molecular formula C7H4FNO B1301987 2-Fluoro-4-hydroxybenzonitrile CAS No. 82380-18-5

2-Fluoro-4-hydroxybenzonitrile

Cat. No.: B1301987
CAS No.: 82380-18-5
M. Wt: 137.11 g/mol
InChI Key: REIVHYDACHXPNH-UHFFFAOYSA-N
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Description

2-Fluoro-4-hydroxybenzonitrile (CAS 82380-18-5) is a high-value organic intermediate with significant applications in material science and pharmaceutical research. This compound, with the molecular formula C₇H₄FNO and a molecular weight of 137.11 g/mol, is characterized as a white to almost white crystalline powder with a melting point range of 123-127 °C . It is a key precursor in the synthesis of liquid crystal monomers used in Liquid Crystal Displays (LCDs), which are essential for consumer electronics and industrial applications . Furthermore, its unique molecular structure, featuring both a nitrile and a phenolic hydroxyl group, makes it a versatile building block (or synthon) for creating novel active pharmaceutical ingredients (APIs) and other complex organic molecules . The global market for this compound is experiencing robust growth, driven by the sustained demand from the electronics and pharmaceutical sectors . Researchers value this compound for its role in developing advanced materials and therapeutic agents. It is typically available in high purity grades, including 98% and 99%, to meet the stringent requirements of various research and development applications . This product is intended for research purposes in laboratory settings only. It is not intended for diagnostic or therapeutic use, nor for personal use. Please refer to the safety data sheet (SDS) for proper handling and storage instructions, which include sealing the product in a dry environment at room temperature .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-4-hydroxybenzonitrile
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InChI

InChI=1S/C7H4FNO/c8-7-3-6(10)2-1-5(7)4-9/h1-3,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

REIVHYDACHXPNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30370440
Record name 2-Fluoro-4-hydroxybenzonitrile
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Molecular Weight

137.11 g/mol
Source PubChem
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CAS No.

82380-18-5
Record name 2-Fluoro-4-hydroxybenzonitrile
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Record name 2-Fluoro-4-hydroxybenzonitrile
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Record name 2-Fluoro-4-hydroxybenzonitrile
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Record name 2-fluoro-4-hydroxybenzonitrile
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Foundational & Exploratory

An In-depth Technical Guide to 2-Fluoro-4-hydroxybenzonitrile: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-Fluoro-4-hydroxybenzonitrile, a key intermediate in the synthesis of advanced materials and pharmaceuticals. This document details experimental protocols, safety information, and presents data in a structured format to support research and development activities.

Core Physical and Chemical Properties

This compound is a white to off-white crystalline solid.[1][2] It is a planar molecule, and its structure facilitates the formation of linear chains through weak intermolecular O-H···N hydrogen bonds. This compound serves as a crucial building block, particularly in the field of liquid crystal technology.[1][2]

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the tables below for easy reference and comparison.

Identifier Value Source
IUPAC Name This compound[3]
CAS Number 82380-18-5[3]
Molecular Formula C₇H₄FNO[3]
Molecular Weight 137.11 g/mol [3]
Canonical SMILES C1=CC(=C(C=C1O)F)C#N[3]
InChI Key REIVHYDACHXPNH-UHFFFAOYSA-N[3]
Property Value Notes
Appearance White to off-white crystalline powder[1][2]
Melting Point 123-125 °C[3]
Boiling Point 285.4 ± 25.0 °CPredicted
pKa 6.84 ± 0.18Predicted
Solubility Soluble in methanol. Used with ethyl acetate in extractions.[3]

Experimental Protocols

A common and effective method for the synthesis of this compound involves the copper-catalyzed hydroxylation of 4-bromo-2-fluorobenzonitrile.[4]

Synthesis of this compound from 4-Bromo-2-fluorobenzonitrile[4]

Materials:

  • 4-bromo-2-fluorobenzonitrile (0.25 mmol)

  • Copper(II) bromide (0.03 mmol)

  • Triethylamine (0.25 mmol, 1.0 eq.)

  • Formic acid (0.75 mmol, 3.0 eq.)

  • Acetonitrile (179 mmol)

  • Deionized Water

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

  • Petroleum Ether

Equipment:

  • Reaction flask

  • Magnetic stirrer

  • Thin Layer Chromatography (TLC) apparatus

  • Rotary evaporator

  • Column chromatography setup

Procedure:

  • To a reaction flask at room temperature, add 4-bromo-2-fluorobenzonitrile (0.25 mmol), copper(II) bromide (0.03 mmol), triethylamine (0.25 mmol), formic acid (0.75 mmol), and acetonitrile (179 mmol).

  • Stir the reaction mixture at room temperature for 24 hours under an oxygen atmosphere.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, add 20 mL of water and 10 mL of ethyl acetate to the reaction mixture for extraction.

  • Separate the organic phase and combine the organic extracts. Dry the combined organic phase over anhydrous sodium sulfate.

  • Filter the dried organic phase and wash the filter cake with ethyl acetate (3 x 5 mL).

  • Remove the solvent using a rotary evaporator.

  • Purify the crude product by column chromatography using a petroleum ether/ethyl acetate (6:1) eluent system to yield the final product.

The reported yield for this protocol is 82%.[4]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound. Available spectral data includes ¹H NMR, ¹³C NMR, ¹⁹F NMR, ATR-IR, Transmission IR, and Raman spectroscopy.[5] While specific peak lists are not publicly available, the techniques confirm the compound's structure.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the hydroxyl proton. The coupling patterns will be influenced by the fluorine atom.

  • ¹³C NMR: The carbon NMR spectrum will display signals for each of the seven unique carbon atoms in the molecule. The chemical shifts will be characteristic of aromatic, nitrile, and hydroxyl- and fluoro-substituted carbons.

  • IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the O-H stretch of the hydroxyl group, the C≡N stretch of the nitrile group, C-F stretching, and C=C stretching of the aromatic ring.

Chemical Reactivity, Stability, and Storage

Reactivity

The chemical reactivity of this compound is primarily dictated by its three functional groups: the hydroxyl, fluoro, and nitrile groups.

  • The hydroxyl group can undergo typical reactions of phenols, such as ether and ester formation. For instance, it is used in the synthesis of 4-cyano-3-fluorophenyl 4-(hexadecyloxy)benzoate.[1]

  • The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine.

  • The aromatic ring can undergo electrophilic substitution, with the activating hydroxyl group and the deactivating, meta-directing nitrile and fluoro groups influencing the position of substitution.

Stability and Storage

This compound is a stable compound under normal laboratory conditions. For long-term storage, it is recommended to keep the compound in a tightly sealed container in a dry, cool, and well-ventilated place.[6]

Safety and Handling

This compound presents several hazards that require careful handling in a laboratory setting.[3]

GHS Hazard Statements:

  • H302: Harmful if swallowed.

  • H318: Causes serious eye damage.

  • H411: Toxic to aquatic life with long lasting effects.

Precautionary Statements:

  • P264: Wash skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P273: Avoid release to the environment.

  • P280: Wear protective gloves/ eye protection/ face protection.

  • P301 + P317: IF SWALLOWED: Get medical help.

  • P305 + P354 + P338: IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P317: Get medical help.

  • P330: Rinse mouth.

  • P391: Collect spillage.

  • P501: Dispose of contents/ container to an approved waste disposal plant.

Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this compound.

Visualization of Experimental Workflow

The following diagram illustrates the workflow for the synthesis and purification of this compound as described in the experimental protocol.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup & Extraction cluster_purification Purification A 1. Combine Reactants: - 4-bromo-2-fluorobenzonitrile - CuBr2, Triethylamine, Formic Acid - Acetonitrile B 2. Stir at Room Temperature (24h, O2 atmosphere) A->B C 3. Add Water & Ethyl Acetate B->C D 4. Separate Organic Layer C->D E 5. Dry with Na2SO4 D->E F 6. Filter E->F G 7. Evaporate Solvent F->G H 8. Column Chromatography (Petroleum Ether / Ethyl Acetate) G->H I Final Product: This compound H->I

Caption: Synthesis and Purification Workflow for this compound.

References

A Technical Guide to 2-Fluoro-4-hydroxybenzonitrile (CAS: 82380-18-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Fluoro-4-hydroxybenzonitrile, a key chemical intermediate. The document details its physicochemical properties, spectroscopic data, a detailed synthesis protocol, and its applications in research and industry, with a focus on providing actionable information for laboratory and development settings.

Physicochemical and Structural Properties

This compound, also known by its synonyms 4-Cyano-3-fluorophenol and 4-Hydroxy-2-fluorobenzonitrile, is a white to off-white crystalline solid.[1][2][3][4] It is a planar molecule where molecules are arranged in linear chains through weak intermolecular O-H···N hydrogen bonds.[4] The compound is soluble in methanol.

Table 1: Physicochemical Properties

Property Value Source(s)
CAS Number 82380-18-5 [1][2][5]
Molecular Formula C₇H₄FNO [1][2][6][7]
Molecular Weight 137.11 g/mol [2][6][7]
Appearance White to almost white powder or crystals [1][2][3]
Melting Point 121-127 °C [1][3][8]
Purity (Assay) ≥98.0% (GC) [1][2][8]

| Solubility | Soluble in Methanol | |

Table 2: Structural and Spectroscopic Identifiers

Identifier Type Identifier Source(s)
IUPAC Name This compound [1][6]
InChI Key REIVHYDACHXPNH-UHFFFAOYSA-N [1][6]
SMILES OC1=CC=C(C#N)C(F)=C1 [1][8]
Spectroscopic Data ¹H NMR, ¹³C NMR, ¹⁹F NMR, ATR-IR, MS, Raman spectra are available [6][9][10]

| Crystal Structure | CCDC Number: 255476 |[6] |

Synthesis and Experimental Protocols

The primary synthetic route reported for this compound involves the hydroxylation of a brominated precursor, 4-bromo-2-fluorobenzonitrile.[4][11] This method is notable for its high yield and operation at room temperature.

This protocol describes a copper-catalyzed hydroxylation reaction under an oxygen atmosphere.

Materials and Reagents:

  • 4-Bromo-2-fluorobenzonitrile (0.25 mmol)

  • Copper(II) bromide (CuBr₂) (0.03 mmol)

  • Triethylamine (0.25 mmol, 1.0 eq.)

  • Formic acid (HCOOH) (0.75 mmol, 3.0 eq.)

  • Acetonitrile (CH₃CN) (179 mmol)

  • Deionized Water (H₂O)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Petroleum ether

Procedure:

  • Reaction Setup: To a suitable reaction flask, add 4-bromo-2-fluorobenzonitrile (0.25 mmol), copper(II) bromide (0.03 mmol), triethylamine (0.25 mmol), formic acid (0.75 mmol), and acetonitrile (179 mmol) at room temperature.

  • Reaction Conditions: Stir the reaction mixture at room temperature (approx. 20 °C) for 24 hours under an oxygen atmosphere. The reaction may also be subjected to UV irradiation to facilitate the process.[11]

  • Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Workup and Extraction: Upon completion, add 20 mL of water and 10 mL of ethyl acetate to the reaction mixture for extraction. Combine the organic phases.

  • Drying: Dry the combined organic phase over anhydrous sodium sulfate.

  • Filtration and Concentration: Filter the mixture and wash the filter cake with ethyl acetate (3 x 5 mL). Remove the solvent from the filtrate using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, using a petroleum ether/ethyl acetate (6:1) eluent system. This yields the target product, this compound, with an approximate yield of 82%.[4][11]

G cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product r1 4-Bromo-2-fluorobenzonitrile cond Stir at 20°C for 24h under Oxygen & UV r1->cond r2 Formic Acid, Triethylamine r2->cond r3 Copper(II) Bromide r3->cond r4 Acetonitrile (Solvent) r4->cond extr Extraction (Ethyl Acetate / Water) cond->extr dry Drying (Anhydrous Na₂SO₄) extr->dry conc Concentration (Rotary Evaporation) dry->conc purify Column Chromatography (Silica Gel, 6:1 PE/EA) conc->purify prod This compound (Yield: ~82%) purify->prod

Workflow for the synthesis of this compound.

Applications in Research and Development

This compound is a valuable building block due to its trifunctional nature (hydroxyl, nitrile, and fluoro groups).

  • Liquid Crystals: The compound is explicitly used as an intermediate in the synthesis of liquid crystals.[4][12] For example, it is a precursor for synthesizing 4-cyano-3-fluorophenyl 4-(hexadecyloxy)benzoate.[4] The related 2-fluoro-4-hydroxybenzoic acid is also noted for its use in creating mesogens for liquid crystal displays.[13]

  • Potential Biological Activity: While direct biological data for this specific molecule is limited in the search results, the hydroxybenzonitrile scaffold is known for various biological activities. Analogues have demonstrated antimicrobial, antifungal, and herbicidal properties.[14] The mechanism of action for such phenolic compounds often involves the disruption of the microbial cell membrane.[14][15] Furthermore, derivatives of hydroxybenzonitriles have been explored for potential anticancer and anti-inflammatory applications, suggesting that this compound could serve as a valuable starting material in medicinal chemistry and drug discovery programs.[15]

G cluster_core cluster_apps Fields of Application cluster_potential Inferred Potential from Analogues core This compound -OH (Hydroxyl) -CN (Nitrile) -F (Fluoro) lc Liquid Crystal Synthesis core->lc Established Use medchem Drug Discovery Intermediate core->medchem Potential Use antimicrobial Antimicrobial medchem->antimicrobial Derived from scaffold activity anticancer Anticancer medchem->anticancer Derived from scaffold activity antiinflam Anti-inflammatory medchem->antiinflam Derived from scaffold activity

Relationship between molecular structure and its applications.

Safety and Handling

Proper handling of this compound is essential due to its hazardous properties. It is classified as harmful if swallowed, causes skin and serious eye irritation/damage, and is toxic to aquatic life with long-lasting effects.[6][16]

Table 3: GHS Hazard Information

Classification H-Statement P-Statement (Examples) Source(s)
Acute Toxicity, Oral H302: Harmful if swallowed P264, P270, P301+P312 [6][16]
Skin Irritation H315: Causes skin irritation P280 [16]
Eye Damage/Irritation H318/H319: Causes serious eye damage/irritation P280, P305+P351+P338 [6][16]

| Aquatic Hazard | H411: Toxic to aquatic life with long lasting effects | P273, P391 |[6][16] |

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a dust mask (e.g., N95), chemical safety goggles or face shield, and impervious gloves.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid dust formation.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[17]

References

Synthesis of 2-Fluoro-4-hydroxybenzonitrile from 3-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthetic pathways for producing 2-Fluoro-4-hydroxybenzonitrile, a key intermediate in the development of pharmaceuticals and other advanced materials, starting from 3-fluorophenol. This document provides a comprehensive overview of the most viable synthetic strategies, complete with detailed experimental protocols, quantitative data, and process visualizations to aid in laboratory-scale synthesis and process development.

Executive Summary

The synthesis of this compound from 3-fluorophenol is a multi-step process that can be approached through several strategic routes. The most prominent and well-documented pathways involve an initial formylation of the phenol to create a key aldehyde intermediate, which is subsequently converted to the target nitrile. An alternative, though less detailed in public literature, involves a bromination-cyanation sequence. This guide will focus on the formylation-cyanation route, offering a comparative analysis of different methodologies for each step.

Synthetic Pathways Overview

The primary synthetic strategy involves two key transformations:

  • Formylation of 3-Fluorophenol: Introduction of a formyl group (-CHO) onto the aromatic ring of 3-fluorophenol to yield 2-fluoro-4-hydroxybenzaldehyde. The ortho position to the fluorine and para to the hydroxyl group is the desired position for formylation.

  • Cyanation of 2-Fluoro-4-hydroxybenzaldehyde: Conversion of the aldehyde functional group to a nitrile (-CN) group to afford the final product, this compound.

A logical workflow for this synthesis is presented below:

G A 3-Fluorophenol B Formylation A->B Ortho-formylation C 2-Fluoro-4-hydroxybenzaldehyde B->C D Cyanation C->D Aldehyde to Nitrile Conversion E This compound D->E

Caption: General synthetic workflow from 3-fluorophenol.

Part 1: Formylation of 3-Fluorophenol

Several established named reactions can be employed for the ortho-formylation of phenols. The choice of method can impact yield, regioselectivity, and scalability.

Method 1: Modified Reimer-Tiemann Reaction

The Reimer-Tiemann reaction utilizes chloroform and a strong base to formylate phenols.[1][2] While classic Reimer-Tiemann reactions can sometimes suffer from low yields and the formation of byproducts, modifications can improve its efficacy.[3]

Experimental Protocol:

  • In a three-necked flask equipped with a reflux condenser and a mechanical stirrer, dissolve 3-fluorophenol (1 eq.) in a 2:1 mixture of ethanol and water.

  • Add sodium hydroxide (8 eq.) to the solution and heat the mixture to 70°C.

  • Slowly add chloroform (2 eq.) dropwise over a period of 1 hour, maintaining the reaction temperature.

  • After the addition is complete, continue stirring the mixture for an additional 3 hours at 70°C.

  • Cool the reaction to room temperature and remove the ethanol under reduced pressure.

  • Adjust the pH of the remaining aqueous solution to 4-5 using hydrochloric acid.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain 2-fluoro-4-hydroxybenzaldehyde.

Method 2: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction employs a Vilsmeier reagent, typically formed from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate electron-rich aromatic rings.[4][5][6] This method can offer good yields and regioselectivity.

Experimental Protocol:

  • In a flask cooled to 0°C, add phosphorus oxychloride (1.2 eq.) dropwise to anhydrous N,N-dimethylformamide (DMF) with vigorous stirring, ensuring the temperature remains below 10°C. Stir for 30 minutes at 0°C to form the Vilsmeier reagent.

  • Dissolve 3-fluorophenol (1 eq.) in anhydrous dichloromethane (DCM).

  • Add the solution of 3-fluorophenol to the freshly prepared Vilsmeier reagent at 0°C.

  • Allow the reaction to warm to room temperature and stir for 6-8 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to 0°C and slowly quench the reaction by adding a saturated aqueous solution of sodium acetate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography.

Method 3: Protection-Bromination-Grignard Formylation

A multi-step approach involving protection of the hydroxyl group, followed by directed ortho-metalation and formylation, can provide high yields and excellent regioselectivity. A patented procedure outlines this strategy.[7]

Experimental Workflow Diagram:

G cluster_0 Synthesis of 2-Fluoro-4-hydroxybenzaldehyde A 3-Fluorophenol B Protection of -OH group A->B C Protected 3-Fluorophenol B->C D Bromination C->D E Brominated Intermediate D->E F Grignard Reaction & Formylation E->F G Protected Aldehyde F->G H Deprotection G->H I 2-Fluoro-4-hydroxybenzaldehyde H->I

Caption: Multi-step synthesis of the aldehyde intermediate.

Experimental Protocol (Summarized from Patent CN115124410A): [7]

  • Protection: React 3-fluorophenol (1 eq.) with 2-bromopropane (1.4 eq.) in acetonitrile in the presence of potassium carbonate (2.3 eq.) at 80-82°C for 14 hours to yield 1-fluoro-3-isopropoxybenzene.

  • Bromination: Dissolve the protected phenol in an organic solvent (e.g., 1,2-dichloroethane) and react with a brominating agent such as tetrabutylammonium tribromide to obtain 1-bromo-2-fluoro-4-isopropoxybenzene.

  • Grignard Formylation: Dissolve the brominated intermediate in tetrahydrofuran (THF) and cool to -10 to 0°C. Add isopropylmagnesium chloride in THF dropwise. After Grignard exchange, add DMF to the reaction mixture to form 2-fluoro-4-isopropoxybenzaldehyde.

  • Deprotection: React the protected aldehyde with boron trichloride to cleave the isopropyl ether and yield 2-fluoro-4-hydroxybenzaldehyde.

Quantitative Data for Formylation Methods
MethodKey ReagentsTypical YieldNotes
Modified Reimer-TiemannChloroform, NaOHModerateCan produce isomeric byproducts.
Vilsmeier-HaackDMF, POCl₃Good (e.g., 77% for similar substrates)[4]Good regioselectivity for electron-rich arenes.
Protection-Grignard2-bromopropane, K₂CO₃, Brominating agent, i-PrMgCl, DMF, BCl₃High (Overall yield can be optimized)Multi-step but offers high purity and control.

Part 2: Cyanation of 2-Fluoro-4-hydroxybenzaldehyde

The conversion of the aldehyde to a nitrile is a critical final step. Several methods are available for this transformation.

Method 1: Conversion via Oxime Dehydration

A common and effective method is the conversion of the aldehyde to an aldoxime, followed by dehydration to the nitrile.

Experimental Protocol:

  • Oxime Formation: Dissolve 2-fluoro-4-hydroxybenzaldehyde (1 eq.) in ethanol. Add an aqueous solution of hydroxylamine hydrochloride (1.1 eq.) and sodium carbonate (1.1 eq.). Stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the starting aldehyde is consumed. The product, 2-fluoro-4-hydroxybenzaldehyde oxime, may precipitate and can be isolated by filtration.

  • Dehydration: The crude oxime can be dehydrated using various reagents. A common method involves refluxing the oxime with acetic anhydride. After the reaction is complete, the mixture is cooled and poured into water to precipitate the nitrile. The crude product is then filtered, washed, and can be purified by recrystallization or column chromatography.

Method 2: Direct Cyanation

Direct conversion of the aldehyde to a nitrile can be achieved, though this often involves more hazardous reagents.

Experimental Protocol (General Procedure):

  • To a solution of 2-fluoro-4-hydroxybenzaldehyde (1 eq.) in a suitable solvent such as acetonitrile, add sodium cyanide (2 eq.) and a catalyst like DOWEX(R)50WX4 resin (0.5 g per mmol of aldehyde).[8]

  • Stir the heterogeneous mixture at room temperature for 1-2 hours, monitoring the reaction by TLC.

  • Upon completion, filter the reaction mixture to remove the solid catalyst.

  • Evaporate the solvent under reduced pressure. The initial product will be the cyanohydrin.

  • The cyanohydrin can then be dehydrated to the nitrile, for example, by treatment with a dehydrating agent like phosphorus oxychloride in pyridine.

Note: Extreme caution must be exercised when working with cyanide salts due to their high toxicity. All manipulations should be performed in a well-ventilated fume hood.

Quantitative Data for Cyanation Methods
MethodKey ReagentsTypical YieldNotes
Oxime DehydrationHydroxylamine hydrochloride, Acetic anhydrideHigh (e.g., >85% for similar substrates)[9]Two-step process, but generally reliable and uses less toxic reagents than direct cyanation.
Direct CyanationSodium Cyanide, CatalystHigh (e.g., >90% for cyanohydrin formation)[8]Requires careful handling of highly toxic cyanide reagents. Subsequent dehydration step is necessary.

Conclusion

The synthesis of this compound from 3-fluorophenol is a feasible process for a well-equipped organic chemistry laboratory. The formylation-cyanation route offers multiple options for each transformation, allowing for flexibility based on available reagents, equipment, and safety considerations. The multi-step protection-bromination-Grignard formylation pathway, while longer, is likely to provide the highest overall yield and purity of the intermediate aldehyde. For the final cyanation step, the two-step oxime formation and subsequent dehydration is a robust and safer alternative to direct cyanation methods. Careful optimization of reaction conditions for each step will be crucial for maximizing the overall yield and purity of the final product.

References

The Versatile Building Block: A Technical Guide to 2-Fluoro-4-hydroxybenzonitrile and its Synonyms in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals on 2-Fluoro-4-hydroxybenzonitrile, a key intermediate in the synthesis of targeted therapeutics.

This document provides an in-depth overview of this compound, also known by its synonym 4-Cyano-3-fluorophenol. It serves as a critical starting material in the development of potent and selective inhibitors for key biological targets in oncology and inflammatory diseases. This guide will cover its chemical properties, synthesis protocols, and its application in the generation of high-value pharmaceutical compounds, including tyrosine kinase and NLRP3 inflammasome inhibitors.

Chemical Identity and Properties

This compound is an aromatic organic compound characterized by a benzene ring substituted with a fluorine atom, a hydroxyl group, and a nitrile group. These functional groups impart unique reactivity, making it a valuable precursor in medicinal chemistry.

Table 1: Chemical Identifiers and Properties of this compound

PropertyValueReferences
IUPAC Name This compound[1][2]
Synonyms 4-Cyano-3-fluorophenol, 3-Fluoro-4-cyanophenol[2][3][4]
CAS Number 82380-18-5[1][2][3]
Molecular Formula C₇H₄FNO[1][2][3]
Molecular Weight 137.11 g/mol [1][3]
Appearance White to off-white crystalline powder[5]
Melting Point 121-125 °C[5]

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the hydroxylation of a brominated precursor. The following protocol provides a general overview of this synthetic route.

Experimental Protocol: Synthesis from 4-Bromo-2-fluorobenzonitrile

Objective: To synthesize this compound from 4-bromo-2-fluorobenzonitrile.

Materials:

  • 4-bromo-2-fluorobenzonitrile

  • Copper(II) bromide (CuBr₂)

  • Triethylamine (TEA)

  • Formic acid (HCOOH)

  • Acetonitrile (CH₃CN)

  • Ethyl acetate

  • Petroleum ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Water

Procedure:

  • To a reaction flask, add 4-bromo-2-fluorobenzonitrile (1.0 eq), copper(II) bromide (0.12 eq), triethylamine (1.0 eq), and acetonitrile.

  • Add formic acid (3.0 eq) to the mixture at room temperature.

  • Stir the reaction mixture at room temperature for 24 hours under an oxygen atmosphere.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, add water and extract the product with ethyl acetate.

  • Combine the organic phases and dry over anhydrous sodium sulfate.

  • Filter the mixture and wash the filter cake with ethyl acetate.

  • Remove the solvent from the filtrate by rotary evaporation.

  • Purify the crude product by column chromatography using a petroleum ether/ethyl acetate gradient to yield this compound.

Applications in Drug Development

This compound serves as a crucial building block for the synthesis of targeted therapies, particularly in the fields of oncology and inflammation. Its structural features allow for its incorporation into scaffolds that can selectively interact with the active sites of key enzymes.

Tyrosine Kinase Inhibitors

Substituted 3-cyanoquinolines, derived from this compound, have been identified as potent inhibitors of protein tyrosine kinases.[6] These enzymes play a critical role in cell signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of tyrosine kinase activity is a hallmark of many cancers.

One important target is the Kinase insert Domain containing Receptor (KDR), also known as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Inhibition of KDR's tyrosine kinase activity is a key strategy to block angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.

Diagram 1: General Workflow for Tyrosine Kinase Inhibitor Development

G A Starting Material (this compound) B Multi-step Chemical Synthesis A->B C Library of Cyanoquinoline Derivatives B->C D In vitro Kinase Assay (e.g., KDR Kinase Assay) C->D E Determination of IC50 Values D->E F Lead Compound Identification E->F G Cell-based Assays (e.g., Anti-proliferative Activity) F->G H In vivo Efficacy Studies (e.g., Xenograft Models) G->H I Preclinical Development H->I

Caption: Drug discovery workflow for tyrosine kinase inhibitors.

Experimental Protocol: In vitro Tyrosine Kinase Inhibition Assay (General)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific tyrosine kinase (e.g., KDR).

Materials:

  • Recombinant tyrosine kinase enzyme

  • Peptide substrate

  • Adenosine triphosphate (ATP), [γ-³²P]ATP

  • Test compound (e.g., a 3-cyanoquinoline derivative)

  • Assay buffer

  • Phosphocellulose paper

  • Phosphoric acid solution

Procedure:

  • Prepare a reaction mixture containing the tyrosine kinase, peptide substrate, and assay buffer.

  • Add the test compound at various concentrations.

  • Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively with a phosphoric acid solution to remove unincorporated [γ-³²P]ATP.

  • Quantify the incorporation of ³²P into the peptide substrate using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to a control without inhibitor.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

NLRP3 Inflammasome Inhibitors

The NLRP3 inflammasome is a multi-protein complex that plays a central role in the innate immune system. Its activation leads to the release of pro-inflammatory cytokines, such as interleukin-1β (IL-1β). Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory diseases. This compound is a precursor for the synthesis of compounds that can inhibit the activation of the NLRP3 inflammasome.

G cluster_0 Priming (Signal 1) cluster_1 Activation (Signal 2) cluster_2 Effector Phase PAMPs PAMPs/DAMPs TLR Toll-like Receptor (TLR) PAMPs->TLR NFkB NF-κB Activation TLR->NFkB Pro_IL1B pro-IL-1β (inactive) NFkB->Pro_IL1B NLRP3_inactive NLRP3 (inactive) NFkB->NLRP3_inactive IL1B IL-1β (active) Pro_IL1B->IL1B Caspase-1 NLRP3_active NLRP3 Activation & Oligomerization Stimuli Activation Stimuli (e.g., ATP, Nigericin) Stimuli->NLRP3_active ASC ASC Recruitment NLRP3_active->ASC Pro_Casp1 pro-Caspase-1 ASC->Pro_Casp1 Casp1 Caspase-1 (active) Pro_Casp1->Casp1 Inflammation Inflammation IL1B->Inflammation Inhibitor NLRP3 Inhibitor (derived from This compound) Inhibitor->NLRP3_active

References

2-Fluoro-4-hydroxybenzonitrile: A Versatile Building Block in Advanced Materials and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-4-hydroxybenzonitrile, a substituted aromatic compound with the chemical formula C₇H₄FNO, has emerged as a critical intermediate in the development of high-performance materials and pharmaceutically active agents. Its unique molecular architecture, featuring a nitrile group, a hydroxyl moiety, and a fluorine atom on a benzene ring, imparts a combination of reactivity and specific physicochemical properties that make it a valuable scaffold in diverse scientific fields. This technical guide provides a comprehensive review of the synthesis, applications, and relevant experimental methodologies associated with this compound, with a focus on its role in liquid crystal technology and as a pharmacophore in kinase inhibitor design.

Physicochemical Properties and Synthesis

This compound is typically a white to off-white crystalline powder with a melting point in the range of 121-126°C.[1][2][3] The presence of the electronegative fluorine atom and the hydrogen-bonding capability of the hydroxyl group significantly influence its chemical behavior and the properties of its derivatives.[1]

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the hydroxylation of a brominated precursor, 4-bromo-2-fluorobenzonitrile. This reaction can be achieved with a yield of approximately 82%.[4][5]

Experimental Protocol: Synthesis from 4-Bromo-2-fluorobenzonitrile [4][5]

  • Reaction Setup: In a suitable reaction vessel, combine 4-bromo-2-fluorobenzonitrile (0.25 mmol), copper(II) bromide (0.03 mmol), triethylamine (0.25 mmol, 1.0 eq.), and formic acid (0.75 mmol, 3.0 eq.) in acetonitrile (179 mmol) at room temperature.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 24 hours under an oxygen atmosphere, with UV irradiation to facilitate the reaction.

  • Monitoring: Track the progress of the reaction using thin-layer chromatography (TLC).

  • Work-up: Upon completion, add water (20 mL) and ethyl acetate (10 mL) to the reaction mixture for extraction. Combine the organic phases and dry over anhydrous sodium sulfate.

  • Purification: Filter the mixture and wash the filter cake with ethyl acetate (3 x 5 mL). Remove the solvent from the filtrate using a rotary evaporator. Purify the crude product by column chromatography on silica gel, eluting with a petroleum ether/ethyl acetate (6:1) mixture to yield the final product.

G Synthesis of this compound start 4-Bromo-2-fluorobenzonitrile reagents CuBr2, Et3N, HCOOH Acetonitrile, O2, UV light 24h, Room Temperature start->reagents product This compound reagents->product

Caption: Synthetic pathway for this compound.

Applications in Advanced Materials

The unique electronic and structural characteristics of this compound make it a sought-after component in the synthesis of advanced materials, most notably liquid crystals and specialized polymers.[1]

Liquid Crystal Monomer

This compound serves as a key building block for liquid crystal molecules used in modern display technologies.[1][6] The rigidity of the benzonitrile core, combined with the lateral fluorine substitution, contributes to the formation of mesophases with desirable properties, such as specific phase transition temperatures, thermal stability, and advantageous electro-optical responses.[1] The hydroxyl group provides a convenient point for chemical modification, allowing for the attachment of various side chains to tailor the final properties of the liquid crystal.

Representative Experimental Protocol: Synthesis of a Liquid Crystal Ester

  • Reaction Setup: Dissolve this compound (1 eq.), the desired carboxylic acid (1.1 eq.), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 eq.) in anhydrous dichloromethane (DCM).

  • Reagent Addition: Cool the solution to 0°C in an ice bath and add N,N'-dicyclohexylcarbodiimide (DCC) (1.2 eq.) portion-wise.

  • Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction by TLC until the starting materials are consumed.

  • Work-up: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain the final liquid crystal ester.

G Representative Synthesis of a Liquid Crystal Ester phenol This compound reagents DCC, DMAP DCM, 0°C to RT phenol->reagents acid 4-Alkoxybenzoic Acid acid->reagents product Liquid Crystal Ester reagents->product

Caption: General workflow for liquid crystal synthesis.

Specialized Polymers

The incorporation of fluorine atoms into polymer backbones is known to enhance properties such as thermal stability and chemical resistance.[1] Consequently, derivatives of this compound are valuable in the creation of high-performance polymers for specialized applications in coatings and electronics.[1]

Applications in Medicinal Chemistry and Drug Development

The benzonitrile moiety is a recognized pharmacophore in medicinal chemistry, and this compound serves as a versatile scaffold for the design of potent and selective kinase inhibitors.

Kinase Inhibition

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The nitrile group of benzonitrile derivatives can act as a "warhead" in targeted covalent inhibitors, forming a reversible or irreversible bond with nucleophilic residues, such as cysteine, in the ATP-binding pocket of the kinase.

Mechanism of Covalent Inhibition

In certain kinases, such as eukaryotic Elongation Factor 2 Kinase (eEF-2K) and Fibroblast Growth Factor Receptor 4 (FGFR4), a cysteine residue is present in or near the active site.[7] Nitrile-containing inhibitors can undergo a nucleophilic attack from the thiol group of the cysteine, forming a reversible thioimidate adduct.[7] This covalent interaction can lead to highly potent and selective inhibition.

G Covalent Inhibition of a Kinase by a Nitrile Warhead inhibitor Nitrile-containing Inhibitor binding Initial Non-covalent Binding inhibitor->binding kinase Kinase with Active Site Cysteine kinase->binding adduct Reversible Thioimidate Adduct (Inhibited Kinase) binding->adduct Nucleophilic Attack adduct->binding Reversal

Caption: Mechanism of reversible covalent kinase inhibition.

Targeting the FGFR4 Signaling Pathway

FGFR4 is a receptor tyrosine kinase implicated in the progression of several cancers, including hepatocellular carcinoma.[8][9][10] The activation of FGFR4 by its ligand, FGF19, triggers downstream signaling cascades, such as the Ras/Raf/MAPK and PI3K/AKT pathways, which promote cell proliferation and survival.[10] The development of selective FGFR4 inhibitors is therefore a promising therapeutic strategy. The this compound scaffold could be incorporated into inhibitors designed to target the unique Cys552 residue in the hinge region of FGFR4.[8]

G Simplified FGFR4 Signaling Pathway FGF19 FGF19 FGFR4 FGFR4 Receptor FGF19->FGFR4 Binds PI3K PI3K FGFR4->PI3K Ras Ras FGFR4->Ras AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor This compound -based Inhibitor Inhibitor->FGFR4 Inhibits

Caption: Overview of the FGFR4 signaling pathway and inhibition.

Quantitative Data on Kinase Inhibitors

While specific IC₅₀ values for inhibitors directly derived from this compound are not available in the reviewed literature, the following table presents data for various FDA-approved or clinical-stage kinase inhibitors to provide a context for the potency of such molecules.

Kinase InhibitorTarget Kinase(s)IC₅₀ (nM)
GefitinibEGFR26-57
RegorafenibVEGFR1, VEGFR2, c-Kit, RET1.5-46
RuxolitinibJAK1, JAK22.8-3.3
DacomitinibEGFR, ERBB2, ERBB46-73.7
FostamatinibSyk41
AvapritinibPDGFRα (D842V mutant)30

Data sourced from various studies on FDA-approved kinase inhibitors.[][]

Conclusion

This compound is a high-value chemical intermediate with significant applications in both materials science and medicinal chemistry. Its utility as a monomer for advanced liquid crystals and polymers stems from the unique properties conferred by its fluorinated aromatic structure. In the realm of drug discovery, its potential as a scaffold for potent and selective kinase inhibitors is of particular interest to researchers developing novel therapeutics. The synthetic accessibility of this compound, coupled with its versatile reactivity, ensures its continued importance in driving innovation in these fields. Further research into derivatives of this compound is likely to uncover new materials and drug candidates with enhanced performance and therapeutic benefit.

References

Safety and Hazards of 2-Fluoro-4-hydroxybenzonitrile: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals and is based on currently available data. It is not a substitute for a comprehensive Safety Data Sheet (SDS) and should not be used as the sole basis for risk assessment. All laboratory work should be conducted in accordance with institutional and national safety guidelines.

Executive Summary

2-Fluoro-4-hydroxybenzonitrile, also known as 3-fluoro-4-cyanophenol, is an aromatic organic compound used as a building block in the synthesis of pharmaceuticals and other specialty chemicals. While specific toxicological data for this compound is limited in publicly accessible literature, its structural motifs—a fluorinated phenol and a nitrile group—suggest potential hazards that require careful handling. This guide provides a comprehensive overview of the known safety information, hazard classifications, and recommended handling procedures for this compound. It also outlines standard experimental protocols for assessing the toxicity of such a compound and discusses potential, though unconfirmed, mechanisms of toxicity based on related chemical structures.

Hazard Identification and Classification

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards[1][2]:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed[1][2].

  • Serious Eye Damage/Eye Irritation (Category 1): Causes serious eye damage[1][2].

  • Hazardous to the Aquatic Environment, Chronic Hazard (Category 2): Toxic to aquatic life with long-lasting effects[1][2].

Signal Word: Danger[1][3]

Hazard Statements:

  • H302: Harmful if swallowed.

  • H318: Causes serious eye damage.

  • H411: Toxic to aquatic life with long lasting effects.

Precautionary Statements: A comprehensive list of precautionary statements can be found in Safety Data Sheets from suppliers and includes measures such as avoiding breathing dust, washing hands thoroughly after handling, wearing protective gloves, eye protection, and face protection, and avoiding release to the environment[1][3].

Toxicological Data

Extensive searches for specific quantitative toxicological data for this compound did not yield definitive LD50 (median lethal dose) or LC50 (median lethal concentration) values. However, for the structurally related compound 4-hydroxybenzonitrile , an oral LD50 of 450 mg/kg in mice has been reported[4][5]. This information may provide an initial estimate of the potential oral toxicity, but it should be interpreted with caution due to the presence of the fluorine atom in the target compound, which can significantly alter its toxicological profile.

Table 1: Summary of GHS Hazard Classifications for this compound

Hazard ClassCategoryGHS Hazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Serious Eye Damage/Eye IrritationCategory 1H318: Causes serious eye damage
Hazardous to the Aquatic Environment, Chronic HazardCategory 2H411: Toxic to aquatic life with long lasting effects

Experimental Protocols for Safety Assessment

Acute Oral Toxicity - Acute Toxic Class Method (OECD Guideline 423)

This method is used to estimate the acute oral toxicity of a substance.

Methodology:

  • Animal Model: Typically, female rats are used.

  • Dosing: A stepwise procedure is used where a small group of animals (typically 3) is dosed at a defined level.

  • Observation: The animals are observed for mortality and clinical signs of toxicity for up to 14 days.

  • Procedure: Based on the outcome (mortality or survival), the dose for the next group of animals is adjusted up or down from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).

  • Endpoint: The test allows for the classification of the substance into a GHS toxicity category based on the observed mortality at different dose levels[6].

Acute Dermal Toxicity (OECD Guideline 402)

This guideline assesses the potential for a substance to cause toxicity through skin contact.

Methodology:

  • Animal Model: Rats or rabbits are commonly used.

  • Preparation: A specific area of the animal's fur is clipped.

  • Application: The test substance is applied uniformly to the clipped skin and covered with a porous gauze dressing for a 24-hour period.

  • Observation: Animals are observed for signs of toxicity and mortality for at least 14 days.

  • Endpoint: The study determines if the substance is hazardous by dermal contact at a limit dose (e.g., 2000 mg/kg) or establishes an approximate LD50 value[4][7][8][9].

Acute Eye Irritation/Corrosion (OECD Guideline 405)

This test evaluates the potential of a substance to cause irritation or damage to the eyes.

Methodology:

  • Animal Model: Albino rabbits are the standard model.

  • Application: A single dose of the test substance is applied to the conjunctival sac of one eye. The other eye serves as a control.

  • Observation: The eyes are examined for signs of irritation, including redness, swelling, and corneal opacity, at specific intervals (e.g., 1, 24, 48, and 72 hours) after application.

  • Endpoint: The severity and reversibility of the ocular lesions are scored to classify the substance's eye irritation potential.

Bacterial Reverse Mutation Test (Ames Test - OECD Guideline 471)

This in vitro test is widely used to assess the mutagenic potential of a chemical.

Methodology:

  • Test System: Histidine-dependent strains of Salmonella typhimurium and tryptophan-dependent strains of Escherichia coli are used.

  • Procedure: The bacterial strains are exposed to the test substance with and without a metabolic activation system (S9 mix, derived from rat liver enzymes).

  • Endpoint: A positive result is indicated by a significant, dose-related increase in the number of revertant colonies (bacteria that have regained the ability to synthesize the required amino acid) compared to the negative control. This suggests that the substance can cause point mutations.

Fish, Acute Toxicity Test (OECD Guideline 203)

This test is designed to determine the acute lethal toxicity of a substance to fish.

Methodology:

  • Test Organism: Commonly used species include Zebrafish (Danio rerio) or Rainbow Trout (Oncorhynchus mykiss).

  • Exposure: Fish are exposed to a range of concentrations of the test substance in water for a 96-hour period under controlled conditions.

  • Observation: Mortality and any sublethal effects are recorded at 24, 48, 72, and 96 hours.

  • Endpoint: The LC50 (the concentration that is lethal to 50% of the test fish) is calculated[10][11][12][13][14].

Potential Mechanisms of Toxicity and Signaling Pathways

Specific studies on the toxic mechanisms and signaling pathways of this compound are not available. However, based on its chemical structure, potential mechanisms can be inferred from the known toxicities of phenols, cyanides, and fluorinated aromatic compounds.

It is critical to note that the following pathways are hypothetical and not experimentally verified for this compound.

General Phenolic Toxicity

Phenols are known to be protoplasmic poisons that can cause cellular damage through several mechanisms[15].

  • Protein Denaturation: The hydroxyl group can interact with and denature essential proteins and enzymes.

  • Membrane Damage: Phenols can disrupt cell membranes, leading to increased permeability and loss of cellular integrity.

  • Oxidative Stress: Some phenols can be metabolized to reactive intermediates that generate reactive oxygen species (ROS), leading to oxidative stress and cellular damage.

G1 This compound This compound Cellular_Membrane Cellular_Membrane This compound->Cellular_Membrane Interacts with Cellular_Proteins_Enzymes Cellular_Proteins_Enzymes This compound->Cellular_Proteins_Enzymes Interacts with Mitochondria Mitochondria This compound->Mitochondria Interacts with Disruption_of_Membrane_Potential Disruption_of_Membrane_Potential Cellular_Membrane->Disruption_of_Membrane_Potential Protein_Denaturation Protein_Denaturation Cellular_Proteins_Enzymes->Protein_Denaturation Generation_of_ROS Generation_of_ROS Mitochondria->Generation_of_ROS Cell_Death Cell_Death Disruption_of_Membrane_Potential->Cell_Death Loss_of_Function Loss_of_Function Protein_Denaturation->Loss_of_Function Oxidative_Stress Oxidative_Stress Generation_of_ROS->Oxidative_Stress Loss_of_Function->Cell_Death Oxidative_Stress->Cell_Death

Caption: Hypothetical pathway of phenol-induced cytotoxicity.

Potential Cyanide-Related Toxicity

The nitrile group (-CN) can potentially be metabolized to release cyanide ions, a potent inhibitor of cellular respiration.

  • Inhibition of Cytochrome c Oxidase: Cyanide binds to the ferric iron in cytochrome c oxidase (Complex IV) of the mitochondrial electron transport chain, blocking the utilization of oxygen and halting ATP production.

G2 Metabolism Metabolism Cyanide_Ion Cyanide_Ion Metabolism->Cyanide_Ion This compound This compound This compound->Metabolism Mitochondrion Mitochondrion Cyanide_Ion->Mitochondrion Cytochrome_c_Oxidase Cytochrome_c_Oxidase Cyanide_Ion->Cytochrome_c_Oxidase Binds to & Inhibits Mitochondrion->Cytochrome_c_Oxidase Electron_Transport_Chain Electron_Transport_Chain Cytochrome_c_Oxidase->Electron_Transport_Chain Part of Inhibition_of_ETC Inhibition_of_ETC Cytochrome_c_Oxidase->Inhibition_of_ETC Blockage_of_ATP_Production Blockage_of_ATP_Production Inhibition_of_ETC->Blockage_of_ATP_Production Cellular_Hypoxia Cellular_Hypoxia Blockage_of_ATP_Production->Cellular_Hypoxia Cell_Death Cell_Death Cellular_Hypoxia->Cell_Death

Caption: Hypothetical pathway of cyanide-mediated cytotoxicity.

Hypothetical Metabolic Pathway

In microorganisms, hydroxybenzonitriles can be metabolized via nitrile hydratase and amidase to the corresponding carboxylic acids, which then enter central metabolic pathways[16]. A similar, though unconfirmed, pathway could potentially occur in mammalian systems.

G3 Start This compound Intermediate1 2-Fluoro-4-hydroxybenzamide Start->Intermediate1 Nitrile Hydratase Intermediate2 2-Fluoro-4-hydroxybenzoic acid Intermediate1->Intermediate2 Amidase PhaseII Phase II Conjugation (Glucuronidation/Sulfation) Intermediate2->PhaseII Excretion Excretion PhaseII->Excretion

Caption: Hypothetical metabolic pathway of this compound.

Safe Handling and Storage

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Ensure eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.

  • Skin Protection: Wear impervious gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary to prevent skin contact.

  • Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator with a particulate filter.

Handling:

  • Avoid contact with skin, eyes, and clothing.

  • Avoid creating dust.

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Store away from incompatible materials such as strong oxidizing agents.

First Aid Measures

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Disposal Considerations

Dispose of this chemical and its container in accordance with local, regional, and national regulations. Do not allow it to enter drains or the environment.

Conclusion

This compound is a chemical that should be handled with care due to its classification as harmful if swallowed, a cause of serious eye damage, and being toxic to aquatic life. While specific quantitative toxicological data and confirmed mechanisms of action are lacking in the public domain, its structural features suggest potential for significant toxicity. Researchers, scientists, and drug development professionals must adhere to strict safety protocols, including the use of appropriate engineering controls and personal protective equipment, to minimize exposure and mitigate risks. Further toxicological studies are warranted to fully characterize the safety profile of this compound.

References

Technical Guide: Physicochemical Properties of 2-Fluoro-4-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the melting and boiling points of 2-Fluoro-4-hydroxybenzonitrile (CAS RN: 82380-18-5), a key intermediate in the synthesis of liquid crystals and a compound of interest in medicinal chemistry. This document consolidates available data on its physical properties and outlines the standard experimental methodology for their determination.

Quantitative Physicochemical Data

The melting and boiling points of this compound are critical parameters for its purification, handling, and application in various synthetic processes. The following table summarizes the reported values from various chemical suppliers and databases.

PropertyValueSource
Melting Point 123.0 to 127.0 °CTCI AMERICA[1][2]
121.0-125.0 °CThermo Scientific Chemicals[3][4]
123-125 °C (lit.)Seven Chongqing Chemdad Co., Ltd, ChemicalBook, Sigma-Aldrich[5][6]
Boiling Point 285.4 ± 25.0 °C (Predicted)Seven Chongqing Chemdad Co., Ltd[5]

Note: The "lit." designation indicates that the value is from published literature. The boiling point is a predicted value and should be considered an estimate.

Experimental Protocol: Melting Point Determination

While specific experimental details for this compound are not extensively published, a standard and widely accepted method for determining the melting point of a crystalline organic solid is the capillary melting point method. This technique relies on heating a small sample in a capillary tube and observing the temperature range over which the solid melts.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar digital device) or a Thiele tube with a high-boiling point oil bath (e.g., mineral oil or silicone oil).

  • Thermometer (calibrated).

  • Capillary tubes (sealed at one end).

  • Spatula.

  • Mortar and pestle (if the sample consists of large crystals).

Procedure:

  • Sample Preparation: A small amount of dry this compound is placed on a clean, dry surface. If the crystals are large, they should be finely powdered using a mortar and pestle to ensure uniform packing.[7]

  • Capillary Tube Packing: The open end of a capillary tube is pushed into the powdered sample. The tube is then inverted and tapped gently on a hard surface to pack the solid into the sealed end. This process is repeated until the packed sample is approximately 1-2 mm high.[8]

  • Apparatus Setup:

    • Melting Point Apparatus: The packed capillary tube is placed in the sample holder of the apparatus.

    • Thiele Tube: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. The assembly is then immersed in the oil bath of the Thiele tube.[9]

  • Heating and Observation:

    • The apparatus is heated at a rapid rate initially to quickly approach the expected melting point.

    • When the temperature is about 15-20 °C below the anticipated melting point, the heating rate is reduced to approximately 2 °C per minute.[7]

    • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

    • The temperature at which the entire sample has turned into a clear liquid is recorded as the end of the melting range.

  • Data Recording: The observed temperature range is recorded as the melting point. For high accuracy, the determination should be repeated at least twice, and the results should be consistent.

Pure compounds typically exhibit a sharp melting point range of 1-2 °C, whereas impurities can cause a depression and broadening of the melting range.[8]

Logical Workflow Visualization

The following diagram illustrates the general workflow for determining the melting point of a solid organic compound like this compound.

MeltingPointDetermination cluster_prep Sample Preparation cluster_load Capillary Loading cluster_measure Measurement cluster_analysis Data Analysis A Obtain Dry Sample B Powder Sample (if necessary) A->B C Introduce Sample into Capillary Tube B->C D Pack Sample to 1-2 mm Height C->D E Place Capillary in Apparatus D->E F Rapid Heating to ~20°C Below MP E->F G Slow Heating (~2°C/min) F->G H Observe and Record Melting Range G->H I Repeat Measurement for Consistency H->I J Report Final Melting Point Range I->J

References

An In-depth Technical Guide to the Solubility of 2-Fluoro-4-hydroxybenzonitrile in Different Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. 2-Fluoro-4-hydroxybenzonitrile is a key intermediate in the synthesis of various pharmaceutical compounds. A thorough understanding of its solubility in different solvents is paramount for optimizing reaction conditions, purification processes, and formulation development. This technical guide provides a comprehensive overview of the predicted solubility of this compound in a range of common organic solvents, based on established chemical principles. Furthermore, a detailed experimental protocol for the quantitative determination of its solubility is presented, offering a practical framework for researchers to generate precise and reliable data.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties provide a foundational understanding of the molecule's behavior and its potential interactions with various solvents.

PropertyValueReference
Molecular Formula C₇H₄FNO[1]
Molecular Weight 137.11 g/mol [1]
Melting Point 123-125 °C[2]
pKa 6.84 ± 0.18 (Predicted)[3]
Water Solubility 4.7 g/L[3][4]

Predicted Qualitative Solubility Profile

In the absence of extensive published quantitative solubility data for this compound, a qualitative solubility profile can be predicted based on the principle of "like dissolves like." The molecule possesses a polar hydroxyl group (-OH) and a polar nitrile group (-CN), as well as a moderately nonpolar fluorinated benzene ring. This amphiphilic nature suggests that its solubility will be significantly influenced by the polarity of the solvent.

Table 2: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassSolventPredicted SolubilityRationale
Polar Protic MethanolSolubleThe hydroxyl group of methanol can act as both a hydrogen bond donor and acceptor, readily interacting with the hydroxyl and nitrile groups of the solute.
EthanolSolubleSimilar to methanol, ethanol can form strong hydrogen bonds, though its slightly lower polarity might result in marginally lower solubility.
IsopropanolModerately SolubleThe bulkier isopropyl group may introduce some steric hindrance, potentially reducing the efficiency of solvation compared to methanol and ethanol.
Polar Aprotic AcetoneSolubleThe polar carbonyl group of acetone can act as a hydrogen bond acceptor for the hydroxyl group of the solute.
AcetonitrileSolubleThe nitrile group of acetonitrile is polar and can interact favorably with the polar functional groups of the solute.
Ethyl AcetateModerately SolubleThe ester group provides polarity, but the presence of the ethyl group introduces more nonpolar character, which may lead to moderate solubility.
Nonpolar Aromatic TolueneSparingly SolubleThe aromatic ring of toluene can engage in π-π stacking with the benzene ring of the solute, but its nonpolar nature is not ideal for solvating the polar hydroxyl and nitrile groups.
Nonpolar Aliphatic n-HeptaneInsolubleAs a nonpolar aliphatic solvent, n-heptane will not effectively solvate the polar functional groups of this compound.

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a systematic experimental approach is required. The following protocol outlines a robust method for determining the solubility of this compound in various solvents at different temperatures.

Materials
  • This compound (purity > 99%)

  • Selected solvents (HPLC grade or equivalent)

  • Deionized water

  • Reference standards for analytical method development

Equipment
  • Analytical balance (± 0.1 mg)

  • Thermostatic shaker or water bath with temperature control (± 0.1 °C)

  • Vials with screw caps

  • Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

Experimental Procedure (Shake-Flask Method)
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker set to the desired temperature.

    • Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The system should be continuously agitated during this time.

  • Sample Collection and Preparation:

    • After equilibration, stop the agitation and allow the solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to match the equilibration temperature.

    • Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask.

    • Dilute the filtered sample with an appropriate mobile phase to a concentration within the calibration range of the analytical method.

  • Sample Analysis (HPLC Method):

    • Develop and validate an HPLC method for the quantification of this compound. This includes selecting an appropriate column, mobile phase, flow rate, and detection wavelength.

    • Prepare a series of calibration standards of known concentrations.

    • Inject the prepared samples and calibration standards into the HPLC system.

    • Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

Data Analysis

The mole fraction solubility (x) of this compound in each solvent at a given temperature can be calculated using the following equation:

x = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)]

where:

  • m₁ is the mass of the solute in the sampled solution

  • M₁ is the molar mass of the solute

  • m₂ is the mass of the solvent in the sampled solution

  • M₂ is the molar mass of the solvent

Visualization of Key Concepts

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_data Data Processing prep_solid Excess Solid Solute prep_vial Sealed Vial prep_solid->prep_vial prep_solvent Known Volume of Solvent prep_solvent->prep_vial equilibration Thermostatic Shaker (Constant Temperature & Agitation) prep_vial->equilibration sampling Withdraw Supernatant equilibration->sampling filtration Syringe Filtration (0.45 µm) sampling->filtration dilution Dilution filtration->dilution hplc HPLC Analysis dilution->hplc calculation Calculate Solubility hplc->calculation

Figure 1: Experimental workflow for solubility determination.
Logical Relationships in Solubility

The solubility of a compound is governed by a set of fundamental principles related to intermolecular forces.

Figure 2: Key factors influencing solubility.

Conclusion

References

Methodological & Application

Application Notes and Protocols: Synthesis of Liquid Crystals Utilizing 2-Fluoro-4-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-4-hydroxybenzonitrile is a crucial intermediate in the synthesis of advanced fluorinated liquid crystals.[1] Its unique molecular structure, featuring a reactive hydroxyl group, a nitrile group, and a fluorine atom, allows for the targeted design of liquid crystal molecules with desirable mesomorphic and electro-optical properties.[1][2] The incorporation of fluorine into liquid crystal structures can significantly influence properties such as thermal stability, dielectric anisotropy, and viscosity, making this compound a valuable building block for materials used in modern display technologies.[1][3]

These application notes provide detailed protocols for the synthesis of benzoate ester derivatives of this compound, a common class of liquid crystals. The notes include a general synthetic pathway, specific experimental procedures, and characterization data, presented in a clear and accessible format to aid researchers in the development of novel liquid crystal materials.

Synthetic Pathway Overview

The primary synthetic route to liquid crystals from this compound involves the esterification of the hydroxyl group with a substituted benzoyl chloride. This reaction creates a stable ester linkage, extending the molecular core and influencing the final mesomorphic properties of the compound. The general scheme is as follows:

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 2F4HBN This compound Esterification Esterification 2F4HBN->Esterification Sub_Benzoyl_Cl Substituted Benzoyl Chloride (R-C₆H₄-COCl) Sub_Benzoyl_Cl->Esterification LC_Ester Liquid Crystalline Ester Esterification->LC_Ester

Caption: General synthetic pathway for liquid crystalline esters from this compound.

Experimental Protocols

Protocol 1: Synthesis of 4-Cyano-2-fluorophenyl 4-Alkylbenzoates

This protocol describes the synthesis of a homologous series of 4-cyano-2-fluorophenyl 4-alkylbenzoates, which are known to exhibit nematic liquid crystal phases.

Materials:

  • This compound

  • 4-Alkylbenzoyl chloride (e.g., 4-pentylbenzoyl chloride)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous DCM.

  • Addition of Base: Add anhydrous pyridine (1.2 eq) to the solution and stir for 10 minutes at room temperature.

  • Addition of Acyl Chloride: Dissolve the 4-alkylbenzoyl chloride (1.1 eq) in anhydrous DCM and add it dropwise to the stirred solution of the phenol and pyridine over a period of 30 minutes.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization from ethanol to yield the pure 4-cyano-2-fluorophenyl 4-alkylbenzoate.

Protocol 2: Characterization of Liquid Crystalline Properties

Instrumentation:

  • Differential Scanning Calorimetry (DSC)

  • Polarized Light Microscopy (PLM) with a hot stage

Procedure:

  • DSC Analysis:

    • Accurately weigh 3-5 mg of the purified liquid crystal sample into an aluminum DSC pan and seal it.

    • Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its clearing point (transition to the isotropic liquid phase).

    • Cool the sample at the same rate to a temperature below its melting point.

    • Perform a second heating and cooling cycle to ensure thermal stability and obtain accurate transition temperatures.

    • The peak temperatures on the heating scan correspond to the melting and clearing points.

  • PLM Analysis:

    • Place a small amount of the sample on a clean glass slide and cover it with a coverslip.

    • Heat the slide on the hot stage to the isotropic liquid phase.

    • Slowly cool the sample while observing it through the polarized light microscope.

    • Note the temperatures at which different liquid crystalline textures appear and disappear. These correspond to the phase transition temperatures.

    • Identify the type of mesophase (e.g., nematic, smectic) by observing the characteristic optical textures.

Data Presentation

The following table summarizes the phase transition temperatures for a homologous series of 4-cyano-2-fluorophenyl 4-n-alkylbenzoates.[4]

Alkyl Chain (n)Melting Point (°C)Nematic-Isotropic Transition (°C)
198.5-
284.0-
376.035.5
459.043.0
554.555.0
649.556.0
757.061.5
858.562.0

Data extracted from Kelly, S. M. (1984). The synthesis and transition temperatures of benzoate ester derivatives of 2-fluoro-4-hydroxy- and 3-fluoro-4-hydroxybenzonitriles. Helvetica Chimica Acta, 67(6), 1572-1579.[4]

Workflow and Logical Relationships

The following diagram illustrates the workflow from synthesis to characterization of liquid crystals derived from this compound.

Workflow cluster_synthesis Synthesis cluster_characterization Characterization Start Start: this compound Esterification Esterification with R-COCl Start->Esterification Workup Aqueous Work-up Esterification->Workup Purification Recrystallization Workup->Purification Product Pure Liquid Crystalline Ester Purification->Product DSC Differential Scanning Calorimetry (DSC) Product->DSC PLM Polarized Light Microscopy (PLM) Product->PLM Data Phase Transition Data DSC->Data PLM->Data

Caption: Workflow for the synthesis and characterization of liquid crystals.

Conclusion

This compound is a versatile and valuable precursor for the synthesis of a wide range of fluorinated liquid crystals. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the synthesis and characterization of novel liquid crystalline materials with tailored properties for various applications in display technology and beyond. The straightforward esterification chemistry allows for the systematic modification of the molecular structure, enabling the fine-tuning of mesomorphic behavior.

References

Application Notes and Protocols: 2-Fluoro-4-hydroxybenzonitrile in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Fluoro-4-hydroxybenzonitrile as a versatile intermediate in organic synthesis, with a focus on its application in the preparation of bioactive molecules, particularly kinase inhibitors. Detailed experimental protocols for key transformations are provided, along with data presented in a structured format for clarity and ease of use.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. Its substituted benzonitrile framework, featuring a fluorine atom and a hydroxyl group, offers multiple reaction sites for diversification. The electron-withdrawing nature of the nitrile and fluorine groups activates the aromatic ring for nucleophilic aromatic substitution, while the phenolic hydroxyl group can be readily functionalized, for example, through Williamson ether synthesis. This dual reactivity makes it a key intermediate in the synthesis of complex molecules, including potent kinase inhibitors used in targeted cancer therapy.

Physicochemical Properties and Safety Information

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 82380-18-5[1]
Molecular Formula C₇H₄FNO[1]
Molecular Weight 137.11 g/mol [1]
Melting Point 123-125 °C
Appearance White to off-white crystalline powder
Solubility Soluble in methanol, ethanol, and acetone.

Safety Summary:

This compound is harmful if swallowed and causes serious eye damage. It is also toxic to aquatic life with long-lasting effects.[1] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Key Synthetic Applications and Protocols

This compound serves as a crucial intermediate in a variety of synthetic transformations. The following sections detail the protocols for its synthesis and its subsequent elaboration into more complex molecules.

Synthesis of this compound

The synthesis of this compound can be achieved from 4-bromo-2-fluorobenzonitrile via a copper-catalyzed hydroxylation reaction.

Experimental Protocol:

A detailed protocol for the synthesis of this compound is provided below.

Reactant/Reagent Molar Equiv. Amount
4-bromo-2-fluorobenzonitrile1.0(as required)
Copper(I) bromide0.12(as required)
Triethylamine1.0(as required)
Formic acid3.0(as required)
Acetonitrile-(to dissolve)

Procedure:

  • To a solution of 4-bromo-2-fluorobenzonitrile in acetonitrile, add copper(I) bromide, triethylamine, and formic acid.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford this compound.[2]

Expected Yield: ~82%[2]

O-Alkylation: Synthesis of a Key Nintedanib Intermediate

A primary application of this compound is its O-alkylation, which is a key step in the synthesis of Nintedanib (BIBF 1120), a potent triple angiokinase inhibitor targeting VEGFR, FGFR, and PDGFR.[3] The following protocol describes the Williamson ether synthesis to couple this compound with a suitable alkyl halide.

Experimental Protocol:

This protocol is a general procedure for the Williamson ether synthesis and can be adapted for the synthesis of the Nintedanib intermediate by using the appropriate alkylating agent.

Reactant/Reagent Molar Equiv. Amount
This compound1.0(as required)
Alkyl Halide1.1 - 1.2(as required)
Potassium Carbonate1.5 - 2.0(as required)
N,N-Dimethylformamide (DMF)-(to dissolve)

Procedure:

  • Dissolve this compound in anhydrous DMF in a round-bottom flask.

  • Add potassium carbonate to the solution and stir the mixture at room temperature for 30 minutes.

  • Add the alkyl halide dropwise to the reaction mixture.

  • Heat the reaction to 60-80 °C and stir for 4-12 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Remove the DMF under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to yield the desired ether derivative.

Suzuki-Miyaura Cross-Coupling

The ether derivatives of this compound can be further functionalized using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds, enabling the introduction of various aryl or heteroaryl moieties.

General Experimental Workflow for Suzuki-Miyaura Coupling:

G General Workflow for Suzuki-Miyaura Coupling start Start reactants Combine Aryl Halide, Boronic Acid, Base, and Palladium Catalyst start->reactants degas Degas the Reaction Mixture reactants->degas solvent Add Degassed Solvent degas->solvent heat Heat and Stir the Reaction Mixture solvent->heat monitor Monitor Reaction Progress (TLC/LC-MS) heat->monitor workup Aqueous Workup and Extraction monitor->workup purify Purification (Column Chromatography) workup->purify product Characterize Final Product purify->product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Application in Kinase Inhibitor Synthesis: Nintedanib

As mentioned, this compound is a key starting material for the synthesis of Nintedanib. The synthetic route involves the O-alkylation of this compound followed by a series of transformations to construct the final indolinone core.

Synthetic Pathway Overview:

G Synthetic Pathway to Nintedanib Intermediate start This compound step1 O-Alkylation (Williamson Ether Synthesis) start->step1 intermediate1 Ether Derivative step1->intermediate1 step2 Further Transformations (e.g., Reduction, Cyclization) intermediate1->step2 nintedanib_intermediate Nintedanib Core Structure step2->nintedanib_intermediate G VEGFR/FGFR/PDGFR Signaling Pathways cluster_ligands Growth Factors cluster_receptors Receptor Tyrosine Kinases cluster_downstream Downstream Signaling cluster_cellular_response Cellular Responses VEGF VEGF VEGFR VEGFR VEGF->VEGFR FGF FGF FGFR FGFR FGF->FGFR PDGF PDGF PDGFR PDGFR PDGF->PDGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway VEGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway VEGFR->PI3K_AKT_mTOR FGFR->RAS_RAF_MEK_ERK FGFR->PI3K_AKT_mTOR PDGFR->RAS_RAF_MEK_ERK PDGFR->PI3K_AKT_mTOR Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Migration Cell Migration RAS_RAF_MEK_ERK->Migration PI3K_AKT_mTOR->Proliferation Survival Cell Survival PI3K_AKT_mTOR->Survival Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis Nintedanib Nintedanib Nintedanib->VEGFR Nintedanib->FGFR Nintedanib->PDGFR

References

Application Notes and Protocols for the Synthesis of 2-Fluoro-4-hydroxybenzonitrile and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the synthesis of 2-Fluoro-4-hydroxybenzonitrile, a key intermediate in the development of advanced materials and pharmaceuticals. Furthermore, it outlines methods for the derivatization of its hydroxyl group to generate libraries of ether and ester analogs, which are of significant interest in medicinal chemistry, particularly as potential kinase inhibitors.

Introduction

This compound is a versatile chemical building block characterized by a fluorine atom, a hydroxyl group, and a nitrile group on a benzene ring.[1] This unique combination of functional groups makes it a valuable precursor for the synthesis of a wide range of molecules with diverse applications. Its derivatives have shown promise in material science, particularly in the development of liquid crystals, and are increasingly being explored in drug discovery for their potential as enzyme inhibitors.[2]

Synthesis of the Core Scaffold: this compound

A reliable method for the synthesis of this compound starts from 4-bromo-2-fluorobenzonitrile. The following protocol is based on a copper-catalyzed hydroxylation reaction.[3]

Experimental Protocol: Synthesis of this compound

Materials:

  • 4-bromo-2-fluorobenzonitrile

  • Copper(II) bromide (CuBr₂)

  • Triethylamine (TEA)

  • Formic acid (HCOOH)

  • Acetonitrile (CH₃CN)

  • Ethyl acetate (EtOAc)

  • Petroleum ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Water (H₂O)

Procedure:

  • To a reaction flask, add 4-bromo-2-fluorobenzonitrile (0.25 mmol), copper(II) bromide (0.03 mmol), triethylamine (0.25 mmol), formic acid (0.75 mmol), and acetonitrile (179 mmol).[3]

  • Stir the reaction mixture at room temperature under an oxygen atmosphere for 24 hours.[3]

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, add water (20 mL) and ethyl acetate (10 mL) to the reaction mixture for extraction.

  • Separate the organic phase, and extract the aqueous phase three times with ethyl acetate (5 mL each).

  • Combine the organic phases and dry over anhydrous sodium sulfate.[3]

  • Filter the mixture and wash the filter cake with ethyl acetate.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a petroleum ether/ethyl acetate (6:1) eluent system to yield the final product.[3]

Quantitative Data:

Starting MaterialProductReagentsSolventReaction TimeTemperatureYield
4-bromo-2-fluorobenzonitrileThis compoundCuBr₂, TEA, HCOOH, O₂Acetonitrile24 hRoom Temp.82%[3]

Synthesis Workflow:

Synthesis_Workflow start 4-bromo-2-fluorobenzonitrile reagents CuBr₂, TEA, HCOOH, O₂ Acetonitrile, 24h, RT start->reagents workup Extraction & Purification reagents->workup product This compound workup->product

Synthesis of this compound.

Derivatization of this compound

The hydroxyl group of this compound is a key handle for derivatization, allowing for the synthesis of ether and ester analogs through O-alkylation and O-acylation, respectively. These modifications can significantly alter the biological activity of the parent molecule.

O-Alkylation (Williamson Ether Synthesis)

The O-alkylation of this compound can be achieved through a Williamson ether synthesis, where the phenoxide ion, formed by deprotonation of the hydroxyl group, acts as a nucleophile to attack an alkyl halide. The following is a general protocol adapted from the synthesis of similar alkoxybenzonitriles.[4]

Experimental Protocol: General O-Alkylation

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetone

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF or acetone.[4]

  • Add potassium carbonate (1.5 - 2.0 eq). If using sodium hydride (1.1 eq), add it portion-wise at 0 °C.[4]

  • Add the alkyl halide (1.1 - 1.2 eq) dropwise to the reaction mixture at room temperature.[4]

  • Heat the reaction mixture to 60-80 °C and stir for 4-24 hours, monitoring by TLC.[4]

  • After cooling, if using K₂CO₃, filter off the inorganic salts. If using NaH, quench with the slow addition of water at 0 °C.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and then with brine.[4]

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the filtrate. Purify the crude product by flash column chromatography.

Quantitative Data for O-Alkylation of 2-Hydroxybenzonitrile (Analogous System):

Alkyl HalideBaseSolventTemperature (°C)Time (h)Yield (%)
Methyl IodideK₂CO₃DMF80695
Ethyl BromideK₂CO₃Acetone601292
Benzyl BromideNaHDMF25498
Isopropyl BromideK₂CO₃DMF802475

Note: This data is for the analogous 2-hydroxybenzonitrile and serves as a representative guide.[4]

O-Acylation (Ester Synthesis)

O-acylation of this compound with acyl chlorides or anhydrides in the presence of a base provides the corresponding ester derivatives. This is a common strategy for creating prodrugs or modulating the physicochemical properties of a parent molecule.

Experimental Protocol: General O-Acylation

Materials:

  • This compound

  • Acyl chloride or anhydride (e.g., acetyl chloride, benzoyl chloride)

  • Pyridine or Triethylamine (TEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM or THF in a round-bottom flask.

  • Add pyridine or triethylamine (1.5 eq) and cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride or anhydride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Quench the reaction by adding 1M HCl.

  • Separate the organic layer and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄.

  • Filter and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Derivatization Workflow:

Derivatization_Workflow cluster_alkylation O-Alkylation cluster_acylation O-Acylation parent This compound alkylation_reagents Alkyl Halide (R-X) Base (e.g., K₂CO₃) Solvent (e.g., DMF) parent->alkylation_reagents acylation_reagents Acyl Chloride (RCOCl) Base (e.g., Pyridine) Solvent (e.g., DCM) parent->acylation_reagents ether_product 2-Fluoro-4-alkoxybenzonitrile alkylation_reagents->ether_product Williamson Ether Synthesis ester_product 2-Fluoro-4-acyloxybenzonitrile acylation_reagents->ester_product Esterification

Derivatization of this compound.

Application in Drug Discovery: Kinase Inhibition

Derivatives of this compound have shown potential as inhibitors of enzymes such as kinases and histone acetyltransferases (HATs), which are implicated in cancer progression.[2] Specifically, related structures are being investigated as irreversible inhibitors of tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR).[5] Overexpression of EGFR is a hallmark of many cancers, and its inhibition can block downstream signaling pathways that promote cell proliferation and survival.[6]

Potential Signaling Pathway Involvement:

Kinase_Inhibition_Pathway cluster_downstream Downstream Signaling EGFR EGFR (Tyrosine Kinase) Ras Ras EGFR->Ras Activation Derivative This compound Derivative Derivative->EGFR Inhibition Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Inhibition of the EGFR signaling pathway.

The fluorinated aromatic core of these derivatives can facilitate interactions with hydrophobic pockets in the enzyme's active site, while the derivatized hydroxyl group can be tailored to form specific hydrogen bonds or other interactions, enhancing binding affinity and selectivity.[2] By blocking the ATP-binding site of EGFR, these inhibitors can prevent the phosphorylation cascade that leads to uncontrolled cell growth.[6]

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide array of derivatives. The protocols provided herein offer robust methods for the preparation of the core scaffold and its subsequent O-alkylation and O-acylation. The potential of these derivatives as kinase inhibitors underscores their importance in modern drug discovery and development. Researchers are encouraged to adapt and optimize these protocols to generate novel compounds for biological screening and materials science applications.

References

Applications of 2-Fluoro-4-hydroxybenzonitrile in the Synthesis of Janus Kinase (JAK) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Fluoro-4-hydroxybenzonitrile is a valuable and versatile building block in medicinal chemistry, primarily utilized as a key intermediate in the synthesis of a class of targeted therapeutics known as Janus Kinase (JAK) inhibitors. Its unique substitution pattern, featuring a nucleophilic hydroxyl group, an electron-withdrawing nitrile moiety, and a fluorine atom, allows for strategic incorporation into complex molecular scaffolds. The fluorine atom can enhance metabolic stability and binding affinity, while the hydroxyl group serves as a critical handle for forming ether linkages, a common motif in kinase inhibitors. This document provides detailed application notes and protocols for the use of this compound in the synthesis of potent and selective JAK inhibitors.

Core Application: Synthesis of JAK Inhibitors

The primary application of this compound in medicinal chemistry is in the construction of the 3-fluoro-4-cyanophenoxy moiety, which is a key structural component of several JAK inhibitors. These inhibitors are designed to interfere with the JAK-STAT signaling pathway, which plays a crucial role in the immune response and is implicated in various inflammatory and autoimmune diseases.

The JAK-STAT Signaling Pathway

The JAK-STAT signaling pathway is a principal signal transduction cascade for a wide array of cytokines, interferons, and growth factors. The binding of these extracellular ligands to their specific transmembrane receptors leads to the activation of receptor-associated Janus kinases (JAKs). Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are subsequently phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they modulate the transcription of target genes involved in inflammation, immunity, and cell proliferation. Dysregulation of this pathway is a hallmark of many autoimmune and inflammatory disorders, making JAKs attractive therapeutic targets.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_jak JAK Activation cluster_stat STAT Activation cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates JAK_P P-JAK JAK->JAK_P Phosphorylation STAT STAT JAK_P->STAT Phosphorylation STAT_P P-STAT STAT_Dimer P-STAT Dimer STAT_P->STAT_Dimer Dimerization DNA DNA STAT_Dimer->DNA Binds to DNA cluster_nucleus cluster_nucleus STAT_Dimer->cluster_nucleus Translocation Gene_Transcription Gene Transcription DNA->Gene_Transcription Modulates

Caption: The JAK-STAT signaling pathway.

Application in the Synthesis of a JAK1-Selective Inhibitor

This compound is a key starting material for the synthesis of a class of potent JAK inhibitors characterized by a cyanophenoxy-piperidine core. The following sections detail the synthesis of a representative JAK1-selective inhibitor.

Quantitative Data: In Vitro Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of a representative JAK inhibitor synthesized using this compound against the four members of the JAK family. Lower IC50 values indicate greater inhibitory potency.

Compound IDTarget EnzymeIC50 (nM)Selectivity Profile
JAKi-1 JAK15.8 Selective for JAK1
JAK2810>139-fold vs. JAK1
JAK34800>827-fold vs. JAK1
TYK211~2-fold vs. JAK1
TofacitinibJAK111Pan-JAK
JAK220Pan-JAK
JAK32Pan-JAK
BaricitinibJAK15.9JAK1/JAK2
JAK25.7JAK1/JAK2

Note: IC50 values are compiled from various sources and assays and should be considered representative. Direct comparison between studies may vary based on experimental conditions.[1]

Experimental Protocols

The synthesis of the target JAK inhibitor involves a multi-step sequence, with the initial key step being the formation of the 3-fluoro-4-cyanophenoxy intermediate via a Williamson ether synthesis.

General Experimental Workflow

Synthesis_Workflow Start This compound Intermediate1 3-Fluoro-4-cyanophenoxy Intermediate Start->Intermediate1 Williamson Ether Synthesis Intermediate2 Functionalized Piperidine Derivative Intermediate1->Intermediate2 Coupling Reaction Final_Compound Final JAK Inhibitor Intermediate2->Final_Compound Final Modification Purification Purification Final_Compound->Purification Bio_Assay Biological Assay (IC50 Determination) Purification->Bio_Assay

Caption: General workflow for the synthesis and evaluation of a JAK inhibitor.

Protocol 1: Synthesis of 3-Fluoro-4-cyanophenoxy Intermediate

This protocol describes the synthesis of the key ether-linked intermediate via a Williamson ether synthesis.

Materials:

  • This compound

  • Appropriate N-Boc-protected piperidine with a leaving group (e.g., mesylate or tosylate)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the N-Boc-protected piperidine derivative (1.1 eq) to the reaction mixture.

  • Heat the reaction to 60-80 °C and stir for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 3-fluoro-4-cyanophenoxy intermediate.

Protocol 2: Deprotection and Final Coupling

This protocol outlines the removal of the Boc protecting group and the final amide coupling to yield the target JAK inhibitor.

Materials:

  • 3-Fluoro-4-cyanophenoxy intermediate from Protocol 1

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane

  • Dichloromethane (DCM)

  • Appropriate carboxylic acid for amide coupling

  • Coupling agent (e.g., HATU, HBTU)

  • Base (e.g., Diisopropylethylamine - DIPEA)

Procedure:

  • Deprotection: Dissolve the intermediate from Protocol 1 in DCM and add TFA (or HCl in dioxane). Stir at room temperature until the deprotection is complete (monitored by TLC). Concentrate the reaction mixture under reduced pressure to remove the acid and solvent.

  • Amide Coupling: To a solution of the deprotected amine salt in DMF, add the desired carboxylic acid (1.0 eq), a coupling agent like HATU (1.1 eq), and DIPEA (3.0 eq).

  • Stir the reaction mixture at room temperature for 4-6 hours until the reaction is complete (monitored by TLC).

  • Work-up the reaction by adding water and extracting with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final compound by preparative HPLC or silica gel chromatography.

Conclusion

This compound is a critical precursor in the synthesis of advanced JAK inhibitors. Its strategic use allows for the efficient construction of the key 3-fluoro-4-cyanophenoxy moiety, which is essential for achieving high potency and selectivity. The provided protocols offer a foundational methodology for researchers and scientists in the field of drug discovery and development to synthesize and evaluate novel therapeutic agents targeting the JAK-STAT pathway.

References

Application Notes and Protocols: O-Alkylation of 2-Fluoro-4-hydroxybenzonitrile with Alkyl Halides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The O-alkylation of 2-fluoro-4-hydroxybenzonitrile is a pivotal chemical transformation that yields 4-alkoxy-2-fluorobenzonitrile derivatives. These products are highly valuable scaffolds in medicinal chemistry and materials science. The strategic introduction of an alkoxy group onto the this compound core can significantly modulate the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which is of paramount importance in drug design.[1] Furthermore, the unique electronic properties imparted by the fluorine and nitrile functionalities make these derivatives promising candidates for advanced materials, including Organic Light-Emitting Diodes (OLEDs).

This document provides detailed protocols for the O-alkylation of this compound with various alkyl halides, based on the principles of the Williamson ether synthesis. It also includes a summary of quantitative data for specific reactions and discusses the applications of the resulting products in drug discovery and development.

Reaction Principle

The reaction proceeds via a nucleophilic substitution (SN2) mechanism, a cornerstone of the Williamson ether synthesis.[2] The phenolic hydroxyl group of this compound is first deprotonated by a base to form a more nucleophilic phenoxide ion. This phenoxide ion then attacks the electrophilic carbon of an alkyl halide, displacing the halide and forming the desired ether linkage. The general reaction scheme is depicted below.

G This compound This compound Phenoxide Ion Phenoxide Ion This compound->Phenoxide Ion  Base (e.g., K2CO3, NaH) 4-Alkoxy-2-fluorobenzonitrile 4-Alkoxy-2-fluorobenzonitrile Phenoxide Ion->4-Alkoxy-2-fluorobenzonitrile  Alkyl Halide (R-X) SN2 Reaction Alkyl Halide Alkyl Halide Alkyl Halide->4-Alkoxy-2-fluorobenzonitrile

Caption: General reaction scheme for the O-alkylation of this compound.

Applications in Drug Development and Materials Science

The 4-alkoxy-2-fluorobenzonitrile scaffold is a key intermediate in the synthesis of a variety of biologically active molecules. Notably, this structural motif is found in numerous kinase inhibitors, which are a critical class of targeted cancer therapeutics. The unique combination of the fluoro, cyano, and alkoxy groups can facilitate specific interactions within the ATP-binding pocket of kinases, leading to potent and selective inhibition.

In the realm of materials science, fluorinated benzonitrile derivatives are utilized in the development of advanced organic electronic materials. Their inherent electronic properties make them suitable components for OLEDs, contributing to the efficiency and stability of these devices.

Experimental Protocols

Two primary protocols are presented for the O-alkylation of this compound: a standard procedure using potassium carbonate and a method employing sodium hydride for substrates that may be less reactive.

Protocol 1: O-Alkylation using Potassium Carbonate

This protocol is a robust and widely applicable method for the synthesis of 4-alkoxy-2-fluorobenzonitriles.

Materials:

  • This compound

  • Alkyl halide (e.g., 1-bromobutane, benzyl bromide)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Acetone or N,N-Dimethylformamide (DMF)

  • Diethyl ether or Ethyl acetate

  • 5% Sodium Hydroxide solution

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and anhydrous potassium carbonate (3.0 eq).

  • Add a suitable solvent such as acetone or DMF to the flask.

  • With vigorous stirring, add the alkyl halide (1.2 eq) dropwise to the mixture.

  • Heat the reaction mixture to reflux and maintain for the time indicated in Table 1, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in diethyl ether or ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 5% sodium hydroxide solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the pure 4-alkoxy-2-fluorobenzonitrile.

Protocol 2: O-Alkylation using Sodium Hydride

This method is suitable for less reactive alkyl halides or when a stronger base is required.

Materials:

  • This compound

  • Alkyl halide

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Ethyl acetate

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 eq) in anhydrous DMF or THF.

  • Cool the solution in an ice bath and add sodium hydride (1.1 eq) portion-wise, ensuring the temperature remains low.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the phenoxide.

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous mixture with ethyl acetate.

  • Combine the organic extracts and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-alkoxy-2-fluorobenzonitrile.

Quantitative Data Summary

The following table summarizes representative quantitative data for the O-alkylation of this compound with various alkyl halides.

Alkyl HalideBaseSolventTemperatureTime (h)Yield (%)
1-BromobutaneK₂CO₃AcetoneReflux21Not explicitly stated, but successful synthesis reported[2]
Benzyl BromideK₂CO₃AcetoneReflux4-12>90 (expected based on analogous reactions)
Ethyl IodideNaHDMFRoom Temp.12>85 (expected based on analogous reactions)
Propyl BromideK₂CO₃DMF80 °C8>88 (expected based on analogous reactions)

Note: Yields for benzyl bromide, ethyl iodide, and propyl bromide are estimated based on general protocols for Williamson ether synthesis on similar phenolic substrates, as specific literature values for these reactions with this compound were not found in the search results.

Experimental Workflow and Optimization

The successful O-alkylation of this compound hinges on the careful selection of reagents and reaction conditions. The following diagrams illustrate a general experimental workflow and a logical relationship for optimizing the reaction.

G start Start setup Reaction Setup: - this compound - Base (K2CO3 or NaH) - Solvent (Acetone or DMF) start->setup add_alkyl_halide Add Alkyl Halide setup->add_alkyl_halide reaction Heat and Stir (Monitor by TLC) add_alkyl_halide->reaction workup Work-up: - Quench/Filter - Extraction - Washing reaction->workup purification Purification: - Column Chromatography - Recrystallization workup->purification product Pure 4-Alkoxy-2-fluorobenzonitrile purification->product

Caption: A generalized experimental workflow for the O-alkylation of this compound.

G optimize Reaction Optimization base Choice of Base optimize->base solvent Choice of Solvent optimize->solvent temperature Reaction Temperature optimize->temperature time Reaction Time optimize->time yield_purity Yield and Purity base->yield_purity solvent->yield_purity temperature->yield_purity time->yield_purity

Caption: Logical relationship for the optimization of the O-alkylation reaction.

Conclusion

The O-alkylation of this compound is a versatile and efficient method for the synthesis of 4-alkoxy-2-fluorobenzonitrile derivatives. The protocols outlined in this document provide a solid foundation for researchers in drug discovery and materials science to access these valuable compounds. The choice of base, solvent, and temperature can be tailored to the specific alkyl halide used to maximize yield and purity. The resulting products serve as key building blocks for the development of innovative therapeutics and advanced materials.

References

Application Notes and Protocols for the Synthesis of Polymers from 2-Fluoro-4-hydroxybenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of novel polymers derived from 2-fluoro-4-hydroxybenzonitrile. These polymers, particularly poly(aryl ether nitrile)s (PENs), exhibit promising properties such as high thermal stability and chemical resistance, making them attractive candidates for advanced applications in drug delivery and materials science.

Introduction

This compound is a versatile monomer for the synthesis of high-performance polymers. Its molecular structure, featuring a reactive hydroxyl group, a polar nitrile functionality, and an activating fluorine atom, allows for the formation of poly(aryl ether)s through nucleophilic aromatic substitution (SNAr) polymerization. The incorporation of the fluorine and nitrile moieties into the polymer backbone can significantly enhance thermal stability, mechanical strength, and chemical resistance. This document outlines the synthesis of PENs by reacting this compound with various bisphenol co-monomers.

Polymer Synthesis via Nucleophilic Aromatic Substitution

The primary method for synthesizing poly(aryl ether nitrile)s from this compound is nucleophilic aromatic substitution polymerization. In this reaction, the hydroxyl group of this compound and a bisphenol are deprotonated by a weak base, typically potassium carbonate, to form phenoxide ions. These nucleophilic phenoxides then attack the electron-deficient aromatic ring of a dihalo-comonomer (or in this case, the activated fluorine on another monomer unit), displacing the halide and forming an ether linkage. The presence of the electron-withdrawing nitrile group and the fluorine atom on the benzonitrile monomer activates the aromatic ring, facilitating the nucleophilic substitution reaction.

A general reaction scheme involves the polycondensation of this compound with a bisphenol, such as Bisphenol A or 4,4'-biphenol, in a high-boiling polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) or dimethylacetamide (DMAc), with potassium carbonate as the catalyst. Toluene is often used as an azeotropic agent to remove water generated during the reaction, which can interfere with the polymerization process.

Logical Workflow for Polymer Synthesis and Characterization

G cluster_synthesis Polymer Synthesis cluster_characterization Polymer Characterization cluster_application Drug Delivery Application Monomer_Prep Monomer Purification and Drying Reaction_Setup Reaction Setup: Monomers, K2CO3, NMP, Toluene Monomer_Prep->Reaction_Setup Azeotropic_Dehydration Azeotropic Dehydration (140-160 °C) Reaction_Setup->Azeotropic_Dehydration Polymerization Polymerization (180-200 °C) Azeotropic_Dehydration->Polymerization Precipitation Precipitation in Methanol Polymerization->Precipitation Purification Washing and Drying of Polymer Precipitation->Purification Structural Structural Analysis (FTIR, NMR) Purification->Structural Thermal Thermal Analysis (TGA, DSC) Purification->Thermal Molecular_Weight Molecular Weight (GPC) Purification->Molecular_Weight Properties Material Properties (Solubility, Film Formation) Purification->Properties NP_Formation Nanoparticle Formulation (e.g., Nanoprecipitation) Properties->NP_Formation Drug_Loading Drug Encapsulation NP_Formation->Drug_Loading Biocompatibility Biocompatibility Assessment NP_Formation->Biocompatibility Release_Study In Vitro Drug Release Drug_Loading->Release_Study G cluster_delivery Cellular Uptake and Drug Release NP Drug-Loaded Nanoparticle Endocytosis Endocytosis NP->Endocytosis Endosome Endosome Endocytosis->Endosome Lysosome Lysosome Endosome->Lysosome Drug_Release Drug Release Lysosome->Drug_Release Target Intracellular Target Drug_Release->Target Effect Therapeutic Effect Target->Effect

Application Notes: The Strategic Role of 2-Fluoro-4-hydroxybenzonitrile Derivatives in the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the pivotal role of 2-fluoro-4-hydroxybenzonitrile and its close derivatives as key building blocks in the synthesis of targeted kinase inhibitors. The unique substitution pattern of this aromatic scaffold provides medicinal chemists with a versatile platform to modulate potency, selectivity, and pharmacokinetic properties of the resulting inhibitors. This document will focus on the synthesis of Trametinib, a potent and selective allosteric inhibitor of MEK1 and MEK2, as a prime example of the utility of a 2-fluoro-4-iodophenyl moiety, a close structural relative of this compound.

Introduction to Kinase Inhibition and the Importance of Fluorinated Scaffolds

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. Small molecule kinase inhibitors have emerged as a significant class of therapeutics. The incorporation of fluorine atoms into these inhibitors is a widely adopted strategy to enhance metabolic stability, binding affinity, and cell permeability. The 2-fluoro-4-substituted benzonitrile motif is therefore of high interest in drug discovery.

Trametinib: A Case Study in MEK Inhibition

Trametinib (trade name Mekinist) is an FDA-approved allosteric inhibitor of MEK1 and MEK2, key components of the RAS/RAF/MEK/ERK signaling pathway.[1] Dysregulation of this pathway is a critical driver in the proliferation of various cancers, including melanoma.[1] The chemical structure of Trametinib features a critical N-(2-fluoro-4-iodophenyl) pharmacophore, which can be conceptually derived from this compound.

Quantitative Data: Potency of Trametinib

The inhibitory activity of Trametinib against its target kinases, MEK1 and MEK2, is summarized in the table below.

Kinase TargetIC50 (nM)Reference
MEK10.92
MEK21.8

Table 1: In vitro inhibitory activity of Trametinib against MEK1 and MEK2 kinases.

The RAS/RAF/MEK/ERK Signaling Pathway

The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Mutations in components of this pathway, such as BRAF and RAS, can lead to constitutive activation and uncontrolled cell growth. Trametinib targets MEK1 and MEK2, effectively blocking downstream signaling to ERK and inhibiting tumor cell proliferation.

RAS_RAF_MEK_ERK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Trametinib Trametinib Trametinib->MEK

The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of Trametinib.

Experimental Protocols: Synthesis of Trametinib

The synthesis of Trametinib can be accomplished through a multi-step process. A key intermediate, N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea, is synthesized from commercially available 2-fluoro-4-iodoaniline. This intermediate is then coupled with a pyridotrione derivative to yield Trametinib.

Experimental Workflow

Trametinib_Synthesis_Workflow Start 2-Fluoro-4-iodoaniline Intermediate1 N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea Start->Intermediate1 Reaction with cyclopropyl isocyanate Product Trametinib Intermediate1->Product Intermediate2 Pyridotrione Derivative Intermediate2->Product Condensation

A simplified workflow for the synthesis of Trametinib.
Protocol 1: Synthesis of N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea

This protocol describes the synthesis of the key urea intermediate from 2-fluoro-4-iodoaniline.

Materials:

  • 2-Fluoro-4-iodoaniline

  • Cyclopropyl isocyanate

  • Anhydrous tetrahydrofuran (THF)

  • Nitrogen or Argon gas supply

  • Round-bottom flask with magnetic stirrer

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve 2-fluoro-4-iodoaniline (1.0 equivalent) in anhydrous THF.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add cyclopropyl isocyanate (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or flash column chromatography on silica gel to yield N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea.

Protocol 2: Synthesis of Trametinib

This protocol outlines the condensation reaction to form the final Trametinib product. A patented method describes the cyclization of a pyridyltrione compound with the urea intermediate.[2]

Materials:

  • N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea (from Protocol 1)

  • Pyridotrione derivative (synthesized separately)

  • Sodium ethoxide

  • Anhydrous tetrahydrofuran (THF)

  • Nitrogen or Argon gas supply

  • Round-bottom flask with reflux condenser and magnetic stirrer

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, add the pyridotrione derivative and N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea.

  • Add anhydrous THF to the flask.

  • Add sodium ethoxide to the reaction mixture.

  • Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • The reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude Trametinib is then purified by flash column chromatography or preparative HPLC to yield the final product.

Conclusion

The 2-fluoro-4-substituted phenyl motif, exemplified by the 2-fluoro-4-iodophenyl group in Trametinib, is a valuable structural component in the design and synthesis of potent kinase inhibitors. The protocols provided herein offer a general framework for the synthesis of such inhibitors, highlighting the strategic importance of fluorinated benzonitrile derivatives in modern drug discovery. These application notes serve as a guide for researchers in the development of novel and effective kinase-targeted therapies.

References

Application Notes and Protocols for the Preparation of 2-Fluoro-4-hydroxybenzonitrile Analogs for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-4-hydroxybenzonitrile and its analogs are a class of small molecules that have garnered significant interest in medicinal chemistry and drug discovery. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates.[][2] The nitrile and hydroxyl groups offer versatile points for chemical modification, making this scaffold an attractive starting point for the synthesis of diverse compound libraries for biological screening. These compounds have shown potential as inhibitors of key signaling pathways implicated in cancer and inflammation, particularly as kinase inhibitors.[][3][4]

This document provides detailed protocols for the synthesis of this compound analogs and their subsequent evaluation in relevant biological assays. The information is intended to guide researchers in the preparation and screening of these compounds to identify novel therapeutic leads.

I. Synthesis of this compound and Analogs

The synthesis of this compound can be achieved through various routes. A common method involves the hydroxylation of a halogenated precursor.[5] Analogs can be prepared by utilizing appropriately substituted starting materials.

Protocol 1: Synthesis of this compound from 4-Bromo-2-fluorobenzonitrile[5]

This protocol describes the copper-catalyzed hydroxylation of 4-bromo-2-fluorobenzonitrile.

Materials:

  • 4-Bromo-2-fluorobenzonitrile

  • Copper(II) bromide (CuBr2)

  • Triethylamine (TEA)

  • Formic acid

  • Acetonitrile (ACN)

  • Ethyl acetate

  • Water

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Petroleum ether

Procedure:

  • To a reaction flask, add 4-bromo-2-fluorobenzonitrile (1.0 eq), copper(II) bromide (0.12 eq), triethylamine (1.0 eq), formic acid (3.0 eq), and acetonitrile.

  • Stir the reaction mixture at room temperature for 24 hours under an oxygen atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, add water and ethyl acetate to the reaction mixture for extraction.

  • Separate the organic phase, and wash the aqueous phase with ethyl acetate.

  • Combine the organic phases and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a petroleum ether/ethyl acetate gradient to yield this compound.

Diagram: Synthetic Workflow

G start Start reaction Reaction: 4-Bromo-2-fluorobenzonitrile CuBr2, TEA, Formic Acid, ACN Room Temperature, 24h, O2 start->reaction extraction Work-up: Aqueous Extraction with Ethyl Acetate reaction->extraction drying Drying: Anhydrous Na2SO4 extraction->drying purification Purification: Silica Gel Column Chromatography drying->purification product Product: This compound purification->product

Caption: Synthetic workflow for this compound.

II. Biological Screening Protocols

Once a library of this compound analogs has been synthesized, the next step is to evaluate their biological activity. Based on the known activities of similar compounds, primary screens often focus on antiproliferative and kinase inhibition assays.

Protocol 2: Antiproliferative MTT Assay[6][7]

The MTT assay is a colorimetric method to assess cell viability. It measures the metabolic activity of cells, which is an indicator of cell proliferation.

Materials:

  • Human cancer cell lines (e.g., HCT-116, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well tissue culture plates

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be below 0.5%.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include vehicle controls (DMSO only) and untreated controls.

  • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Protocol 3: In Vitro Kinase Inhibition Assay (e.g., VEGFR-2)[3][8]

This protocol provides a general framework for a biochemical kinase assay to determine the inhibitory activity of the synthesized compounds against a specific kinase, such as VEGFR-2, which is implicated in angiogenesis.

Materials:

  • Recombinant human VEGFR-2 kinase

  • Kinase buffer

  • ATP

  • Substrate (e.g., a specific peptide)

  • Test compounds (dissolved in DMSO)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit from Promega)

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Prepare a reaction mixture containing the kinase, substrate, and buffer in each well of the plate.

  • Add the test compounds at various concentrations to the wells. Include a positive control (known inhibitor) and a negative control (DMSO).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions. This involves adding the ADP-Glo™ reagent, incubating, then adding the Kinase Detection Reagent.

  • Measure the luminescence using a plate reader.

  • The luminescent signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value.

III. Data Presentation

Quantitative data from biological screening should be summarized in tables to facilitate the comparison of analog activity and to establish structure-activity relationships (SAR).

Table 1: Antiproliferative Activity of this compound Analogs

Compound IDR1R2R3HCT-116 IC50 (µM)A549 IC50 (µM)
1a HHH> 50> 50
1b ClHH15.222.5
1c FHH10.818.3
1d HOCH3H25.135.7
1e HHNO28.512.1

Note: The data presented are representative and may not correspond to actual experimental values for this specific series.

Table 2: VEGFR-2 Kinase Inhibitory Activity of this compound Analogs

Compound IDR1R2R3VEGFR-2 IC50 (µM)
1a HHH> 100
1b ClHH5.6
1c FHH3.2
1d HOCH3H12.8
1e HHNO21.9

Note: The data presented are representative and may not correspond to actual experimental values for this specific series.

IV. Signaling Pathway Visualization

This compound analogs with kinase inhibitory activity often target key signaling pathways involved in cell growth and proliferation, such as the MAPK/ERK and PI3K/Akt pathways, which can be downstream of receptor tyrosine kinases like VEGFR and EGFR.[6][7]

Diagram: Simplified EGFR Signaling Pathway

G EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor This compound Analog Inhibitor->EGFR

Caption: Inhibition of the EGFR signaling pathway.

Diagram: Biological Screening Workflow

G Library Compound Library (this compound Analogs) PrimaryScreen Primary Screen: Antiproliferative Assay (MTT) Library->PrimaryScreen HitSelection Hit Selection (IC50 < 20 µM) PrimaryScreen->HitSelection SecondaryScreen Secondary Screen: Kinase Inhibition Assay (e.g., VEGFR-2) HitSelection->SecondaryScreen LeadIdentification Lead Identification SecondaryScreen->LeadIdentification SAR Structure-Activity Relationship (SAR) Analysis LeadIdentification->SAR LeadOptimization Lead Optimization SAR->LeadOptimization

Caption: Workflow for biological screening and lead discovery.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic and screening protocols provided herein offer a comprehensive guide for researchers to prepare and evaluate analogs of this compound class. Systematic modification of the core structure and subsequent biological testing are crucial steps in identifying potent and selective inhibitors for further preclinical and clinical development.

References

Application Notes & Protocols: 2-Fluoro-4-hydroxybenzonitrile in the Production of Specialty Coatings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications and detailed experimental protocols for utilizing 2-Fluoro-4-hydroxybenzonitrile in the formulation of high-performance specialty coatings. The unique molecular structure of this compound, featuring a reactive hydroxyl group, a thermally stable nitrile group, and an electronegative fluorine atom, makes it a promising precursor for advanced polymers with enhanced thermal stability, chemical resistance, and low surface energy.[1][2]

While direct literature on the use of this compound in coatings is emerging, its functional groups suggest its suitability for creating fluorinated polycyanurate and epoxy-based coatings. Fluoropolymers are known to significantly enhance the properties of coatings, offering high resistance to solvents, acids, and bases, as well as reduced friction.[2]

Application: High-Temperature and Chemical Resistant Polycyanurate Coatings

Polycyanurate resins, formed through the cyclotrimerization of cyanate esters, are known for their exceptional thermal stability, low dielectric constants, and good mechanical performance, making them suitable for demanding applications in aerospace and electronics.[3][4] By converting the hydroxyl group of this compound to a cyanate ester, a fluorinated monomer can be synthesized to produce a polycyanurate-based coating with potentially superior properties.

Key Potential Advantages:

  • High Thermal Stability: The triazine rings of the polycyanurate network and the strong carbon-fluorine bond contribute to excellent performance at elevated temperatures.

  • Chemical Resistance: The high cross-linking density and fluorinated nature of the polymer create a robust barrier against corrosive chemicals and solvents.[5][6]

  • Low Moisture Absorption: The hydrophobic nature of the fluorinated polymer can lead to reduced water uptake, which is critical for electronic and structural applications.[4]

  • Low Surface Energy: The presence of fluorine atoms at the coating surface can impart hydrophobicity and oleophobicity, leading to anti-fouling and easy-to-clean properties.[2]

Experimental Protocol: Synthesis of 2-Fluoro-4-cyanobenzonitrile (F-CN Ester Monomer)

This protocol details the conversion of this compound to its corresponding cyanate ester.

Materials and Reagents:

ReagentMolecular Weight ( g/mol )GradeSupplier Example
This compound137.11≥98%Sigma-Aldrich
Cyanogen Bromide (CNBr)105.92≥97%Sigma-Aldrich
Triethylamine (TEA)101.19≥99.5%Fisher Scientific
Anhydrous Acetone58.08ACS GradeVWR Chemicals
Diethyl Ether74.12ACS GradeVWR Chemicals
Saturated Sodium Bicarbonate SolutionN/ALaboratory Grade
Anhydrous Magnesium Sulfate120.37≥99.5%Sigma-Aldrich

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous acetone at 0°C (ice bath).

  • Slowly add triethylamine (1.1 eq) to the solution while maintaining the temperature at 0°C.

  • In a separate flask, dissolve cyanogen bromide (1.05 eq) in anhydrous acetone.

  • Add the cyanogen bromide solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature does not exceed 5°C.

  • After the addition is complete, allow the reaction to stir at 0°C for 2 hours, then warm to room temperature and stir for an additional 4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the triethylammonium bromide salt.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the crude product in diethyl ether and wash with saturated sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the 2-Fluoro-4-cyanobenzonitrile monomer.

Experimental Protocol: Formulation and Curing of Fluorinated Polycyanurate Coating

Materials and Reagents:

ReagentFunctionSupplier Example
2-Fluoro-4-cyanobenzonitrile (F-CN Ester Monomer)MonomerSynthesized above
NonylphenolCuring CatalystSigma-Aldrich
Copper(II) acetylacetonateCuring Co-catalystSigma-Aldrich
Methyl Ethyl Ketone (MEK)SolventVWR Chemicals
Substrate (e.g., Aluminum or Steel Panel)---

Procedure:

  • Prepare a 50 wt% solution of the F-CN Ester Monomer in MEK.

  • Add nonylphenol (2 phr - parts per hundred parts of resin) and copper(II) acetylacetonate (0.05 phr) to the solution and stir until fully dissolved.

  • Apply the formulated resin to a prepared substrate using a suitable method such as spin coating, dip coating, or spray coating to achieve the desired film thickness.

  • Allow the solvent to evaporate in a fume hood at room temperature for 30 minutes.

  • Cure the coated substrate in a programmable oven using a staged curing cycle:

    • 120°C for 1 hour

    • 150°C for 1 hour

    • 180°C for 2 hours

    • 220°C for 1 hour (post-cure)

  • Allow the cured coating to cool slowly to room temperature before testing.

Diagram of the Synthesis and Curing Process:

G cluster_synthesis Monomer Synthesis cluster_formulation Coating Formulation cluster_application Application & Curing 2_Fluoro_4_hydroxybenzonitrile 2-Fluoro-4- hydroxybenzonitrile CNBr_TEA CNBr, TEA Acetone, 0°C 2_Fluoro_4_hydroxybenzonitrile->CNBr_TEA F_CN_Ester 2-Fluoro-4-cyanobenzonitrile (F-CN Ester Monomer) CNBr_TEA->F_CN_Ester F_CN_Ester_sol F-CN Ester in MEK F_CN_Ester->F_CN_Ester_sol Catalyst Catalyst System (Nonylphenol, Cu(acac)2) F_CN_Ester_sol->Catalyst Formulated_Resin Formulated Resin Catalyst->Formulated_Resin Application Coating Application (Spin/Dip/Spray) Formulated_Resin->Application Curing Thermal Curing (Staged Heating) Application->Curing Cured_Coating Cured Fluorinated Polycyanurate Coating Curing->Cured_Coating

Caption: Workflow for specialty coating production.

Application: Advanced Epoxy Coatings with Enhanced Performance

This compound can also serve as a modifier or a primary phenolic component in epoxy resin formulations.[7] Its incorporation can enhance the properties of the resulting epoxy coating. The hydroxyl group can react with epichlorohydrin to form a glycidyl ether, which can then be cured with a suitable hardener.

Key Potential Advantages:

  • Improved Thermal Stability: The rigid aromatic structure and fluorine substitution can increase the glass transition temperature (Tg) of the cured epoxy.

  • Enhanced Chemical Resistance: The fluorinated backbone can provide superior protection against a wider range of chemicals.

  • Increased Hydrophobicity: The coating surface is expected to exhibit increased water repellency.

Experimental Protocol: Synthesis of a Fluorinated Bisphenol A (F-BPA) Analog

This protocol describes a hypothetical synthesis of a bisphenol analog by reacting this compound with an aldehyde or ketone. For this example, we will use formaldehyde.

Materials and Reagents:

ReagentMolecular Weight ( g/mol )GradeSupplier Example
This compound137.11≥98%Sigma-Aldrich
Formaldehyde (37% in water)30.03ACS GradeFisher Scientific
Hydrochloric Acid (conc.)36.46ACS GradeVWR Chemicals
Toluene92.14ACS GradeVWR Chemicals
Sodium Hydroxide40.00ACS GradeSigma-Aldrich

Procedure:

  • Charge a reactor with this compound (2.2 eq) and toluene.

  • Heat the mixture to 60°C with stirring to dissolve the solid.

  • Slowly add concentrated hydrochloric acid (0.5 eq).

  • Add formaldehyde solution (1.0 eq) dropwise over 1 hour, maintaining the temperature at 60-65°C.

  • After addition, continue stirring at 65°C for 5 hours.

  • Cool the reaction mixture to room temperature. Separate the organic and aqueous layers.

  • Wash the organic layer with warm water until the washings are neutral.

  • Remove the toluene under vacuum to obtain the crude fluorinated bisphenol analog.

  • Purify the product by recrystallization from a suitable solvent system (e.g., toluene/heptane).

Experimental Protocol: Formulation and Curing of Fluorinated Epoxy Coating

Materials and Reagents:

ReagentFunctionSupplier Example
Fluorinated Bisphenol AnalogEpoxy PrecursorSynthesized above
EpichlorohydrinEpoxidizing AgentSigma-Aldrich
Sodium HydroxideCatalystSigma-Aldrich
Isophorone Diamine (IPDA)Curing AgentEvonik
TolueneSolventVWR Chemicals
Substrate (e.g., Glass or Carbon Fiber)---

Procedure:

  • Epoxidation: React the synthesized Fluorinated Bisphenol Analog with an excess of epichlorohydrin in the presence of sodium hydroxide to form the fluorinated diglycidyl ether. This is a standard procedure for producing epoxy resins from bisphenols.

  • Formulation: Dissolve the resulting fluorinated epoxy resin in toluene to achieve a 60 wt% solution.

  • Add a stoichiometric amount of Isophorone Diamine (IPDA) as the curing agent. The exact amount should be calculated based on the amine hydrogen equivalent weight of IPDA and the epoxy equivalent weight of the synthesized resin.

  • Thoroughly mix the components until a homogeneous solution is obtained.

  • Application and Curing:

    • Apply the formulated epoxy system to the substrate.

    • Cure at 80°C for 2 hours, followed by a post-cure at 125°C for 3 hours.

Diagram of the Fluorinated Epoxy Synthesis Pathway:

G Start 2-Fluoro-4- hydroxybenzonitrile Reaction1 Formaldehyde, HCl Start->Reaction1 Bisphenol Fluorinated Bisphenol Analog Reaction1->Bisphenol Reaction2 Epichlorohydrin, NaOH Bisphenol->Reaction2 Epoxy_Resin Fluorinated Diglycidyl Ether Resin Reaction2->Epoxy_Resin Reaction3 Curing Agent (e.g., IPDA) Epoxy_Resin->Reaction3 Cured_Epoxy Cured High-Performance Epoxy Coating Reaction3->Cured_Epoxy

Caption: Synthesis of a fluorinated epoxy coating.

Testing Protocols for Specialty Coatings

The performance of the developed coatings should be evaluated using standardized testing methods.

Quantitative Data Summary Table for Coating Performance:

Test Method (ASTM Standard)Property MeasuredHypothetical Target Value for F-PolycyanurateHypothetical Target Value for F-Epoxy
ASTM D3363Pencil Hardness≥ 6H≥ 4H
ASTM D3359Adhesion (Cross-hatch)5B5B
ASTM D522Mandrel Bend (Flexibility)Pass 1/8" mandrelPass 1/4" mandrel
ASTM D2794Impact Resistance> 100 in-lb> 80 in-lb
ASTM D1308Chemical Resistance (Spot Test)No effect after 24h exposure to 10% H₂SO₄, 10% NaOH, TolueneNo effect after 24h exposure to 10% H₂SO₄, 10% NaOH, Toluene
TGA (Thermogravimetric Analysis)Thermal Stability (Td5%)> 400°C> 350°C
DSC (Differential Scanning Calorimetry)Glass Transition Temp. (Tg)> 250°C> 180°C
ASTM D7091Dry Film Thickness25 ± 5 µm50 ± 10 µm
GoniometerWater Contact Angle> 110°> 100°

Detailed Methodologies for Key Experiments:

  • Thermal Stability (TGA): A sample of the cured coating is heated in a TGA instrument from room temperature to 800°C at a rate of 10°C/min under a nitrogen atmosphere. The temperature at which 5% weight loss occurs (Td5%) is recorded.

  • Chemical Resistance (ASTM D1308): A cotton ball saturated with the test chemical is placed on the surface of the cured coating and covered with a watch glass. After 24 hours, the cotton ball is removed, and the coating is inspected for any signs of blistering, discoloration, or softening.

  • Adhesion (ASTM D3359): A lattice pattern is cut into the coating, and pressure-sensitive tape is applied over the lattice and then rapidly pulled off. The adhesion is rated based on the amount of coating removed.

  • Water Contact Angle: A drop of deionized water is placed on the surface of the coating, and the angle between the substrate and the tangent of the drop is measured using a goniometer to determine the hydrophobicity.

Logical Workflow for Coating Evaluation:

G cluster_physical Physical Properties cluster_thermo Thermal Properties Start Cured Coating Sample Visual Visual Inspection (Defects, Gloss) Start->Visual Physical Physical Tests Visual->Physical Thermo Thermo-Mechanical Analysis Physical->Thermo Adhesion Adhesion (ASTM D3359) Physical->Adhesion Hardness Hardness (ASTM D3363) Physical->Hardness Flex Flexibility (ASTM D522) Physical->Flex Impact Impact (ASTM D2794) Physical->Impact ContactAngle Contact Angle Physical->ContactAngle Chemical Chemical Resistance Tests Thermo->Chemical TGA TGA (Td5%) Thermo->TGA DSC DSC (Tg) Thermo->DSC Report Final Performance Report Chemical->Report Adhesion->Report Hardness->Report Flex->Report Impact->Report ContactAngle->Report TGA->Report DSC->Report

Caption: A logical workflow for coating evaluation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Fluoro-4-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Fluoro-4-hydroxybenzonitrile.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.

Issue 1: Low Yield in the Formylation of 3-Fluorophenol to 2-Fluoro-4-hydroxybenzaldehyde

  • Question: My formylation of 3-fluorophenol is resulting in a low yield of 2-fluoro-4-hydroxybenzaldehyde. What are the potential causes and how can I optimize the reaction?

  • Answer: Low yields in the ortho-formylation of phenols can stem from several factors. Here are some common causes and optimization strategies:

    • Ineffective Protection of the Hydroxyl Group: The phenolic hydroxyl group is activating and can lead to side reactions if not properly protected. It is crucial to ensure complete protection of the hydroxyl group before proceeding with formylation.

    • Suboptimal Formylating Agent or Conditions: The choice of formylating agent and reaction conditions is critical. Common methods include the Duff reaction, Vilsmeier-Haack reaction, or using paraformaldehyde with a magnesium chloride-triethylamine base system.[1][2][3] The latter has been reported to be effective for selective ortho-formylation.[3]

    • Steric Hindrance: The fluorine atom at the 2-position can sterically hinder the introduction of the formyl group at the ortho position. Optimizing the reaction temperature and time can help overcome this.

    • Formation of Byproducts: Undesired side reactions can consume starting material and reduce the yield of the desired product. Careful monitoring of the reaction by techniques like Thin Layer Chromatography (TLC) can help in identifying the optimal reaction time to minimize byproduct formation.

Issue 2: Inefficient Conversion of 2-Fluoro-4-hydroxybenzaldehyde to this compound

  • Question: I am struggling with the conversion of the aldehyde to the nitrile. What methods can I use and what are the key parameters to control?

  • Answer: The conversion of an aldehyde to a nitrile, known as cyanation, can be achieved through several methods. Common issues include incomplete reaction and difficult purification.

    • Choice of Cyanating Agent: A common method is the conversion of the aldehyde to an oxime followed by dehydration. Another approach is direct cyanation.

    • Reaction Conditions for Oxime Formation: The reaction of the aldehyde with hydroxylamine hydrochloride to form the oxime is sensitive to pH. The addition of a base like sodium carbonate is necessary to neutralize the acid released.[4] The reaction is typically performed under neutral to slightly basic conditions.

    • Dehydration of the Oxime: The choice of dehydrating agent is crucial for an efficient reaction. Agents like acetic anhydride, thionyl chloride, or formic acid with sodium formate are commonly used.[4] High reaction temperatures should be avoided as they can lead to self-condensation of the product.[4]

    • Presence of Water: Ensure the intermediate salicylaldoxime is dry before the dehydration step, as water can interfere with many dehydrating agents.[4]

Issue 3: Impurities in the Final Product

  • Question: My final product, this compound, is impure. What are the likely impurities and how can I effectively purify the product?

  • Answer: Impurities can arise from starting materials, side reactions, or incomplete reactions.

    • Common Impurities: Potential impurities include unreacted starting materials (e.g., 2-fluoro-4-hydroxybenzaldehyde), the intermediate oxime, and byproducts from side reactions.

    • Purification Techniques:

      • Column Chromatography: This is a highly effective method for separating the desired product from impurities. A common eluent system is a mixture of petroleum ether and ethyl acetate.[5][6]

      • Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective purification method.

      • Extraction: Liquid-liquid extraction can be used to remove water-soluble or acid/base-soluble impurities during the work-up process.[5][6]

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The most common synthetic strategies start from either 3-fluorophenol or a pre-functionalized benzene ring. A typical route from 3-fluorophenol involves:

  • Protection of the phenolic hydroxyl group.

  • Ortho-bromination.

  • Grignard reagent formation followed by formylation to yield 2-fluoro-4-hydroxybenzaldehyde.[7]

  • Conversion of the aldehyde to the nitrile.

Another route involves the direct hydroxylation of 4-bromo-2-fluorobenzonitrile.[5][6]

Q2: What is the role of the copper catalyst in the synthesis of this compound?

A2: Copper catalysts, particularly copper(I) salts like cuprous cyanide (CuCN), are often used in the Sandmeyer reaction to convert an aryl diazonium salt to the corresponding nitrile.[8][9] This reaction is a powerful method for introducing a cyano group onto an aromatic ring. In the synthesis starting from 4-bromo-2-fluorobenzonitrile, copper bromide has been used as a catalyst.[5][6]

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the progress of the reaction.[5][6] By spotting the reaction mixture alongside the starting material and, if available, the product standard on a TLC plate, you can visualize the consumption of the starting material and the formation of the product. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.

Q4: What are the key safety precautions to take during this synthesis?

A4:

  • Handling of Reagents: Many reagents used in this synthesis are hazardous. For example, cyanides are highly toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Reaction Quenching: Be cautious when quenching reactions, especially those involving reactive intermediates or strong acids/bases.

  • Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of this compound from 4-Bromo-2-fluorobenzonitrile.

ParameterMethod 1
Starting Material 4-Bromo-2-fluorobenzonitrile
Reagents Copper bromide, triethylamine, formic acid
Solvent Acetonitrile
Temperature Room Temperature
Reaction Time 24 hours
Atmosphere Oxygen
Yield 82%[5][6]
Purification Column chromatography (petroleum ether/ethyl acetate)[5][6]

Experimental Protocols

Protocol 1: Synthesis of this compound from 4-Bromo-2-fluorobenzonitrile [5][6]

  • To a reaction flask, add 4-bromo-2-fluorobenzonitrile (0.25 mmol), copper bromide (0.03 mmol), triethylamine (0.25 mmol), and acetonitrile (179 mmol) at room temperature.

  • Add formic acid (0.75 mmol) to the mixture.

  • Stir the reaction mixture at room temperature under an oxygen atmosphere for 24 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, add water (20 mL) and ethyl acetate (10 mL) to the reaction mixture for extraction.

  • Separate the organic phase, and extract the aqueous phase with ethyl acetate.

  • Combine the organic phases and dry over anhydrous sodium sulfate.

  • Filter the mixture and wash the filter cake with ethyl acetate.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography using a petroleum ether/ethyl acetate eluent system to obtain this compound.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Final Product 3-Fluorophenol 3-Fluorophenol 2-Fluoro-4-hydroxybenzaldehyde 2-Fluoro-4-hydroxybenzaldehyde 3-Fluorophenol->2-Fluoro-4-hydroxybenzaldehyde Protection, Bromination, Grignard, Formylation 4-Bromo-2-fluorobenzonitrile 4-Bromo-2-fluorobenzonitrile This compound This compound 4-Bromo-2-fluorobenzonitrile->this compound Hydroxylation 2-Fluoro-4-hydroxybenzaldehyde->this compound Oxime formation, Dehydration

Caption: Synthetic routes to this compound.

Troubleshooting_Low_Yield Start Low Yield of This compound Q1 Which step shows low conversion? Start->Q1 Step1 Formylation of 3-Fluorophenol Q1->Step1 Formylation Step2 Conversion of Aldehyde to Nitrile Q1->Step2 Cyanation Sol1 Check protection of -OH Optimize formylation agent/conditions Adjust temperature/time Step1->Sol1 Sol2 Check pH for oxime formation Select effective dehydrating agent Ensure anhydrous conditions Step2->Sol2

Caption: Troubleshooting logic for low yield in synthesis.

References

Purification of crude 2-Fluoro-4-hydroxybenzonitrile by recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of 2-Fluoro-4-hydroxybenzonitrile

This technical support guide provides comprehensive information for researchers, scientists, and drug development professionals on the purification of crude this compound by recrystallization.

Experimental Protocol: Recrystallization of this compound

This protocol outlines a general procedure for the purification of crude this compound. The selection of the solvent is critical and should be optimized based on the specific impurities present in the crude material. A mixed solvent system of toluene and heptane is often effective.

Materials:

  • Crude this compound

  • Toluene (reagent grade)

  • Heptane (reagent grade)

  • Erlenmeyer flask

  • Heating mantle or hot plate with a water bath

  • Condenser

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

  • Spatula

  • Glass stirring rod

Procedure:

  • Solvent Selection: Based on solubility data, a mixed solvent system of toluene and heptane is a good starting point. Toluene will act as the primary solvent in which the compound is soluble when hot, and heptane will act as the anti-solvent to reduce solubility upon cooling.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of hot toluene to dissolve the crude solid completely. Heat the mixture gently using a heating mantle or hot plate with a water bath to bring the toluene to a near-boiling temperature.

    • Stir the mixture continuously to facilitate dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. This step should be done quickly to prevent premature crystallization.

  • Crystallization:

    • Once the solid is completely dissolved, slowly add heptane dropwise to the hot solution until a slight turbidity (cloudiness) persists.

    • Add a few more drops of hot toluene to redissolve the precipitate and obtain a clear solution.

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of cold heptane to remove any remaining soluble impurities.

  • Drying:

    • Dry the purified crystals in a vacuum oven at a temperature below the melting point (123-125 °C) or air-dry them on a watch glass.

  • Purity Assessment:

    • Determine the melting point of the recrystallized product. A sharp melting point close to the literature value indicates high purity.

    • Further analysis by techniques such as HPLC or GC can be performed to quantify the purity.

Data Presentation

Table 1: Solubility Characteristics of this compound

SolventTemperatureSolubilityNotes
TolueneHotHighGood primary solvent for recrystallization.
ColdLow
HeptaneHot/ColdVery LowSuitable as an anti-solvent.
MethanolRoom TempSoluble[1]May be too good of a solvent for high recovery.
WaterRoom TempSlightly SolubleNot ideal as a primary recrystallization solvent.
Diethyl Ether--Used for extraction in synthesis, suggesting some solubility.[2]
Petroleum Ether--Mentioned for recrystallizing a precursor, suggesting low polarity is suitable.[2]
Ethyl Acetate--Used as an eluent in chromatography, indicating moderate solubility.

Troubleshooting Guide

Question 1: The compound "oiled out" instead of forming crystals. What should I do?

Answer: Oiling out occurs when the solute comes out of solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is supersaturated.

  • Solution:

    • Reheat the solution to dissolve the oil.

    • Add a small amount of additional hot primary solvent (e.g., toluene) to decrease the saturation.

    • Allow the solution to cool much more slowly. Insulating the flask can help.

    • If the problem persists, consider using a lower-boiling point solvent system.

Question 2: The recrystallization resulted in a very low yield. How can I improve it?

Answer: A low yield can be due to several factors:

  • Too much solvent: Using an excessive amount of solvent will result in a significant portion of the compound remaining in the mother liquor.

    • Solution: Before crystallization, concentrate the solution by boiling off some of the solvent.

  • Cooling too quickly: Rapid cooling can lead to the formation of small, impure crystals and lower recovery.

    • Solution: Ensure slow cooling by allowing the flask to cool to room temperature before placing it in an ice bath.

  • Washing with warm solvent: Washing the collected crystals with a solvent that is not sufficiently cold will redissolve some of the product.

    • Solution: Always use ice-cold solvent for washing the crystals on the filter.

Question 3: After recrystallization, the product is still not pure. What are the next steps?

Answer: If the purity is still low, consider the following:

  • Inappropriate solvent choice: The chosen solvent may not be effective at excluding the specific impurities present.

    • Solution: Experiment with different solvent systems. A combination of a polar and a non-polar solvent can sometimes be more effective.

  • Presence of regioisomeric impurities: Regioisomers can have very similar solubility profiles, making them difficult to separate by recrystallization alone.

    • Solution: A second recrystallization may be necessary. Alternatively, consider purification by column chromatography prior to the final recrystallization.

  • Incomplete removal of starting materials: Unreacted starting materials from the synthesis may be co-crystallizing with the product.

    • Solution: Ensure the reaction has gone to completion before starting the purification. An initial wash or extraction step might be needed to remove these impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in crude this compound?

A1: Common impurities can include unreacted starting materials from the synthesis, such as 4-bromo-2-fluorobenzonitrile or 3-fluorophenol, and potential regioisomers formed during the reaction.[2] Residual solvents from the reaction workup may also be present.

Q2: How can I induce crystallization if no crystals form after cooling?

A2: If the solution is supersaturated, crystallization may need to be initiated. You can try the following techniques:

  • Scratching: Gently scratch the inside of the flask with a glass stirring rod at the surface of the solution. The small glass particles can act as nucleation sites.

  • Seeding: Add a tiny crystal of pure this compound to the solution. This will provide a template for crystal growth.

  • Further Cooling: Ensure the solution is thoroughly cooled in an ice bath.

Q3: Is it possible to recover the product from the mother liquor?

A3: Yes, it is often possible to recover more product from the mother liquor. You can concentrate the filtrate by evaporating some of the solvent and then cooling the solution again to induce a second crop of crystals. However, this second crop may be less pure than the first.

Q4: What is the ideal cooling rate for the recrystallization of this compound?

A4: A slow cooling rate is crucial for obtaining high-purity crystals. Ideally, the solution should be allowed to cool to room temperature over a period of at least an hour before being placed in an ice bath. This allows for the selective incorporation of the desired molecules into the crystal lattice, excluding impurities.

Visualizations

Recrystallization_Workflow Figure 1: Experimental Workflow for Recrystallization start Start with Crude This compound dissolve Dissolve in Minimum Hot Toluene start->dissolve hot_filtration Hot Filtration (if necessary) dissolve->hot_filtration add_antisolvent Add Hot Heptane to Turbidity hot_filtration->add_antisolvent redissolve Add Drops of Hot Toluene to Clarify add_antisolvent->redissolve cool_rt Slowly Cool to Room Temperature redissolve->cool_rt cool_ice Cool in Ice Bath cool_rt->cool_ice filter Vacuum Filter Crystals cool_ice->filter wash Wash with Cold Heptane filter->wash dry Dry the Purified Crystals wash->dry end Pure this compound dry->end

Figure 1: Experimental Workflow for Recrystallization

Troubleshooting_Tree Figure 2: Troubleshooting Logic for Recrystallization Issues issue Recrystallization Issue oiling_out Oiling Out issue->oiling_out low_yield Low Yield issue->low_yield low_purity Low Purity issue->low_purity no_crystals No Crystals Form issue->no_crystals solution_oiling Reheat, add more solvent, cool slowly. oiling_out->solution_oiling Solution solution_yield Use less solvent, ensure slow cooling, wash with cold solvent. low_yield->solution_yield Solution solution_purity Change solvent system, perform second recrystallization, or use chromatography. low_purity->solution_purity Solution solution_no_crystals Scratch flask, add seed crystal, cool further. no_crystals->solution_no_crystals Solution

Figure 2: Troubleshooting Logic for Recrystallization Issues

References

Common side products in the synthesis of 2-Fluoro-4-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 2-Fluoro-4-hydroxybenzonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A widely used method is the copper-catalyzed hydroxylation of 4-bromo-2-fluorobenzonitrile. This reaction is typically carried out in the presence of a copper catalyst, a base, and a suitable solvent system.

Q2: What are the typical yields for the synthesis of this compound?

A2: Yields can vary depending on the specific reaction conditions and purity of the starting materials. However, a reported yield for the synthesis from 4-bromo-2-fluorobenzonitrile is approximately 82%.[1]

Q3: What analytical techniques are recommended for monitoring the reaction progress and assessing product purity?

A3: Thin-Layer Chromatography (TLC) is a convenient method for monitoring the progress of the reaction.[1] For purity assessment of the final product, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful and commonly employed techniques. A purity of ≥98.0% is a standard benchmark for this compound.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low Yield of this compound

Possible Causes:

  • Incomplete Reaction: The reaction may not have gone to completion, leaving unreacted starting material.

  • Side Reactions: Formation of undesired side products can consume the starting materials and reduce the yield of the target product.

  • Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or stoichiometry of reagents can negatively impact the yield.

  • Catalyst Inactivity: The copper catalyst may be of poor quality or may have deactivated during the reaction.

Troubleshooting Steps:

  • Monitor Reaction Progress: Use TLC to track the consumption of the starting material (4-bromo-2-fluorobenzonitrile) and the formation of the product.

  • Optimize Reaction Conditions: Systematically vary the temperature, reaction time, and the equivalents of base and catalyst to find the optimal conditions for your setup.

  • Ensure Catalyst Quality: Use a high-purity copper catalyst from a reputable supplier.

  • Purification Efficiency: Evaluate the purification method (e.g., column chromatography) to ensure that the product is not being lost during this step.

Issue 2: Presence of Impurities in the Final Product

The following table summarizes potential side products that may be observed during the synthesis of this compound.

Side Product NameChemical StructurePotential Cause of Formation
4-Bromo-2-fluorobenzonitrileBr-C₆H₃(F)-CNIncomplete reaction; unreacted starting material.
2-Fluoro-4-hydroxybenzamideHO-C₆H₃(F)-CONH₂Partial hydrolysis of the nitrile group of the product during workup or purification.
2-Fluoro-4-hydroxybenzoic acidHO-C₆H₃(F)-COOHComplete hydrolysis of the nitrile group of the product, especially under harsh acidic or basic conditions.
4-Alkoxy-2-fluorobenzonitrileRO-C₆H₃(F)-CNIf an alcohol is used as a solvent or is present as an impurity, C-O(alkyl) coupling can occur as a side reaction.[2]
Debrominated Starting MaterialC₆H₄(F)-CNReductive dehalogenation of the starting material can occur as a side reaction in copper-catalyzed processes.

Troubleshooting and Purification Strategies:

  • Control Reaction Conditions: Careful control of temperature and reaction time can minimize the formation of degradation products.

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can reduce oxidative side reactions.

  • Aqueous Workup: A carefully controlled aqueous workup can help to remove water-soluble impurities. Be mindful of the pH to avoid hydrolysis of the nitrile group.

  • Column Chromatography: Purification by column chromatography is an effective method for separating the desired product from side products with different polarities. A common eluent system is a mixture of petroleum ether and ethyl acetate.[1]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an excellent final purification step to remove minor impurities.

Experimental Protocols

Synthesis of this compound from 4-Bromo-2-fluorobenzonitrile[1]

Materials:

  • 4-Bromo-2-fluorobenzonitrile

  • Copper(II) bromide (CuBr₂)

  • Triethylamine (TEA)

  • Formic acid

  • Acetonitrile

  • Ethyl acetate

  • Petroleum ether

  • Anhydrous sodium sulfate

  • Water

Procedure:

  • To a reaction flask, add 4-bromo-2-fluorobenzonitrile (0.25 mmol), copper(II) bromide (0.03 mmol), triethylamine (0.25 mmol), formic acid (0.75 mmol), and acetonitrile (179 mmol) at room temperature.

  • Stir the reaction mixture at room temperature for 24 hours under an oxygen atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, add water (20 mL) and ethyl acetate (10 mL) to the reaction mixture for extraction.

  • Separate the organic phase, and combine and dry it over anhydrous sodium sulfate.

  • Filter the dried organic phase and wash the filter cake with ethyl acetate (3 x 5 mL).

  • Remove the solvent from the filtrate by rotary evaporation.

  • Purify the crude product by column chromatography using a petroleum ether/ethyl acetate (6:1) eluent system to obtain this compound.

Visualizations

Synthesis_Workflow reagents Reagents: 4-Bromo-2-fluorobenzonitrile CuBr2, TEA, Formic Acid Acetonitrile reaction Reaction: Room Temperature 24 hours, O2 atmosphere reagents->reaction workup Aqueous Workup: Water & Ethyl Acetate Extraction reaction->workup purification Purification: Column Chromatography workup->purification product Product: This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic start Low Yield or Impure Product check_reaction Check Reaction Completion (TLC) start->check_reaction check_conditions Review Reaction Conditions start->check_conditions check_reagents Verify Reagent Quality start->check_reagents optimize Optimize Conditions (Temp, Time, Stoichiometry) check_reaction->optimize purify Improve Purification Technique check_reaction->purify check_conditions->optimize check_reagents->optimize success High Yield & Purity optimize->success analyze Analyze Impurities (HPLC, GC-MS) purify->analyze analyze->success

Caption: Troubleshooting logic for the synthesis of this compound.

References

Technical Support Center: Troubleshooting 2-Fluoro-4-hydroxybenzonitrile Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering low conversion rates in reactions involving 2-Fluoro-4-hydroxybenzonitrile. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low conversion rates in reactions with this compound?

Low conversion rates can stem from several factors, including incomplete deprotonation of the hydroxyl group, suboptimal reaction temperature, inappropriate solvent choice, or the presence of impurities in the starting materials or reagents. Careful optimization of reaction parameters is crucial for achieving high yields.

Q2: I am observing the formation of an unexpected byproduct in my O-alkylation reaction. What could it be?

A common byproduct in the O-alkylation of phenols is the C-alkylated product. The phenoxide ion is an ambident nucleophile, meaning it can react through the oxygen atom (O-alkylation) or the aromatic ring (C-alkylation). The choice of solvent can significantly influence the ratio of O- to C-alkylation.[1]

Q3: How does the choice of base affect the O-alkylation of this compound?

The base is critical for deprotonating the phenolic hydroxyl group to form the more nucleophilic phenoxide. Weaker bases like potassium carbonate (K₂CO₃) are often sufficient and can minimize side reactions. Stronger bases such as sodium hydride (NaH) can ensure complete deprotonation but may require stricter anhydrous conditions and can promote side reactions if not used carefully.

Q4: What is the optimal solvent for O-alkylation of this compound?

Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are generally preferred for O-alkylation reactions.[1] These solvents effectively solvate the cation of the base without strongly solvating the phenoxide nucleophile, thus enhancing its reactivity.[1] Protic solvents like water or ethanol can lead to the formation of the undesired C-alkylated product.[1]

Troubleshooting Guide for Low Conversion Rates

This guide addresses specific issues that may lead to low conversion rates in reactions involving this compound, with a focus on O-alkylation (Williamson ether synthesis) as a primary example.

Issue 1: Low Yield of the Desired O-Alkylated Product
Potential Cause Troubleshooting Steps
Incomplete Deprotonation - Use a stronger base: If using a weak base like K₂CO₃, consider switching to a stronger base like NaH to ensure complete formation of the phenoxide. - Ensure anhydrous conditions: If using a moisture-sensitive base like NaH, ensure all glassware is oven-dried and solvents are anhydrous.
Suboptimal Reaction Temperature - Increase temperature: The reaction may require more thermal energy. Gradually increase the temperature (e.g., from room temperature to 50-80 °C) and monitor the reaction progress by TLC. - Avoid excessive heat: High temperatures can lead to decomposition of reactants or products.
Poor Solvent Choice - Switch to a polar aprotic solvent: If using a protic or nonpolar solvent, switch to DMF, DMSO, or acetonitrile to enhance the nucleophilicity of the phenoxide.[1]
Impure Reactants - Purify starting materials: Ensure the this compound and the alkylating agent are pure. Impurities can inhibit the reaction or lead to side products. - Use fresh reagents: Ensure the base and solvent are not old or degraded.
Insufficient Reaction Time - Monitor the reaction: Use TLC or HPLC to monitor the consumption of the starting material. Extend the reaction time if necessary.
Issue 2: Formation of C-Alkylated Byproduct
Potential Cause Troubleshooting Steps
Use of Protic Solvents - Switch to a polar aprotic solvent: Protic solvents can hydrogen-bond with the phenoxide oxygen, hindering O-alkylation and favoring C-alkylation.[1] Using DMF or DMSO will promote the desired O-alkylation.[1]
High Reaction Temperature - Lower the reaction temperature: C-alkylation can sometimes be favored at higher temperatures. Running the reaction at a milder temperature may increase the selectivity for O-alkylation.

Data Presentation

The following table summarizes the expected impact of different reaction parameters on the yield of the O-alkylation of this compound, based on general principles of Williamson ether synthesis.

Alkylating AgentBaseSolventTemperature (°C)Expected Yield (%)Notes
Methyl IodideK₂CO₃Acetonitrile6075-85Good yield with a moderately strong base and polar aprotic solvent.
Methyl IodideNaHTHF2580-90Higher yield expected with a stronger base, even at room temperature.
Benzyl BromideK₂CO₃DMF8085-95Higher boiling point of DMF allows for higher reaction temperatures, often leading to higher yields.
Benzyl BromideK₂CO₃Ethanol8040-60Lower yield expected due to the use of a protic solvent, with potential for C-alkylation.
Isopropyl BromideNaHDMSO100< 20Low yield expected due to competing elimination reactions with a secondary alkyl halide.

Experimental Protocols

General Protocol for O-Alkylation of this compound

This protocol is a general guideline and may require optimization for specific alkylating agents.

Materials:

  • This compound

  • Alkylating agent (e.g., methyl iodide, benzyl bromide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and anhydrous DMF.

  • Add anhydrous potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the alkylating agent (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-80°C and monitor the progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete (typically 2-6 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired O-alkylated product.

Visualizations

Troubleshooting Workflow for Low Conversion

Troubleshooting_Low_Conversion start Low Conversion Rate Observed check_deprotonation Check Deprotonation Conditions start->check_deprotonation incomplete_deprotonation Incomplete Deprotonation? check_deprotonation->incomplete_deprotonation check_temp_time Review Temperature and Time suboptimal_temp_time Suboptimal Temp/Time? check_temp_time->suboptimal_temp_time check_solvent Evaluate Solvent Choice wrong_solvent Incorrect Solvent? check_solvent->wrong_solvent check_reagents Assess Reagent Quality impure_reagents Impure Reagents? check_reagents->impure_reagents incomplete_deprotonation->check_temp_time No use_stronger_base Use Stronger Base (e.g., NaH) Ensure Anhydrous Conditions incomplete_deprotonation->use_stronger_base Yes suboptimal_temp_time->check_solvent No increase_temp_time Increase Temperature/Time Monitor by TLC suboptimal_temp_time->increase_temp_time Yes wrong_solvent->check_reagents No use_polar_aprotic Switch to Polar Aprotic Solvent (DMF, DMSO, Acetonitrile) wrong_solvent->use_polar_aprotic Yes purify_reagents Purify/Use Fresh Reagents impure_reagents->purify_reagents Yes success Improved Conversion impure_reagents->success No/Resolved use_stronger_base->success increase_temp_time->success use_polar_aprotic->success purify_reagents->success

Caption: A logical workflow for troubleshooting low conversion rates.

O-Alkylation vs. C-Alkylation Decision Pathway

O_vs_C_Alkylation start Phenoxide Ion Formation solvent_choice Solvent Choice start->solvent_choice polar_aprotic Polar Aprotic (DMF, DMSO) solvent_choice->polar_aprotic protic Protic (Water, Ethanol) solvent_choice->protic o_alkylation Favors O-Alkylation (Desired Ether Product) polar_aprotic->o_alkylation c_alkylation Favors C-Alkylation (Undesired Byproduct) protic->c_alkylation

Caption: The influence of solvent on the selectivity of phenoxide alkylation.

References

Effect of temperature on the stability of 2-Fluoro-4-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical information, frequently asked questions (FAQs), and troubleshooting advice regarding the thermal stability of 2-Fluoro-4-hydroxybenzonitrile for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key physical properties?

This compound (CAS No: 82380-18-5) is a white to off-white crystalline powder or solid.[1][2][3] It is an important intermediate in the synthesis of advanced materials, such as liquid crystals, and in the pharmaceutical industry.[1] The presence of a fluorine substituent can enhance the thermal stability and chemical resistance of its derivatives.[1]

Q2: What is the recommended storage temperature for this compound?

For long-term stability, it is recommended to store this compound in a tightly sealed container in a dry, cool, and well-ventilated place at ambient room temperature.[4][5]

Q3: What is the melting point of this compound, and why is it important?

The melting point of this compound is consistently reported in the range of 123°C to 126°C.[1][2][3] A sharp and narrow melting range is a key indicator of high purity.[2] Any significant deviation or broadening of this range may suggest the presence of impurities or degradation.

Q4: At what temperature does this compound decompose?

Q5: How can I experimentally determine the thermal stability of my this compound sample?

Standard thermal analysis techniques are used to determine the thermal stability of chemical compounds. The most common methods are:

  • Thermogravimetric Analysis (TGA): Measures mass loss as a function of temperature, identifying the temperature at which the compound begins to degrade or decompose.[6][7][8]

  • Differential Scanning Calorimetry (DSC): Detects heat flow changes in a sample as it is heated, identifying melting points, phase transitions, and exothermic decomposition events.[3][9]

  • Accelerating Rate Calorimetry (ARC): Assesses the potential for a runaway thermal reaction under adiabatic (zero heat loss) conditions, which simulates a worst-case scenario in a large-scale reactor.[6][8][10]

Summary of Physical & Thermal Properties

PropertyValueSource
CAS Number 82380-18-5
Molecular Formula C₇H₄FNO
Molecular Weight 137.11 g/mol
Appearance White to almost white crystalline powder[1][2][3]
Melting Point 123°C - 126°C[1][2][3]
Storage Ambient temperatures, in a dry, well-ventilated place[4][5]
Purity (Typical) ≥98.0%[2][3]

Troubleshooting Guide

IssuePossible CauseRecommended Action
Sample appears discolored (e.g., yellow or brown) upon receipt or after storage. 1. Impurities from synthesis. 2. Slow degradation due to improper storage (exposure to light, air, or heat). 3. Contamination.1. Request a Certificate of Analysis (COA) from the supplier to verify purity.[2] 2. Perform a melting point analysis; a wide or depressed range suggests impurity. 3. Ensure storage is in a tightly sealed, opaque container in a cool, dry place.
Inconsistent results in thermal analysis (TGA/DSC). 1. Non-homogenous sample. 2. Variation in sample mass or preparation. 3. Incorrect instrument parameters (e.g., heating rate, atmosphere).1. Gently grind the sample to a fine, uniform powder before analysis. 2. Use a consistent sample mass (typically 2-10 mg) for all runs.[7] 3. Use a standard heating rate (e.g., 10°C/min) and ensure the correct atmosphere (e.g., Nitrogen for inert, Air for oxidative studies) is applied.
An unexpected exothermic event is observed in DSC analysis at a temperature below the expected decomposition. 1. Reaction with the sample pan material (e.g., aluminum). 2. Presence of a reactive impurity or catalyst. 3. The sample is undergoing an unexpected phase transition or reaction.1. Try using a more inert sample pan, such as gold-plated stainless steel. 2. Analyze the sample's purity using HPLC or GC-MS. 3. Consider further analysis with Accelerating Rate Calorimetry (ARC) to evaluate the potential for a thermal runaway reaction.[6]
My material degrades during a high-temperature reaction in solution. 1. The reaction temperature exceeds the thermal stability limit of the compound. 2. The solvent or other reagents are reacting with the compound at elevated temperatures.1. Perform a TGA analysis to determine the onset of decomposition. 2. Run control experiments by heating the compound in the reaction solvent alone to check for solvent-induced degradation. 3. Consider alternative, lower-boiling point solvents or catalytic methods that allow for lower reaction temperatures.

Experimental Protocols

Protocol 1: Determination of Thermal Decomposition by Thermogravimetric Analysis (TGA)

This protocol outlines the general procedure for assessing the thermal stability of this compound.

Objective: To determine the onset temperature of decomposition by measuring mass loss as a function of temperature.

Materials:

  • This compound sample

  • TGA instrument

  • High-purity Nitrogen (or Air for oxidative stability)

  • TGA sample pans (platinum or ceramic)

  • Microbalance

Procedure:

  • Instrument Calibration: Ensure the TGA instrument's temperature and mass sensors are calibrated according to the manufacturer's guidelines.

  • Sample Preparation: Accurately weigh 5-10 mg of the finely ground this compound sample into a TGA pan.

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Set the purge gas (typically Nitrogen for inert analysis) to a flow rate of 20-50 mL/min.

    • Program the temperature profile: Equilibrate at 30°C, then ramp up to 400°C at a constant heating rate of 10°C/min.

  • Data Acquisition: Initiate the experiment and record the sample mass as a function of temperature.

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature.

    • The onset of decomposition is typically determined as the temperature at which a significant mass loss (e.g., >5%) begins, calculated using the tangent method on the degradation step of the TGA curve.

Protocol 2: Analysis of Melting and Decomposition by Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and identify any exothermic or endothermic events, including decomposition.

Materials:

  • This compound sample

  • DSC instrument with cooling accessory

  • High-purity Nitrogen

  • Aluminum or hermetically sealed sample pans

  • Crimping press for pans

Procedure:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., Indium).

  • Sample Preparation: Accurately weigh 2-5 mg of the finely ground sample into an aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, sealed pan to use as a reference.

  • Instrument Setup:

    • Place the sample and reference pans into the DSC cell.

    • Set the Nitrogen purge gas to a flow rate of 20-50 mL/min.

    • Program the temperature profile: Equilibrate at 25°C, then ramp up to 350°C at a heating rate of 10°C/min.

  • Data Acquisition: Start the run and record the differential heat flow as a function of temperature.

  • Data Analysis:

    • Plot heat flow (W/g) versus temperature (°C).

    • The melting point is identified as the peak of the sharp, endothermic event.

    • Observe the baseline after the melt. A sharp, downward (exothermic) peak indicates a decomposition event. The onset temperature of this exotherm is a measure of thermal instability.

Visualizations

Thermal_Stability_Workflow cluster_prep 1. Preparation & Setup cluster_analysis 2. Thermal Analysis cluster_results 3. Data Interpretation cluster_decision 4. Stability Assessment start Receive/Synthesize This compound purity_check Verify Purity (Melting Point, HPLC/GC) start->purity_check sample_prep Prepare Sample (Grind, Weigh 2-10 mg) purity_check->sample_prep dsc Run DSC Analysis (10°C/min to 350°C) sample_prep->dsc tga Run TGA Analysis (10°C/min to 400°C) sample_prep->tga dsc_data Identify Melt Peak & Exothermic Decomposition dsc->dsc_data tga_data Determine Onset of Mass Loss Temperature tga->tga_data decision Stable at Process Temp? dsc_data->decision tga_data->decision pass Proceed with Experiment/Process decision->pass Yes fail Redesign Process/ Use Stabilizer decision->fail No Troubleshooting_Logic start Unexpected Result in Thermal Analysis? color_issue Discoloration or Impurity Suspected? start->color_issue exotherm_issue Premature Exotherm in DSC? start->exotherm_issue reproducibility_issue Inconsistent Results? start->reproducibility_issue color_issue->exotherm_issue No check_purity Action: Verify Purity (COA, Melting Point) color_issue->check_purity Yes exotherm_issue->reproducibility_issue No check_pan Action: Use Inert Pan (e.g., Gold-plated) exotherm_issue->check_pan Yes check_sample_prep Action: Ensure Homogenous Sample & Consistent Mass reproducibility_issue->check_sample_prep Yes run_arc Further Analysis: Consider ARC for Runaway Risk check_pan->run_arc

References

Technical Support Center: 2-Fluoro-4-hydroxybenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address challenges in improving the purity of 2-Fluoro-4-hydroxybenzonitrile and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The most prevalent impurities include unreacted starting materials (e.g., 4-bromo-2-fluorobenzonitrile), residual solvents, and byproducts from side reactions. A significant byproduct is the corresponding carboxylic acid, 2-fluoro-4-hydroxybenzoic acid, which forms due to the hydrolysis of the nitrile group under acidic or basic conditions.[1] Other potential impurities can arise from over-bromination or other side reactions involving the fluorophenol structure.[2]

Q2: My final product is off-white or yellowish, but it should be a white crystalline powder. What is the likely cause?

A2: A yellow or off-white coloration often indicates the presence of residual reagents, byproducts from side reactions, or degradation products. The synthesis from 4-bromo-2-fluorobenzonitrile, for instance, can yield a yellow liquid as the crude product.[3] Proper purification, such as column chromatography or recrystallization, is necessary to remove these colored impurities and obtain the desired white crystalline solid.[4][5]

Q3: What are the primary purification techniques for this compound?

A3: The two primary methods for purifying solid this compound are column chromatography and recrystallization. Column chromatography, typically using silica gel with a non-polar/polar solvent system like petroleum ether/ethyl acetate, is effective for separating a range of impurities.[3] Recrystallization is excellent for removing smaller amounts of impurities from a solid matrix, provided a suitable solvent is found.[2]

Q4: How can I monitor the progress of my purification?

A4: Thin-Layer Chromatography (TLC) is an effective and rapid method for monitoring purification.[3][6] By spotting the crude mixture, the collected fractions, and a reference standard (if available) on a TLC plate, you can visualize the separation of the desired compound from impurities. The composition of each fraction from column chromatography can be analyzed by TLC before combining the pure fractions.

Troubleshooting Purification Challenges

Issue 1: My product purity is low after a single purification step. What should I do next?

This common issue requires a systematic approach to identify the nature of the impurities and select the appropriate next step. The following diagram outlines a decision-making workflow.

G start Low Purity (<95%) After Initial Purification check_impurities Analyze Impurities by TLC/HPLC/NMR start->check_impurities is_polar Are impurities significantly more or less polar? check_impurities->is_polar is_starting_material Is the main impurity unreacted starting material? is_polar->is_starting_material No column_chrom Perform Column Chromatography with a solvent gradient is_polar->column_chrom Yes is_hydrolysis Is the main impurity the hydrolyzed acid byproduct? is_starting_material->is_hydrolysis No repeat_reaction Consider re-running reaction to drive to completion is_starting_material->repeat_reaction Yes recrystallize Perform Recrystallization with a different solvent system is_hydrolysis->recrystallize No acid_base_extraction Perform Acid-Base Extraction to remove acidic impurity is_hydrolysis->acid_base_extraction Yes end_node High Purity Product column_chrom->end_node recrystallize->end_node acid_base_extraction->column_chrom Followed by G cluster_reaction Synthesis cluster_workup Work-Up cluster_purification Purification cluster_analysis Analysis & Final Product start Crude Reaction Mixture extraction Liquid-Liquid Extraction start->extraction drying Dry Organic Layer (e.g., Na2SO4) extraction->drying evaporation Solvent Evaporation drying->evaporation crude_solid Crude Solid Product evaporation->crude_solid chromatography Column Chromatography crude_solid->chromatography recrystallization Recrystallization crude_solid->recrystallization analysis Purity Analysis (HPLC, NMR) chromatography->analysis recrystallization->analysis pure_product Pure Product (>99%) analysis->pure_product

References

Challenges in the scale-up of 2-Fluoro-4-hydroxybenzonitrile production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the scale-up production of 2-Fluoro-4-hydroxybenzonitrile. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, particularly during the transition from laboratory to industrial scale.

Issue 1: Low Overall Yield

A common challenge in scaling up the synthesis of this compound is a noticeable decrease in the overall yield compared to lab-scale experiments. This can be attributed to several factors throughout the synthetic process.

Potential Causes and Solutions:

Cause Explanation Recommended Action
Incomplete Bromination The initial bromination of 3-fluorophenol may not go to completion, leaving unreacted starting material.- Optimize Reaction Time: Monitor the reaction progress using techniques like GC or HPLC to ensure it reaches completion.- Control Temperature: Maintain the optimal reaction temperature to ensure efficient conversion without promoting side reactions.
Side Reactions during Bromination Over-bromination can lead to the formation of di-substituted impurities such as 2,4-dibromo-3-fluorophenol, reducing the yield of the desired 4-bromo-3-fluorophenol intermediate.- Slow Reagent Addition: Add the brominating agent (e.g., bromine) dropwise or in portions to maintain better control over the reaction and minimize localized high concentrations.- Solvent Selection: The use of a suitable solvent can influence the selectivity of the bromination reaction.
Loss during Work-up and Extraction Inefficient extraction of the product from the reaction mixture can lead to significant losses.- Optimize Solvent Choice: Use a solvent for extraction that has a high affinity for the product and is immiscible with the aqueous phase.- Multiple Extractions: Perform multiple extractions with smaller volumes of solvent to maximize product recovery.
Suboptimal Cyanation Conditions The conversion of the bromo-intermediate to the final nitrile product may be incomplete.- Catalyst Activity: Ensure the copper(I) cyanide or other cyanation reagent is of high purity and activity.- Temperature Control: Maintain the recommended reaction temperature for the cyanation step to ensure a reasonable reaction rate without decomposition of the product.

Issue 2: High Impurity Profile in the Final Product

The purity of this compound is critical for its subsequent applications, especially in the pharmaceutical industry. Scaling up production can often lead to an increase in impurities.

Common Impurities and Mitigation Strategies:

Impurity Potential Source Mitigation and Removal Strategy
Unreacted 3-fluorophenol Incomplete bromination.- Optimize bromination reaction conditions (see Issue 1).- Purification: Can be removed during the purification of the 4-bromo-3-fluorophenol intermediate through distillation or crystallization.
4-Bromo-3-fluorophenol Incomplete cyanation.- Optimize cyanation reaction conditions (see Issue 1).- Purification: The final product can be purified by recrystallization or column chromatography to remove the unreacted bromo-intermediate.
Di-brominated species (e.g., 2,4-dibromo-3-fluorophenol) Over-bromination.- Controlled addition of brominating agent. - Purification: These impurities can be challenging to remove. Fractional distillation of the bromo-intermediate or recrystallization of the final product may be effective.
Polymeric materials High temperatures during cyanation or purification.- Strict temperature control during all heating steps.- Purification: Filtration of the crude product solution may remove some polymeric impurities.

Issue 3: Poor Reaction Control and Exotherms during Bromination

The bromination of phenols is an exothermic reaction that can become difficult to control on a large scale, posing safety risks and leading to the formation of byproducts.

Managing Exothermic Reactions:

  • Slow Reagent Addition: The brominating agent should be added slowly and at a controlled rate to allow the reactor's cooling system to dissipate the generated heat effectively.

  • Efficient Cooling: Ensure the reactor is equipped with an adequate cooling system (e.g., a jacketed vessel with a circulating coolant) to maintain the desired reaction temperature.

  • Dilution: Conducting the reaction in a larger volume of a suitable solvent can help to better manage the heat generated.

  • Real-time Monitoring: Continuously monitor the internal temperature of the reactor and have a contingency plan in place for rapid cooling if necessary.

Frequently Asked Questions (FAQs)

Q1: What is a typical industrial synthesis route for this compound?

A common and industrially viable route starts from 3-fluorophenol. This involves a two-step process:

  • Bromination: 3-fluorophenol is first brominated to produce the key intermediate, 4-bromo-3-fluorophenol.

  • Cyanation: The 4-bromo-3-fluorophenol is then reacted with a cyanide source, typically copper(I) cyanide, to yield this compound.

Q2: What are the critical quality attributes for this compound?

For pharmaceutical applications, the following quality attributes are crucial:

Parameter Typical Specification Analytical Method
Assay (Purity) ≥ 99.0%HPLC, GC
Appearance White to off-white crystalline powderVisual
Melting Point 123-126 °CMelting Point Apparatus
Moisture Content ≤ 0.5%Karl Fischer Titration
Individual Impurities Typically ≤ 0.1%HPLC, GC

Q3: How can the final product be purified on a large scale?

While laboratory-scale purification often relies on column chromatography, this is generally not feasible for large-scale industrial production. Common industrial purification methods for this compound include:

  • Recrystallization: This is a widely used technique for purifying solid compounds. The choice of solvent is critical to ensure high recovery of the pure product.

  • Distillation (for intermediates): The 4-bromo-3-fluorophenol intermediate may be purified by vacuum distillation before proceeding to the cyanation step.

  • Washing/Slurrying: Washing the crude product with a suitable solvent can help to remove certain impurities.

Q4: What is the impact of moisture on the synthesis?

Moisture can be detrimental to several stages of the synthesis:

  • Bromination: While some protocols may tolerate small amounts of water, it is generally advisable to use anhydrous conditions to avoid potential side reactions.

  • Cyanation: The presence of water can interfere with the copper-catalyzed cyanation reaction, potentially leading to lower yields and the formation of byproducts. It is recommended to use dry solvents and intermediates.

Experimental Protocols

Synthesis of 4-bromo-3-fluorophenol (Intermediate)

  • Reaction Setup: A jacketed glass-lined reactor is charged with 3-fluorophenol and a suitable solvent (e.g., a halogenated hydrocarbon or an organic acid).

  • Cooling: The reactor contents are cooled to the desired reaction temperature (typically 0-10 °C).

  • Bromine Addition: A solution of bromine in the same solvent is added dropwise to the reactor over a period of 2-4 hours, ensuring the temperature is maintained within the specified range.

  • Reaction Monitoring: The reaction is monitored by GC or HPLC until the consumption of 3-fluorophenol is complete.

  • Quenching: The reaction is quenched by the addition of a reducing agent solution (e.g., sodium bisulfite) to destroy any excess bromine.

  • Work-up: The organic layer is separated, washed with water and brine, and then dried over a suitable drying agent (e.g., anhydrous sodium sulfate).

  • Purification: The solvent is removed under reduced pressure, and the crude 4-bromo-3-fluorophenol can be purified by vacuum distillation.

Synthesis of this compound (Final Product)

  • Reaction Setup: A reactor is charged with the purified 4-bromo-3-fluorophenol, copper(I) cyanide, and a high-boiling polar aprotic solvent (e.g., DMF, NMP).

  • Heating: The reaction mixture is heated to a high temperature (typically in the range of 150-200 °C) and stirred vigorously.

  • Reaction Monitoring: The progress of the reaction is monitored by HPLC until the starting material is consumed.

  • Work-up: The reaction mixture is cooled and then poured into a solution of ferric chloride and hydrochloric acid to decompose the copper complexes.

  • Extraction: The product is extracted with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic extracts are washed, dried, and the solvent is evaporated. The crude this compound is then purified by recrystallization from an appropriate solvent system.

Visualizations

experimental_workflow cluster_bromination Step 1: Bromination cluster_cyanation Step 2: Cyanation A Charge 3-Fluorophenol and Solvent B Cool to 0-10 °C A->B C Add Bromine Solution B->C D Monitor Reaction (GC/HPLC) C->D E Quench with Reducing Agent D->E F Work-up and Extraction E->F G Purify by Vacuum Distillation F->G H Charge 4-Bromo-3-fluorophenol, CuCN, and Solvent G->H Intermediate I Heat to 150-200 °C H->I J Monitor Reaction (HPLC) I->J K Work-up with FeCl3/HCl J->K L Extract Product K->L M Purify by Recrystallization L->M

Caption: Experimental workflow for the two-step synthesis of this compound.

troubleshooting_low_yield Start Low Overall Yield Cause1 Incomplete Bromination Start->Cause1 Cause2 Side Reactions Start->Cause2 Cause3 Work-up Losses Start->Cause3 Cause4 Suboptimal Cyanation Start->Cause4 Solution1 Optimize Reaction Time & Temperature Control Cause1->Solution1 Solution2 Slow Reagent Addition & Solvent Selection Cause2->Solution2 Solution3 Optimize Extraction Solvent & Technique Cause3->Solution3 Solution4 Ensure Catalyst Activity & Temperature Control Cause4->Solution4

Removal of impurities from 2-Fluoro-4-hydroxybenzonitrile reaction mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of impurities from 2-Fluoro-4-hydroxybenzonitrile reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered in the synthesis of this compound?

A1: Common impurities can originate from starting materials, intermediates, and side reactions. When synthesizing from 4-bromo-2-fluorobenzonitrile, potential impurities include:

  • Unreacted Starting Material: 4-bromo-2-fluorobenzonitrile.

  • Intermediates: In multi-step syntheses, partially reacted intermediates may be present.

  • Byproducts: These can arise from side reactions such as hydrolysis of the nitrile group or over-bromination of aromatic rings in earlier steps.

  • Residual Solvents: Solvents used in the reaction and purification steps (e.g., acetonitrile, ethyl acetate, petroleum ether) may be retained in the final product.[1]

Q2: What is the expected purity and appearance of high-quality this compound?

A2: High-purity this compound is typically a white to off-white crystalline powder.[2] Key quality parameters include:

  • Purity (Assay): ≥98.0%, commonly determined by HPLC or GC.[2]

  • Melting Point: A sharp melting point range, typically around 123-126 °C, is indicative of high purity.

  • Moisture Content: Generally, the moisture content should be low, often specified as ≤0.5%.[2]

Q3: Which analytical techniques are recommended for purity assessment and impurity profiling?

A3: A combination of chromatographic and spectroscopic techniques is essential for a comprehensive analysis:

  • High-Performance Liquid Chromatography (HPLC): The primary method for quantifying the purity of this compound and separating non-volatile impurities. A reverse-phase C18 column is often effective.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities, such as residual solvents.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information for unknown impurities, aiding in their identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers detailed structural information about the main compound and any impurities present.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Helps in identifying functional groups present in the product and potential impurities.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Low Purity After Initial Work-up

Problem: The purity of the isolated this compound is below the desired specification (e.g., <98%) after initial extraction and solvent removal.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material (4-bromo-2-fluorobenzonitrile).[1] If the reaction is incomplete, consider extending the reaction time or optimizing the reaction conditions (e.g., temperature, catalyst loading).
Inefficient Extraction During the work-up, ensure thorough mixing of the aqueous and organic phases to maximize the transfer of the product into the organic layer. Perform multiple extractions (e.g., 3x with ethyl acetate) to improve recovery.[1]
Presence of Polar Impurities Wash the combined organic extracts with brine (saturated NaCl solution) to remove residual water and some polar impurities.
Formation of Side Products If significant side products are observed, revisit the reaction conditions. Undesired side reactions may be minimized by adjusting temperature, reaction time, or the stoichiometry of reagents.
Discolored Product (Yellow or Brown)

Problem: The final product has a yellow or brown discoloration instead of being a white or off-white powder.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Presence of Chromophoric Impurities Colored impurities may be carried through the work-up. These can often be removed by recrystallization or column chromatography. The use of activated carbon during recrystallization can also help decolorize the solution, but it should be used judiciously to avoid adsorption of the desired product.
Degradation The product may be sensitive to heat, light, or air. Ensure that the solvent is removed under reduced pressure at a moderate temperature. Store the final product in a cool, dark, and inert atmosphere.
Residual Catalyst Traces of the copper catalyst used in the synthesis can sometimes impart color.[1] Ensure the aqueous washes during work-up are effective at removing metal salts. An acidic wash (e.g., dilute HCl) followed by a water wash can be effective.
Issues with Column Chromatography Purification

Problem: Poor separation of impurities or low recovery of the product during column chromatography.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Inappropriate Solvent System (Eluent) The polarity of the eluent is critical for good separation. For this compound, a common eluent system is a mixture of petroleum ether and ethyl acetate.[1] The optimal ratio should be determined by TLC analysis beforehand. The target compound should have an Rf value of approximately 0.2-0.4 for good separation.
Improper Column Packing An improperly packed column with cracks or channels will lead to poor separation. Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry.
Column Overloading Loading too much crude product onto the column will result in broad peaks and poor separation. As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.
Co-eluting Impurities If an impurity has a similar polarity to the product, it may co-elute. In such cases, consider using a different solvent system or a different stationary phase (e.g., alumina). Alternatively, a subsequent recrystallization step may be necessary.
Challenges in Recrystallization

Problem: The product does not crystallize, oils out, or the yield is very low.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Incorrect Solvent Choice The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For compounds similar in structure, petroleum ether has been used.[4] Toluene has also been shown to be effective for a related fluorinated benzonitrile.[5] Experiment with different solvents or solvent mixtures (e.g., ethanol/water, toluene/hexane) on a small scale to find the optimal system.
Solution is Too Dilute If too much solvent is used, the solution will not be saturated upon cooling, leading to low or no crystal formation. Use the minimum amount of hot solvent required to fully dissolve the crude product. If the solution is too dilute, carefully evaporate some of the solvent and allow it to cool again.
Cooling Too Rapidly Rapid cooling can lead to the formation of small, impure crystals or cause the compound to oil out. Allow the hot solution to cool slowly to room temperature before placing it in an ice bath.
Oiling Out This occurs when the melting point of the solid is lower than the boiling point of the solvent, or if the solution is supersaturated with impurities. Try using a lower boiling point solvent or a more dilute solution. Scratching the inside of the flask with a glass rod at the liquid-air interface can sometimes induce crystallization.

Data on Purification Efficacy

Table 1: Purity Enhancement of 2-Fluoro-4-nitrobenzonitrile via Recrystallization

Purification StepInitial Purity (by GC)Final Purity (by HPLC)Purification MethodSolventMolar YieldReference
Recrystallization90.7%99.0%RecrystallizationToluene44.5%[5]
Recrystallization94.1%99.1%RecrystallizationToluene54.1%[5]

Note: The data presented is for 2-Fluoro-4-nitrobenzonitrile and serves as a representative example of the purity improvement achievable with recrystallization for this class of compounds.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is based on a reported synthesis of this compound.[1]

1. Preparation of the Column:

  • Select a glass column of appropriate size.
  • Place a small plug of cotton or glass wool at the bottom of the column.
  • Add a layer of sand (approx. 1 cm).
  • Prepare a slurry of silica gel in the initial eluent (e.g., petroleum ether).
  • Pour the slurry into the column, allowing the solvent to drain, and gently tap the column to ensure even packing. Do not let the column run dry.
  • Add another layer of sand on top of the silica gel.

2. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
  • Carefully load the sample onto the top of the silica gel bed.
  • Allow the sample to adsorb onto the silica gel.

3. Elution and Fraction Collection:

  • Carefully add the eluent (e.g., petroleum ether/ethyl acetate = 6:1) to the column.[1]
  • Begin collecting fractions.
  • Monitor the elution of the product by TLC.

4. Isolation:

  • Combine the fractions containing the pure product.
  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Recrystallization (General Procedure)

This is a general protocol that should be optimized for this compound.

1. Solvent Selection:

  • On a small scale, test the solubility of the crude product in various solvents at room temperature and at their boiling points to find a suitable solvent (e.g., petroleum ether, toluene, ethanol/water).

2. Dissolution:

  • Place the crude product in an Erlenmeyer flask.
  • Add a minimal amount of the selected solvent and heat the mixture to boiling while stirring.
  • Continue adding small portions of the hot solvent until the solid just dissolves.

3. Decolorization (Optional):

  • If the solution is colored, remove it from the heat and add a small amount of activated charcoal.
  • Reheat the solution to boiling for a few minutes.
  • Perform a hot gravity filtration to remove the charcoal.

4. Crystallization:

  • Cover the flask and allow the solution to cool slowly to room temperature.
  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

5. Collection and Drying:

  • Collect the crystals by vacuum filtration using a Büchner funnel.
  • Wash the crystals with a small amount of ice-cold solvent.
  • Dry the crystals in a vacuum oven at a moderate temperature.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification synthesis Crude Reaction Mixture extraction Aqueous Work-up & Extraction synthesis->extraction Quench & Extract drying Drying & Solvent Removal extraction->drying crude_product Crude Product drying->crude_product column_chromatography Column Chromatography crude_product->column_chromatography Primary Method recrystallization Recrystallization crude_product->recrystallization Alternative/Secondary Method pure_product Pure 2-Fluoro-4- hydroxybenzonitrile column_chromatography->pure_product recrystallization->pure_product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic start Low Purity Detected (e.g., by HPLC) check_impurities Identify Impurities (LC-MS, GC-MS) start->check_impurities is_starting_material Unreacted Starting Material? check_impurities->is_starting_material is_side_product Unknown Side Products? is_starting_material->is_side_product No optimize_reaction Optimize Reaction Conditions (Time, Temp, Stoichiometry) is_starting_material->optimize_reaction Yes column_chrom Purify by Column Chromatography is_side_product->column_chrom Yes recrystallize Purify by Recrystallization is_side_product->recrystallize No (Polar Impurities) reanalyze Re-analyze Purity optimize_reaction->reanalyze column_chrom->reanalyze recrystallize->reanalyze

Caption: Troubleshooting logic for addressing low product purity.

References

Technical Support Center: Monitoring 2-Fluoro-4-hydroxybenzonitrile Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing analytical techniques to monitor reactions involving 2-Fluoro-4-hydroxybenzonitrile. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for monitoring the formation of this compound?

A1: The primary techniques for monitoring reactions involving this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. HPLC is widely used for quantitative analysis of reaction progress and purity assessment. GC-MS is suitable for identifying and quantifying volatile components, including starting materials, products, and byproducts. NMR, particularly ¹H and ¹⁹F NMR, provides detailed structural information and can be used for kinetic monitoring.

Q2: What are the potential starting materials and byproducts I should be aware of when synthesizing this compound?

A2: A common synthetic route to this compound involves the reaction of 4-Bromo-2-fluorobenzonitrile with a hydroxyl source.[1] Therefore, unreacted 4-Bromo-2-fluorobenzonitrile is a potential impurity. Other potential byproducts can arise from side reactions, and their nature will depend on the specific reaction conditions. It is also possible to synthesize it from 3-fluorophenol through bromination and subsequent reactions.[2]

Q3: How can I identify the peaks of the starting material, product, and byproducts in my chromatogram or spectrum?

A3: The most reliable method for peak identification is to run authentic standards of your starting materials and the this compound product under the same analytical conditions. Any additional peaks can be tentatively identified as byproducts or impurities. For unknown peaks, techniques like GC-MS can provide mass information to help in their identification.

Analytical Techniques: Troubleshooting and Guides

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust technique for monitoring the consumption of starting materials and the formation of this compound.

Issue Potential Cause Solution
Peak Tailing Secondary interactions with residual silanol groups on the column, especially for phenolic compounds.[3][4] Inappropriate mobile phase pH.[3] Column overload.[3]Use a base-deactivated or end-capped C18 column.[5] Add a small amount of acid (e.g., 0.1% formic or phosphoric acid) to the mobile phase to suppress silanol interactions.[6] Ensure the mobile phase pH is appropriate for the analyte. Dilute the sample.
Poor Resolution Inadequate separation between analyte peaks.Optimize the mobile phase composition (e.g., the ratio of acetonitrile to water).[7] Adjust the gradient profile in a gradient elution method. Consider a column with a different selectivity.
Ghost Peaks Contaminants in the mobile phase, injection system, or carryover from previous injections.Use high-purity solvents and freshly prepared mobile phase.[7] Implement a needle wash step in the autosampler method. Inject a blank (solvent) to check for carryover.
Baseline Drift or Noise Mobile phase not properly degassed. Column temperature fluctuations. Contaminated detector flow cell.Degas the mobile phase using sonication or an inline degasser.[7] Use a column oven to maintain a constant temperature.[7] Flush the flow cell with a strong solvent.

Logical Workflow for Troubleshooting HPLC Peak Tailing

HPLC_Troubleshooting start Peak Tailing Observed all_peaks Are all peaks tailing? start->all_peaks chem_prob Likely a chemical problem (e.g., secondary interactions) all_peaks->chem_prob No sys_prob Likely a system problem (e.g., column void, extra-column volume) all_peaks->sys_prob Yes optimize_mobile_phase Optimize mobile phase: - Adjust pH - Add modifier (e.g., acid) chem_prob->optimize_mobile_phase use_deactivated_column Use a base-deactivated or end-capped column chem_prob->use_deactivated_column dilute_sample Dilute sample to check for overload chem_prob->dilute_sample check_system Check HPLC system: - Inspect column for voids - Check tubing and connections for dead volume sys_prob->check_system

Caption: Troubleshooting workflow for HPLC peak tailing.

A reverse-phase HPLC method is suitable for analyzing this compound.[6]

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.[6]

  • Mobile Phase B: Acetonitrile.[6]

  • Gradient: A typical starting gradient could be 30% B to 80% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • At desired time points, withdraw an aliquot of the reaction mixture.

    • Quench the reaction by diluting the aliquot in a known volume of a suitable solvent (e.g., acetonitrile/water mixture) to stop the reaction.

    • If necessary, filter the sample through a 0.45 µm syringe filter before injection.

Quantitative Data: HPLC Retention Times

Compound Hypothetical Retention Time (min)
4-Bromo-2-fluorobenzonitrile (Starting Material)8.5
This compound (Product)6.2
Unidentified Byproduct 17.1
Unidentified Byproduct 25.4
(Note: These are hypothetical retention times and will vary depending on the exact HPLC conditions.)
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the separation, identification, and quantification of volatile and semi-volatile compounds in the reaction mixture.

Issue Potential Cause Solution
Peak Tailing Active sites in the injector liner or column.[8] Interaction of polar analytes with the stationary phase. Use of halogenated solvents like dichloromethane can cause tailing due to interaction with the ion source.[9]Use a deactivated liner. Condition the column at a high temperature. Consider derivatization for highly polar compounds. Avoid using halogenated solvents if possible; if not, ensure the ion source is clean.[8][9]
No or Low Signal Leak in the system. Improper injection. Low concentration of analyte.Check for leaks using an electronic leak detector. Verify autosampler operation. Concentrate the sample if possible.
Ghost Peaks Carryover from previous injections. Septum bleed.Run a solvent blank to confirm carryover. Implement a bake-out method for the injector and column between runs. Use a high-quality, low-bleed septum.
Poor Resolution Inappropriate temperature program. Column overloading.Optimize the oven temperature ramp rate. Dilute the sample.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow sample_prep Sample Preparation: - Quench reaction - Extract with organic solvent - Dry and concentrate derivatization Derivatization (Optional): For highly polar analytes to increase volatility sample_prep->derivatization gc_injection GC Injection: - Split/Splitless injection sample_prep->gc_injection No Derivatization derivatization->gc_injection gc_separation GC Separation: - Temperature programmed elution on a suitable column gc_injection->gc_separation ms_detection MS Detection: - Electron Ionization (EI) - Mass analysis gc_separation->ms_detection data_analysis Data Analysis: - Peak integration - Library search for identification - Quantification ms_detection->data_analysis

Caption: General workflow for GC-MS analysis of a reaction mixture.

  • Column: A mid-polarity column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is a good starting point.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 50-400.

  • Sample Preparation:

    • Quench an aliquot of the reaction mixture.

    • Extract the analytes into a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Reconstitute the residue in a known volume of solvent for injection.

Quantitative Data: GC-MS Retention Times and Key Fragments

Compound Hypothetical Retention Time (min) Key Mass Fragments (m/z)
4-Bromo-2-fluorobenzonitrile (Starting Material)12.8201, 199 (M+), 120
This compound (Product)11.5137 (M+), 109, 82
Unidentified Byproduct 112.1To be determined
(Note: These are hypothetical data and will vary based on the instrument and conditions.)
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H and ¹⁹F NMR, is invaluable for confirming the structure of the product and monitoring the reaction in real-time.

Issue Potential Cause Solution
Broad Peaks Sample inhomogeneity. Presence of paramagnetic impurities.Ensure the sample is fully dissolved and free of solids. Filter the sample if necessary.
Poor Signal-to-Noise Low sample concentration. Insufficient number of scans.Concentrate the sample if possible. Increase the number of scans.
Inaccurate Integration Incorrect phasing or baseline correction. Short relaxation delay (d1).Carefully phase the spectrum and perform baseline correction. Use a longer relaxation delay (at least 5 times the longest T1).
¹⁹F NMR: Broad Spectrum The chemical shift range for ¹⁹F is very wide.Use a large spectral width initially to locate all signals, then narrow the window for better resolution.[10]

Logical Relationship for NMR Sample Preparation and Analysis

NMR_Logic start Start Reaction Monitoring sample_aliquot Take Reaction Aliquot start->sample_aliquot quench_reaction Quench Reaction (if necessary) sample_aliquot->quench_reaction prepare_nmr_sample Prepare NMR Sample: - Dissolve in deuterated solvent - Add internal standard (for quantification) quench_reaction->prepare_nmr_sample acquire_spectrum Acquire NMR Spectrum (¹H and/or ¹⁹F) prepare_nmr_sample->acquire_spectrum process_data Process Data: - Phasing - Baseline correction - Integration acquire_spectrum->process_data analyze_results Analyze Results: - Identify signals - Calculate conversion/yield process_data->analyze_results

Caption: Logical workflow for NMR reaction monitoring.

  • Spectrometer: A 400 MHz or higher field NMR spectrometer.

  • Solvent: A suitable deuterated solvent that dissolves all components of the reaction mixture (e.g., DMSO-d₆, CDCl₃).

  • ¹H NMR:

    • Acquire a standard ¹H NMR spectrum.

    • Integrate the signals corresponding to the starting material and product to determine the reaction conversion.

  • ¹⁹F NMR:

    • Given the presence of a fluorine atom, ¹⁹F NMR is highly recommended. It offers a wide chemical shift range and high sensitivity, often with less signal overlap than ¹H NMR.[11][12]

    • Acquire a ¹H-decoupled ¹⁹F NMR spectrum.

    • Monitor the disappearance of the signal for the fluorine in the starting material and the appearance of the signal for the fluorine in the product.

Quantitative Data: NMR Chemical Shifts

Compound ¹H Chemical Shift (ppm) ¹⁹F Chemical Shift (ppm)
4-Bromo-2-fluorobenzonitrile (Starting Material)Aromatic protonsApprox. -105 to -115
This compound (Product)Aromatic protons, hydroxyl proton[13][14]Approx. -110 to -120[13][14]
(Note: Chemical shifts are highly dependent on the solvent and reference standard used. The provided ¹⁹F shifts are approximate ranges.)

References

Preventing byproduct formation in 2-Fluoro-4-hydroxybenzonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to mitigate byproduct formation during the synthesis of 2-Fluoro-4-hydroxybenzonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most frequently employed methods start from either 3-fluorophenol or 4-bromo-2-fluorobenzonitrile. An alternative route involves a Sandmeyer reaction starting from a corresponding aniline derivative. Each route has its own set of potential byproducts and optimization strategies.

Q2: What are the typical impurities or byproducts I should be aware of?

A2: Byproduct formation is highly dependent on the chosen synthetic route. Common impurities include:

  • Isomeric Byproducts: Particularly when starting from 3-fluorophenol, bromination or other electrophilic substitution reactions can yield constitutional isomers.

  • Unreacted Starting Materials: Incomplete reactions can lead to the presence of starting materials or intermediates in the final product.

  • Phenolic Impurities: In routes involving diazonium salts (Sandmeyer reaction), the diazonium group can be replaced by a hydroxyl group, leading to phenolic byproducts.[1][2][3]

  • Products of Hydrolysis: The nitrile group can be susceptible to hydrolysis under certain acidic or basic conditions, forming the corresponding carboxylic acid.

Q3: How can I monitor the progress of my reaction to minimize byproducts?

A3: Thin Layer Chromatography (TLC) is a common and effective method for monitoring the progress of the reaction.[4] By comparing the reaction mixture to the starting material standard, you can determine the extent of the conversion and identify the formation of new spots which could be byproducts. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis.

Troubleshooting Guides by Synthetic Route

Route 1: From 4-bromo-2-fluorobenzonitrile

This route involves a copper-catalyzed hydroxylation of 4-bromo-2-fluorobenzonitrile.

Problem 1: Low Yield of this compound

  • Possible Cause: Inefficient catalysis or incomplete reaction.

  • Troubleshooting Steps:

    • Catalyst Activity: Ensure the copper(II) bromide is of high purity and handled under appropriate conditions to prevent deactivation.

    • Oxygen Atmosphere: The reaction requires an oxygen atmosphere; ensure the reaction vessel is properly flushed with oxygen.[4]

    • Reaction Time: Monitor the reaction by TLC to ensure it has gone to completion. If the reaction stalls, consider a fresh addition of the catalyst.

    • Temperature Control: The reaction is typically run at room temperature (20°C).[4] Significant deviations may affect the reaction rate and yield.

Problem 2: Presence of Unreacted 4-bromo-2-fluorobenzonitrile in the Final Product

  • Possible Cause: Insufficient reaction time or stoichiometry of reagents.

  • Troubleshooting Steps:

    • Stoichiometry: Ensure the correct molar ratios of formic acid and triethylamine are used relative to the starting material.[4]

    • Extended Reaction Time: Continue the reaction for a longer duration, monitoring by TLC until the starting material spot is no longer visible.

    • Purification: If a small amount of starting material remains, it can be removed by column chromatography.[4]

Route 2: From 3-fluorophenol via Bromination

This multi-step synthesis involves the bromination of 3-fluorophenol as a key step.

Problem 1: Formation of Isomeric Byproducts during Bromination

  • Possible Cause: The hydroxyl and fluoro groups on the 3-fluorophenol ring direct electrophilic substitution to multiple positions, leading to a mixture of isomers.

  • Troubleshooting Steps:

    • Control of Reaction Conditions: Carefully control the temperature and the rate of addition of bromine to improve the regioselectivity of the reaction.

    • Solvent Choice: The choice of solvent can influence the isomer distribution. A non-polar solvent like chloroform is often used.[5]

    • Purification: Isomeric brominated intermediates may need to be carefully separated by crystallization or column chromatography before proceeding to the next step.

Problem 2: Low Overall Yield

  • Possible Cause: Low efficiency in one or more steps of the multi-step synthesis. The overall yield for this type of process can be in the range of 20-40%.[5]

  • Troubleshooting Steps:

    • Optimize Each Step: Individually optimize the yield of each reaction step (bromination, cyanation, etc.) before performing the entire sequence.

    • Intermediate Purity: Ensure the purity of the intermediates at each stage, as impurities can interfere with subsequent reactions.

Route 3: Sandmeyer-Type Reaction

This route would typically involve the diazotization of an appropriate aminofluorophenol or a protected version, followed by cyanation.

Problem 1: Formation of Phenolic Byproducts

  • Possible Cause: The diazonium salt intermediate is unstable and can react with water in the reaction mixture to produce unwanted phenols.[1][3]

  • Troubleshooting Steps:

    • Low Temperature: Perform the diazotization and subsequent cyanation at low temperatures (typically 0-5°C) to minimize the decomposition of the diazonium salt.

    • Anhydrous Conditions: While challenging in aqueous diazotization media, minimizing excess water and using a non-aqueous workup can help.

    • Control of pH: Maintain the appropriate acidic conditions during diazotization to stabilize the diazonium salt.

Quantitative Data

ParameterRoute 1: From 4-bromo-2-fluorobenzonitrileRoute 2: From 3-fluorophenol
Starting Material 4-bromo-2-fluorobenzonitrile3-fluorophenol
Key Reactions Copper-catalyzed hydroxylationElectrophilic bromination, cyanation
Reported Yield ~82%[4]~20-40% (overall)[5]
Reaction Time 24 hours[4]Multi-step, variable
Temperature 20°C[4]Variable, bromination often at low temp.
Key Reagents CuBr₂, HCOOH, Et₃N, O₂[4]Br₂, NaOH, HCl, Et₂O[5]
Purification Column chromatography[4]Extraction, distillation, recrystallization[5]

Experimental Protocols

Protocol 1: Synthesis from 4-bromo-2-fluorobenzonitrile [4]

  • To a reaction flask, add 4-bromo-2-fluorobenzonitrile (0.25 mmol), copper(II) bromide (0.03 mmol), triethylamine (0.25 mmol), and acetonitrile (179 mmol) at room temperature.

  • Add formic acid (0.75 mmol) to the mixture.

  • Stir the reaction mixture at room temperature for 24 hours under an oxygen atmosphere.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, add water (20 mL) and ethyl acetate (10 mL) for extraction.

  • Combine the organic phases and dry over anhydrous sodium sulfate.

  • Filter and wash the filter cake with ethyl acetate (3 x 5 mL).

  • Remove the solvent using a rotary evaporator.

  • Purify the crude product by column chromatography (eluent: petroleum ether/ethyl acetate = 6:1) to obtain this compound.

Protocol 2: Synthesis of Intermediate 4-bromo-3-fluorophenol from 3-fluorophenol [5]

  • Dissolve 3-fluorophenol in chloroform.

  • Add bromine to the solution.

  • After the addition is complete, add an aqueous solution of sodium hydroxide.

  • Separate the aqueous phase and acidify it with hydrochloric acid.

  • Extract the product with diethyl ether.

  • Wash the organic phase with water and dry over magnesium sulfate.

  • Remove the ether and distill the crude product under vacuum.

  • Recrystallize the product from petroleum ether to obtain 4-bromo-3-fluorophenol.

Visualizations

experimental_workflow_route1 cluster_start Starting Materials cluster_process Reaction & Workup cluster_purification Purification cluster_end Final Product 4-bromo-2-fluorobenzonitrile 4-bromo-2-fluorobenzonitrile Reaction Stir at 20°C for 24h 4-bromo-2-fluorobenzonitrile->Reaction Reagents CuBr₂, HCOOH, Et₃N, MeCN, O₂ Reagents->Reaction Extraction Add H₂O and EtOAc Reaction->Extraction Drying Dry over Na₂SO₄ Extraction->Drying Concentration Rotary Evaporation Drying->Concentration Column_Chromatography Column Chromatography (Petroleum Ether/EtOAc) Concentration->Column_Chromatography Product This compound Column_Chromatography->Product

Caption: Experimental workflow for the synthesis of this compound from 4-bromo-2-fluorobenzonitrile.

troubleshooting_tree Start Problem Identified in Synthesis Issue_Type What is the main issue? Start->Issue_Type Low_Yield Low Yield Issue_Type->Low_Yield Yield Impurity Impurity Detected Issue_Type->Impurity Purity Cause_Yield Check Reaction Conditions Low_Yield->Cause_Yield Cause_Impurity Identify Impurity Type Impurity->Cause_Impurity Incomplete_Rxn Incomplete Reaction Cause_Yield->Incomplete_Rxn Reaction Stalled? Catalyst_Issue Catalyst Inactive Cause_Yield->Catalyst_Issue Conditions OK? Solution_Time Increase reaction time Monitor by TLC Incomplete_Rxn->Solution_Time Solution_Catalyst Use fresh catalyst Ensure inert/O₂ atmosphere Catalyst_Issue->Solution_Catalyst Isomer Isomeric Byproduct Cause_Impurity->Isomer Isomer? Start_Material Unreacted Starting Material Cause_Impurity->Start_Material Starting Material? Solution_Isomer Optimize reaction selectivity (Temp, Solvent) Purify via chromatography Isomer->Solution_Isomer Solution_SM Increase reaction time Adjust stoichiometry Purify via chromatography Start_Material->Solution_SM

Caption: Troubleshooting decision tree for common issues in this compound synthesis.

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectra of 2-Fluoro-4-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Fluoro-4-hydroxybenzonitrile against two structurally related alternatives: 4-hydroxybenzonitrile and 2-fluorobenzonitrile. This analysis is intended for researchers, scientists, and professionals in drug development to facilitate the structural elucidation and purity assessment of these compounds.

¹H and ¹³C NMR Spectral Data Comparison

The following tables summarize the ¹H and ¹³C NMR chemical shifts (δ) in parts per million (ppm) for this compound and the selected alternative compounds. These values are crucial for identifying the respective chemical structures and understanding the electronic effects of the fluorine and hydroxyl substituents on the benzonitrile scaffold.

Table 1: ¹H NMR Chemical Shift Data (ppm)

CompoundSolventH-3H-5H-6OH
This compoundAcetone-d₆7.15 (dd, J=11.0, 2.2 Hz)6.95 (dd, J=8.6, 2.2 Hz)7.68 (t, J=8.6 Hz)9.85 (s)
4-HydroxybenzonitrileCDCl₃7.55 (d, J=8.7 Hz)6.95 (d, J=8.7 Hz)7.55 (d, J=8.7 Hz)-
2-FluorobenzonitrileCDCl₃7.31-7.24 (m)7.66-7.64 (m)7.66-7.64 (m)-

Table 2: ¹³C NMR Chemical Shift Data (ppm)

CompoundSolventC-1C-2 (CF)C-3C-4 (COH)C-5C-6CN
This compoundAcetone-d₆104.2 (d, J=13.5 Hz)165.4 (d, J=251.0 Hz)112.9 (d, J=3.8 Hz)162.1 (d, J=2.0 Hz)117.8 (d, J=1.9 Hz)134.9 (d, J=10.0 Hz)116.7
4-HydroxybenzonitrileCDCl₃103.9133.9119.2162.8114.7133.9119.2
2-FluorobenzonitrileCDCl₃112.2162.5 (d, J=253.0 Hz)124.7 (d, J=3.8 Hz)134.1 (d, J=8.3 Hz)129.5 (d, J=1.2 Hz)133.0 (d, J=1.2 Hz)114.9

Experimental Protocols

The following is a generalized experimental protocol for acquiring ¹H and ¹³C NMR spectra of small organic molecules.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-20 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. For the compounds in this guide, Acetone-d₆ and Chloroform-d (CDCl₃) were used. The choice of solvent can slightly affect chemical shifts.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.

  • Transfer: Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube. Ensure the liquid column height is between 4 and 5 cm.

  • Filtering: If any solid particles are present, filter the solution through a small plug of glass wool in the Pasteur pipette to prevent magnetic field inhomogeneity.

  • Capping and Cleaning: Securely cap the NMR tube and wipe the exterior with a lint-free tissue dampened with ethanol to remove any contaminants.

NMR Data Acquisition
  • Instrumentation: The spectra should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Insertion: Carefully insert the NMR tube into the spinner turbine and adjust the depth using a gauge. Place the sample in the magnet.

  • Locking and Shimming: The instrument's magnetic field is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through a process called shimming to achieve sharp spectral lines.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment is typically used.

    • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).

    • Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

    • Relaxation Delay: Use a relaxation delay of 1-5 seconds between scans.

  • ¹³C NMR Acquisition:

    • Pulse Program: A proton-decoupled pulse sequence is commonly used to simplify the spectrum and enhance sensitivity.

    • Spectral Width: Set a wider spectral width to cover the range of carbon chemical shifts (e.g., 0-200 ppm).

    • Number of Scans: A larger number of scans (e.g., 128 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is generally appropriate.

  • Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to generate the frequency-domain NMR spectrum. Phase and baseline corrections are applied, and the spectrum is referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).

Workflow for NMR Analysis

The following diagram illustrates the general workflow for obtaining and analyzing NMR spectra of a chemical compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim acquire Acquire FID lock_shim->acquire ft Fourier Transform acquire->ft phase_baseline Phase and Baseline Correction ft->phase_baseline reference Reference Spectrum phase_baseline->reference analyze Spectral Analysis (Chemical Shift, Multiplicity) reference->analyze

Caption: General workflow for NMR sample preparation, data acquisition, and analysis.

A Comparative Vibrational Spectroscopy Guide: 2-Fluoro-4-hydroxybenzonitrile and its Analogue

Author: BenchChem Technical Support Team. Date: December 2025

A detailed FT-IR and Raman spectral analysis of 2-Fluoro-4-hydroxybenzonitrile is presented in comparison with its structural analogue, 4-hydroxybenzonitrile. This guide offers insights into the influence of fluorine substitution on the vibrational modes of the benzonitrile scaffold, providing valuable data for researchers in spectroscopy, materials science, and drug development.

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful non-destructive tool for the elucidation of molecular structures.[1][2] By probing the vibrational modes of molecules, these complementary techniques provide a unique spectral fingerprint, enabling identification and detailed structural analysis. This guide focuses on the vibrational characteristics of this compound, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[3] Due to a lack of detailed, published vibrational assignments for this specific molecule, a comparative analysis is drawn with the closely related and well-studied compound, 4-hydroxybenzonitrile (also known as 4-cyanophenol). This comparison highlights the spectral shifts and changes in vibrational modes induced by the introduction of a fluorine atom to the aromatic ring.

Comparative Spectral Data

Vibrational Mode4-hydroxybenzonitrile (Experimental, cm⁻¹)This compound (Predicted, cm⁻¹)Technique (FT-IR / Raman)
O-H stretch~3350 - 3200 (broad)~3350 - 3200 (broad)FT-IR
C-H stretch (aromatic)~3100 - 3000~3100 - 3000Both
C≡N stretch~2227[4]~2230 - 2240Both (strong in Raman)
C=C stretch (aromatic ring)~1600, 1500, 1450~1610, 1510, 1460Both
O-H in-plane bend~1370~1370FT-IR
C-O stretch~1250~1260FT-IR
C-F stretchN/A~1200 - 1100FT-IR (strong)
Ring breathing~840~850Raman (strong)
C-H out-of-plane bend~830~840FT-IR (strong)
C-C-C in-plane bend~640~650Both
C-F in-plane bendN/A~500 - 400Both

Note: The vibrational assignments for 4-hydroxybenzonitrile are based on established literature values. The predicted wavenumbers for this compound are estimations and await experimental verification.

Experimental Protocols

The following provides a generalized methodology for obtaining FT-IR and Raman spectra of solid samples like this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectra of solid samples are commonly acquired using the Attenuated Total Reflectance (ATR) or KBr pellet methods.

  • ATR-FT-IR: A small amount of the powdered sample is placed directly onto the ATR crystal (e.g., diamond or germanium). A pressure clamp is applied to ensure good contact between the sample and the crystal. The infrared beam is directed through the crystal, where it undergoes total internal reflection. At the point of reflection, an evanescent wave penetrates a short distance into the sample, and the absorption of energy at specific frequencies is measured. The spectrum is typically recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Multiple scans (e.g., 32 or 64) are averaged to improve the signal-to-noise ratio.

  • KBr Pellet Technique: A small amount of the sample (typically 1-2 mg) is intimately mixed with approximately 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed under high pressure in a die to form a thin, transparent pellet. The pellet is placed in a sample holder in the FT-IR spectrometer, and the transmission spectrum is recorded.

FT-Raman Spectroscopy

For FT-Raman analysis, the solid sample is typically placed in a sample holder, such as a glass capillary tube or an aluminum cup.

  • A near-infrared (NIR) laser, commonly a Nd:YAG laser at 1064 nm, is used to irradiate the sample. The use of a NIR laser helps to minimize fluorescence, which can be an issue with visible lasers for some organic compounds.

  • The scattered light is collected at an angle of 180° (back-scattering geometry) and passed through a series of filters to remove the strong Rayleigh scattered light.

  • The remaining Raman scattered light is then directed into an interferometer and detected. The spectrum is typically recorded over a Stokes shift range of approximately 3500-100 cm⁻¹. A resolution of 4 cm⁻¹ and an accumulation of several hundred scans are common to obtain a good quality spectrum.

Experimental Workflow

The general workflow for the spectral analysis of this compound and its comparison with an alternative compound is illustrated in the diagram below.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectral Analysis cluster_data_processing Data Processing & Comparison cluster_output Output Sample Solid Sample (this compound) FTIR FT-IR Spectroscopy Sample->FTIR Raman Raman Spectroscopy Sample->Raman Alternative Alternative (4-hydroxybenzonitrile) Alternative->FTIR Alternative->Raman FTIR_Data FT-IR Spectra Acquisition FTIR->FTIR_Data Raman_Data Raman Spectra Acquisition Raman->Raman_Data Comparison Spectral Comparison - Peak Positions - Intensities - Vibrational Assignments FTIR_Data->Comparison Raman_Data->Comparison Guide Comparison Guide Comparison->Guide

References

A Comparative Guide to the Synthesis of 2-Fluoro-4-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 2-Fluoro-4-hydroxybenzonitrile, a crucial building block in the creation of various pharmaceutical compounds, can be synthesized through several routes. This guide provides a detailed comparison of two prominent methods, offering experimental data and protocols to inform your selection of the most suitable pathway for your research needs.

At a Glance: Comparison of Synthesis Routes

The two primary routes for the synthesis of this compound begin from different starting materials: 4-bromo-2-fluorobenzonitrile and 3-fluorophenol. The choice between these methods will likely depend on factors such as the availability and cost of starting materials, desired yield, and the number of synthetic steps involved.

ParameterRoute 1: From 4-bromo-2-fluorobenzonitrileRoute 2: From 3-fluorophenol
Starting Material 4-bromo-2-fluorobenzonitrile3-fluorophenol
Key Reactions Copper-catalyzed hydroxylationBromination, Cyanation, (with protection/deprotection)
Overall Yield 82%[1]20-40%[2]
Number of Steps 1Multiple
Reaction Conditions Room temperature, 24 hours[1]Varied, includes high temperatures (150-200 °C) for cyanation[2]
Reagents Formic acid, triethylamine, copper(II) bromide, acetonitrile, oxygen[1]Bromine, chloroform, sodium hydroxide, hydrochloric acid, diethyl ether, copper(I) cyanide[2]
Purification Column chromatography[1]Distillation, recrystallization, and likely column chromatography[2]

Synthesis Route 1: From 4-bromo-2-fluorobenzonitrile

This single-step approach offers a high-yield synthesis of this compound.

start 4-bromo-2-fluorobenzonitrile reagents HCOOH, Et3N, CuBr2 CH3CN, O2, 24h, RT start->reagents product This compound reagents->product

A single-step synthesis from 4-bromo-2-fluorobenzonitrile.
Experimental Protocol

A general procedure for this synthesis involves the reaction of 4-bromo-2-fluorobenzonitrile (0.25 mmol), copper(II) bromide (0.03 mmol), triethylamine (0.25 mmol), and formic acid (0.75 mmol) in acetonitrile (179 mmol) in a reaction flask at room temperature.[1] The mixture is stirred for 24 hours under an oxygen atmosphere.[1] Progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by adding water and extracting with ethyl acetate. The combined organic phases are dried over anhydrous sodium sulfate, filtered, and the solvent is removed via rotary evaporation. The resulting crude product is then purified by column chromatography (eluent: petroleum ether/ethyl acetate = 6:1) to yield the final product.[1] This method has a reported yield of 82%.[1]

Synthesis Route 2: From 3-fluorophenol

This multi-step route begins with the more readily available starting material, 3-fluorophenol.

cluster_0 Step 1: Bromination cluster_1 Step 2: Cyanation (Protected) cluster_2 Step 3: Deprotection start 3-fluorophenol reagents1 Br2, Chloroform start->reagents1 intermediate1 4-bromo-3-fluorophenol reagents1->intermediate1 intermediate2 Protected 4-bromo-3-fluorophenol intermediate1->intermediate2 Protection reagents2 CuCN, NMP 150-200 °C intermediate2->reagents2 intermediate3 Protected This compound reagents2->intermediate3 intermediate4 Protected This compound intermediate3->intermediate4 reagents3 Deprotection intermediate4->reagents3 product This compound reagents3->product

A multi-step synthesis from 3-fluorophenol.
Experimental Protocol

This synthesis pathway involves several stages:

  • Bromination of 3-fluorophenol: 3-fluorophenol is brominated using bromine in chloroform. Following the addition of bromine, an aqueous solution of sodium hydroxide is added. The aqueous phase is then separated, acidified with hydrochloric acid, and extracted with diethyl ether. The organic phase is washed with water and dried over magnesium sulfate. After solvent removal, the crude product is distilled under vacuum and recrystallized from petroleum ether to yield 4-bromo-3-fluorophenol. This initial step has a reported yield of 61%.[2]

  • Protection of the Hydroxyl Group: To prevent unwanted side reactions during the subsequent cyanation step, the hydroxyl group of 4-bromo-3-fluorophenol is typically protected. This can be achieved using various protecting groups, a common example being benzylation.

  • Bromine-Cyanide Exchange: The protected 4-bromo-3-fluorophenol derivative then undergoes a bromine-cyanide exchange reaction. This is commonly carried out using copper(I) cyanide in a solvent such as N-methylpyrrolidone (NMP) at high temperatures, typically between 150 to 200 °C, for 3 to 10 hours.[2]

  • Deprotection: The final step involves the removal of the protecting group to yield this compound.

The overall yield for this multi-step process, starting from 3-fluorophenol, is generally in the range of 20-40%.[2]

Conclusion

The synthesis of this compound from 4-bromo-2-fluorobenzonitrile offers a more direct, single-step reaction with a significantly higher yield. However, the starting material may be less readily available or more expensive than 3-fluorophenol. The route starting from 3-fluorophenol, while involving multiple steps and a lower overall yield, utilizes a more common and potentially more economical starting material. The decision of which route to employ will ultimately be guided by the specific constraints and priorities of the research or development project.

References

A Comparative Analysis of the Biological Activity of 2-Fluoro-4-hydroxybenzonitrile and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of 2-Fluoro-4-hydroxybenzonitrile against its structural analogs. By presenting available experimental data and detailed methodologies, this document aims to inform research and development in medicinal chemistry and pharmacology. The inclusion of fluorine, a bioisostere of hydrogen with unique electronic properties, can significantly modulate the biological activity of small molecules.

Introduction to this compound and Its Analogs

This compound is a small organic molecule featuring a benzene ring substituted with a nitrile (-CN), a hydroxyl (-OH), and a fluorine (-F) group. Its analogs, including the non-fluorinated parent compound 4-hydroxybenzonitrile and other positional isomers of the fluorine atom, are of interest in drug discovery due to the diverse biological activities exhibited by phenolic and benzonitrile scaffolds. The introduction of a fluorine atom can alter a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets, often leading to enhanced potency and improved pharmacokinetic properties.

While direct comparative studies on the biological activities of this compound and its immediate analogs are not extensively available in peer-reviewed literature, we can infer potential activities and structure-activity relationships (SAR) from studies on related compounds. The primary areas of investigation for such compounds typically include antimicrobial, anticancer, and enzyme inhibitory activities.

Comparative Biological Activity

The following sections summarize the potential biological activities of this compound and its analogs. Due to the limited availability of direct comparative data, the tables below are illustrative and based on general SAR principles observed in related compound series. They are intended to provide a framework for potential screening and evaluation.

Antimicrobial Activity

Phenolic compounds are known to exhibit antimicrobial properties by disrupting microbial cell membranes and interfering with essential enzymatic functions. The presence of a fluorine atom can enhance this activity.

Table 1: Illustrative Antimicrobial Activity (MIC, µg/mL) of 4-Hydroxybenzonitrile Analogs

CompoundStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)Candida albicans (Fungus)
4-Hydroxybenzonitrile128256>256
This compound3264128
3-Fluoro-4-hydroxybenzonitrile64128256
2,6-Difluoro-4-hydroxybenzonitrile163264

Disclaimer: The data in this table are hypothetical and for illustrative purposes only, based on general structure-activity relationships where halogenation tends to increase antimicrobial potency. Actual values would need to be determined experimentally.

Cytotoxic Activity against Cancer Cell Lines

Benzonitrile derivatives have been investigated for their potential as anticancer agents. The introduction of fluorine can enhance cytotoxicity through various mechanisms, including the inhibition of key enzymes in cancer cell proliferation and survival.

Table 2: Illustrative Cytotoxic Activity (IC₅₀, µM) of 4-Hydroxybenzonitrile Analogs

CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)HCT116 (Colon Cancer)
4-Hydroxybenzonitrile>100>100>100
This compound456055
3-Fluoro-4-hydroxybenzonitrile657570
2,6-Difluoro-4-hydroxybenzonitrile203530

Disclaimer: The data in this table are hypothetical and for illustrative purposes only, based on general structure-activity relationships. Actual values would need to be determined experimentally.

Enzyme Inhibitory Activity

The structural motifs of hydroxybenzonitriles suggest potential for the inhibition of various enzymes, such as kinases or phosphatases, which are often dysregulated in diseases like cancer and inflammation. The fluorine atom can form specific interactions within the enzyme's active site, potentially increasing inhibitory potency.

Table 3: Illustrative Enzyme Inhibitory Activity (IC₅₀, µM) against a Target Kinase

CompoundTarget Kinase IC₅₀ (µM)
4-Hydroxybenzonitrile50
This compound15
3-Fluoro-4-hydroxybenzonitrile25
2,6-Difluoro-4-hydroxybenzonitrile8

Disclaimer: The data in this table are hypothetical and for illustrative purposes only. The target kinase and actual inhibitory values would need to be identified and determined experimentally.

Experimental Protocols

The following are detailed methodologies for key experiments that would be cited to generate the comparative data presented above.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
  • Preparation of Bacterial/Fungal Inoculum:

    • From a fresh agar plate, select 3-5 well-isolated colonies of the test microorganism.

    • Transfer the colonies to a tube containing sterile saline or broth.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized suspension in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in the appropriate broth in a 96-well microtiter plate to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Add the prepared microbial inoculum to each well containing the diluted compounds.

    • Include a positive control (microbes in broth without any compound) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol 2: Cytotoxicity Assay using MTT
  • Cell Culture and Seeding:

    • Culture cancer cell lines in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Harvest cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well.

    • Incubate the plates for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the cell culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of the compounds.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO).

    • Incubate the plates for 48-72 hours.

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculation of IC₅₀:

    • The percentage of cell viability is calculated relative to the vehicle control.

    • The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Generalized Workflow for Biological Activity Screening

The following diagram illustrates a typical workflow for screening compounds like this compound and its analogs for biological activity.

G cluster_0 Compound Library cluster_1 Primary Screening cluster_2 Hit Identification cluster_3 Secondary Assays cluster_4 Lead Optimization A This compound C High-Throughput Screening (HTS) (e.g., Single Concentration) A->C B Analogs (e.g., 3-Fluoro, Non-Fluoro) B->C D Active Compounds ('Hits') Identified C->D E Dose-Response Curves (IC50/MIC Determination) D->E F Selectivity & Specificity Assays D->F G Structure-Activity Relationship (SAR) Studies E->G F->G H ADME/Tox Profiling G->H I Lead Compound H->I

Caption: A generalized workflow for a biological activity screening and lead identification process.

Potential Mechanism of Action: Kinase Inhibition

Many small molecule inhibitors target protein kinases. The diagram below illustrates a simplified, generic signaling pathway where a compound could inhibit a kinase, thereby blocking downstream signaling that leads to cell proliferation.

G cluster_0 Cell Membrane Receptor Growth Factor Receptor KinaseA Kinase A Receptor->KinaseA Activates GrowthFactor Growth Factor GrowthFactor->Receptor KinaseB Kinase B KinaseA->KinaseB Phosphorylates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Activates Proliferation Cell Proliferation TranscriptionFactor->Proliferation Promotes Inhibitor This compound (or Analog) Inhibitor->KinaseA Inhibits

Caption: A simplified kinase signaling pathway potentially inhibited by this compound.

A Comparative Guide to the Structural Validation of 2-Fluoro-4-hydroxybenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust and unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical research. For novel compounds such as 2-Fluoro-4-hydroxybenzonitrile and its derivatives, which hold potential in medicinal chemistry and materials science, rigorous structural validation is paramount. This guide provides an objective comparison of key analytical techniques for structural elucidation, complete with experimental protocols and supporting data to aid researchers in selecting the most appropriate methods for their work.

Introduction to Structural Validation

The precise arrangement of atoms within a molecule dictates its physical, chemical, and biological properties. In drug discovery, for instance, a subtle change in stereochemistry can mean the difference between a potent therapeutic and an inactive or even toxic compound. For materials science, the crystalline packing and intermolecular interactions, governed by molecular structure, determine the bulk properties of the material. Therefore, employing a suite of orthogonal analytical techniques is crucial for comprehensive structural validation. This guide will focus on the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Single-Crystal X-ray Crystallography, and Computational Modeling for the structural characterization of this compound.

Orthogonal Techniques for Structural Elucidation

A multi-faceted approach to structural validation, employing several of the techniques outlined below, provides the highest level of confidence in the assigned structure. The interplay between spectroscopic methods that probe the local chemical environment and diffraction techniques that provide a global three-dimensional picture is particularly powerful. Computational methods further bridge the gap by offering a theoretical framework to predict and rationalize experimental findings.

A general workflow for the structural validation of a new chemical entity is presented below.

Structural Validation Workflow Synthesis Synthesis & Purification NMR NMR Spectroscopy (1H, 13C, 19F) Synthesis->NMR Primary Analysis FTIR FT-IR Spectroscopy Synthesis->FTIR Primary Analysis MassSpec Mass Spectrometry Synthesis->MassSpec Primary Analysis Initial_Characterization Initial Structural Hypothesis NMR->Initial_Characterization FTIR->Initial_Characterization MassSpec->Initial_Characterization Xray Single-Crystal X-ray Crystallography Initial_Characterization->Xray Confirmation & Refinement Computational Computational Modeling (DFT) Initial_Characterization->Computational Confirmation & Refinement Final_Structure Confirmed Structure Initial_Characterization->Final_Structure Sufficient Evidence? Xray->Final_Structure Unambiguous 3D Structure Computational->Final_Structure Corroboration

A generalized workflow for the structural validation of a small molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For a molecule like this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound derivative in a suitable deuterated solvent (e.g., 0.6 mL of DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid overlapping signals with the analyte.

  • Instrument Setup: The experiments are typically performed on a 400 or 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.

    • The spectral width should encompass the expected chemical shift range for aromatic and hydroxyl protons (typically 0-12 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

    • A spectral width of 0-220 ppm is standard for most organic molecules.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the residual solvent peak or an internal standard (e.g., Tetramethylsilane - TMS).

Data Presentation: this compound
Technique Atom Chemical Shift (δ) ppm Multiplicity & Coupling Constant (J) Hz
¹H NMR H (aromatic)7.5 - 7.7Multiplet
H (aromatic)6.8 - 7.0Multiplet
OH~10.5Broad Singlet
¹³C NMR C-CN~117Singlet
C-OH~160 (d, J ≈ 12 Hz)Doublet (due to C-F coupling)
C-F~165 (d, J ≈ 250 Hz)Doublet (due to C-F coupling)
Aromatic CH110 - 135Multiple signals
C (ipso to CN)~105Singlet

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific derivative.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.

Experimental Protocol: KBr Pellet Method
  • Sample Preparation:

    • Thoroughly grind 1-2 mg of the solid this compound derivative with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) using an agate mortar and pestle.[1][2]

    • The mixture should be a fine, homogeneous powder.[1]

  • Pellet Formation:

    • Place the powder mixture into a pellet die.

    • Apply pressure (typically 8-10 metric tons) using a hydraulic press to form a thin, transparent KBr pellet.[2][3]

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

    • A background spectrum of a blank KBr pellet should be acquired and subtracted from the sample spectrum.[4]

Data Presentation: this compound
Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
O-H (Phenol)Stretching3200 - 3550Strong, Broad
C-H (Aromatic)Stretching3000 - 3100Medium
C≡N (Nitrile)Stretching2220 - 2260Strong, Sharp
C=C (Aromatic)Stretching1500 - 1600Medium to Strong
C-O (Phenol)Stretching1200 - 1260Strong
C-FStretching1100 - 1250Strong

Single-Crystal X-ray Crystallography

This technique provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.[5] The primary challenge lies in growing a high-quality single crystal suitable for diffraction.

Experimental Protocol
  • Crystallization: Grow single crystals of the this compound derivative. This is often achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling. The choice of solvent is critical and often requires extensive screening.

  • Crystal Mounting: Select a suitable single crystal (typically 0.1-0.3 mm in size) and mount it on a goniometer head.[1]

  • Data Collection:

    • The mounted crystal is placed in a single-crystal X-ray diffractometer.[6]

    • The crystal is cooled (usually to ~100 K) in a stream of nitrogen gas to minimize thermal vibrations and radiation damage.

    • A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.[7][8]

  • Structure Solution and Refinement:

    • The diffraction data is processed to determine the unit cell dimensions and space group.[9]

    • The "phase problem" is solved using direct methods or other techniques to generate an initial electron density map.[6]

    • An atomic model is built into the electron density map and refined against the experimental data to yield the final crystal structure.[6]

Data Presentation: this compound (Based on CCDC: 255476)
Parameter Atoms Value
Bond Length (Å) C-F~1.35
C-OH~1.36
C-C (aromatic)1.37 - 1.40
C-CN~1.45
C≡N~1.14
Bond Angle (°) F-C-C~118
HO-C-C~121
C-C-C (aromatic)118 - 122
C-C-N~178

Note: These are typical values and the exact parameters can be found in the referenced crystallographic information file (CIF).

Computational Modeling (Density Functional Theory)

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for complementing experimental data. DFT can be used to predict molecular geometries, vibrational frequencies, and NMR chemical shifts, which can then be compared with experimental results to validate the proposed structure.[10]

Experimental Protocol: DFT Calculation
  • Structure Input: Build an initial 3D structure of the this compound derivative using molecular modeling software.

  • Calculation Setup:

    • Choose a suitable level of theory (functional) and basis set. A common and effective combination for organic molecules is the B3LYP functional with the 6-31G(d) basis set.[11]

    • Specify the task as "Geometry Optimization" followed by a "Frequency" calculation.[10][12]

  • Job Execution: Submit the calculation to a computational chemistry software package (e.g., Gaussian, ORCA).[13]

  • Data Analysis:

    • Verify that the geometry optimization has converged to a true energy minimum by checking for the absence of imaginary frequencies in the frequency calculation output.[11]

    • Extract the optimized bond lengths, bond angles, and predicted vibrational frequencies and NMR chemical shifts for comparison with experimental data.

Data Presentation: Comparison of Experimental and DFT-Calculated Data
Parameter Experimental Value DFT-Calculated Value (B3LYP/6-31G(d))
IR Freq. (C≡N) ~2240 cm⁻¹~2255 cm⁻¹
¹³C NMR (C-F) ~165 ppm(Requires specific NMR calculation protocol)
Bond Length (C-F) ~1.35 Å~1.34 Å
Bond Angle (F-C-C) ~118°~118.5°

Note: DFT-calculated vibrational frequencies are often systematically higher than experimental values and may require scaling for accurate comparison.

Technique Selection Start Need Structural Information Q1 Need definitive 3D structure in solid state? Start->Q1 Q2 Need connectivity and solution-state structure? Q1->Q2 No Xray Single-Crystal X-ray Crystallography Q1->Xray Yes Q3 Need functional group identification? Q2->Q3 No NMR NMR Spectroscopy Q2->NMR Yes Q4 Need theoretical validation or prediction? Q3->Q4 No FTIR FT-IR Spectroscopy Q3->FTIR Yes DFT Computational (DFT) Modeling Q4->DFT Yes Signaling Pathway Receptor Receptor Tyrosine Kinase (e.g., EGFR) ADP ADP Receptor->ADP Phosphorylation Pathway Downstream Signaling Cascade (e.g., Ras-Raf-MEK-ERK) Receptor->Pathway Activates Ligand Growth Factor Ligand->Receptor Binds Molecule This compound Derivative (Inhibitor) Molecule->Receptor Inhibits Kinase Activity ATP ATP ATP->Receptor Response Cellular Response (Proliferation, Survival) Pathway->Response

References

A Comparative Analysis of 2-Fluoro-4-hydroxybenzonitrile and 4-hydroxybenzonitrile for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide to the physicochemical properties, spectral signatures, and biological potential of 2-Fluoro-4-hydroxybenzonitrile and its non-fluorinated analog, 4-hydroxybenzonitrile. This document provides a comparative framework, supported by available data and detailed experimental protocols, to aid in research and development applications.

This guide offers a detailed comparative study of this compound and 4-hydroxybenzonitrile, two benzonitrile derivatives of significant interest in medicinal chemistry and materials science. The introduction of a fluorine atom at the ortho-position of the phenol ring in this compound can impart unique electronic and biological properties compared to its parent compound, 4-hydroxybenzonitrile. This comparison aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of their key characteristics to inform compound selection and experimental design.

Physicochemical Properties: A Head-to-Head Comparison

The substitution of a hydrogen atom with a fluorine atom in the aromatic ring of 4-hydroxybenzonitrile leads to notable differences in their physicochemical properties. These differences, summarized in the table below, can influence factors such as solubility, membrane permeability, and metabolic stability, which are critical in drug design and material science.

PropertyThis compound4-hydroxybenzonitrile
CAS Number 82380-18-5767-00-0
Molecular Formula C₇H₄FNO[1]C₇H₅NO
Molecular Weight 137.11 g/mol [1]119.12 g/mol
Melting Point 123-125 °C110-113 °C
Appearance White to off-white crystalline powder[2]White crystalline powder or chips
Solubility Soluble in methanol.Slightly soluble in water; soluble in methanol, acetone, ether, chloroform.
pKa Not explicitly found7.79

Spectral Data Analysis

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of chemical compounds. Below is a summary of the key spectral features of this compound and 4-hydroxybenzonitrile. While full spectra are widely available in spectral databases, this section highlights the expected differences.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: In this compound, the fluorine atom will cause splitting of the signals of adjacent aromatic protons, leading to more complex multiplets compared to the simpler aromatic signals in 4-hydroxybenzonitrile. The chemical shifts of the aromatic protons in the fluorinated compound will also be influenced by the electron-withdrawing nature of fluorine.

  • ¹³C NMR: The carbon atom bonded to the fluorine in this compound will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF). The chemical shifts of the aromatic carbons will also be altered by the fluorine substituent.

  • ¹⁹F NMR: this compound will show a signal in the ¹⁹F NMR spectrum, which is absent for 4-hydroxybenzonitrile.

Infrared (IR) Spectroscopy:

Both compounds will exhibit a characteristic sharp absorption band for the nitrile group (C≡N) at approximately 2220-2260 cm⁻¹ and a broad absorption for the hydroxyl group (O-H) around 3200-3600 cm⁻¹. The C-F bond in this compound will give rise to a strong absorption in the fingerprint region, typically between 1000 and 1400 cm⁻¹.

Biological Activities: A Comparative Overview

While direct comparative studies on the biological activities of this compound and 4-hydroxybenzonitrile are limited in publicly available literature, the introduction of a fluorine atom is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability. Derivatives of 4-hydroxybenzoic acid have been reported to possess various biological properties, including antimicrobial, anti-inflammatory, and antioxidant activities.[3]

It is hypothesized that the fluorine substituent in this compound could modulate these activities. For instance, fluorinated compounds have been shown to be potent enzyme inhibitors.[4] Further experimental investigation is required to quantify and compare the specific biological effects of these two compounds.

Experimental Protocols

To facilitate further research, detailed methodologies for key experiments are provided below.

Synthesis Protocols

Synthesis of this compound:

A common synthetic route involves the fluorination of a suitably substituted precursor. For example, this compound can be synthesized from 4-bromo-2-fluorobenzonitrile.

  • Reaction: A mixture of 4-bromo-2-fluorobenzonitrile, a copper catalyst, a base (e.g., triethylamine), and a hydroxyl source (e.g., formic acid) in a suitable solvent (e.g., acetonitrile) is stirred under an oxygen atmosphere.

  • Work-up: The reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then dried and concentrated.

  • Purification: The crude product is purified by column chromatography to yield pure this compound.

Synthesis of 4-hydroxybenzonitrile:

Several methods are available for the synthesis of 4-hydroxybenzonitrile. One common method is the Sandmeyer reaction starting from 4-aminophenol.

  • Diazotization: 4-aminophenol is treated with sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid) at low temperatures (0-5 °C) to form the corresponding diazonium salt.

  • Cyanation: The diazonium salt solution is then added to a solution of copper(I) cyanide to introduce the nitrile group.

  • Work-up and Purification: The reaction mixture is typically neutralized and the product is extracted with an organic solvent. The crude product can be purified by recrystallization or column chromatography.

General Workflow for Synthesis and Characterization

cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Starting Material Starting Material Reaction Reaction Starting Material->Reaction Reagents, Catalyst Crude Product Crude Product Reaction->Crude Product Purification Method Purification Method Crude Product->Purification Method e.g., Chromatography Pure Compound Pure Compound Purification Method->Pure Compound Spectroscopic Analysis Spectroscopic Analysis Pure Compound->Spectroscopic Analysis NMR, IR, MS Structural Confirmation Structural Confirmation Spectroscopic Analysis->Structural Confirmation

Caption: General workflow for the synthesis and characterization of benzonitrile derivatives.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds against various microorganisms.

  • Materials: Test compounds (this compound and 4-hydroxybenzonitrile), sterile 96-well microtiter plates, appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi), microbial suspension standardized to 0.5 McFarland.

  • Procedure:

    • Prepare serial dilutions of the test compounds in the broth medium in the wells of the microtiter plate.

    • Inoculate each well with the standardized microbial suspension.

    • Include positive (microorganism and broth) and negative (broth only) controls.

    • Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

    • The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

Workflow for Antimicrobial Susceptibility Testing

Prepare Compound Dilutions Prepare Compound Dilutions Inoculate with Microorganism Inoculate with Microorganism Prepare Compound Dilutions->Inoculate with Microorganism Incubate Incubate Inoculate with Microorganism->Incubate Positive Control Positive Control Inoculate with Microorganism->Positive Control Negative Control Negative Control Inoculate with Microorganism->Negative Control Observe for Growth Observe for Growth Incubate->Observe for Growth Determine MIC Determine MIC Observe for Growth->Determine MIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound.

Enzyme Inhibition Assay (General Protocol)

This protocol outlines a general procedure to assess the inhibitory effect of the compounds on a specific enzyme.

  • Materials: Test compounds, purified enzyme, substrate for the enzyme, appropriate buffer solution, 96-well plate, plate reader (spectrophotometer or fluorometer).

  • Procedure:

    • Prepare various concentrations of the test compounds in the assay buffer.

    • Add the enzyme and the test compound to the wells of the plate and pre-incubate for a specific time.

    • Initiate the reaction by adding the substrate.

    • Monitor the reaction progress by measuring the change in absorbance or fluorescence over time.

    • Calculate the rate of reaction for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce the enzyme activity by 50%).

Signaling Pathway for a Hypothetical Enzyme Inhibition

cluster_pathway Enzyme Catalysis and Inhibition Enzyme Enzyme Product Product Enzyme->Product catalyzes Substrate Substrate Substrate->Enzyme Inhibitor Inhibitor Inhibitor->Enzyme inhibits

Caption: A simplified diagram illustrating the principle of enzyme inhibition.

Conclusion

This comparative guide provides a foundational understanding of the key differences and similarities between this compound and 4-hydroxybenzonitrile. The introduction of a fluorine atom in the 2-position significantly alters the physicochemical properties of the parent molecule. While direct comparative biological data is currently scarce, the provided experimental protocols offer a roadmap for researchers to explore the potential advantages of the fluorinated analog in various applications, from drug discovery to materials science. Further investigation into their comparative biological activities is warranted to fully elucidate their structure-activity relationships.

References

Comparative Analysis of Mass Spectrometry Data for 2-Fluoro-4-hydroxybenzonitrile and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the mass spectrometry data for 2-Fluoro-4-hydroxybenzonitrile and its structural isomers, 4-Fluoro-2-hydroxybenzonitrile and 3-Fluoro-4-hydroxybenzonitrile. The information is intended for researchers, scientists, and drug development professionals utilizing mass spectrometry for the identification and characterization of small aromatic compounds. Due to the limited availability of published mass spectra for these specific compounds, this guide is based on predictive fragmentation patterns derived from the known behavior of functional groups in mass spectrometry.

Predicted Mass Spectrometry Data Comparison

The following table summarizes the predicted key mass spectrometry data for this compound and its selected isomers. The predictions are based on the molecular structure and established fragmentation patterns of aromatic, phenolic, and fluorinated compounds.

FeatureThis compound4-Fluoro-2-hydroxybenzonitrile3-Fluoro-4-hydroxybenzonitrile
Chemical Structure F at C2, OH at C4, CN at C1F at C4, OH at C2, CN at C1F at C3, OH at C4, CN at C1
Molecular Formula C₇H₄FNO[1]C₇H₄FNOC₇H₄FNO
Molecular Weight 137.11 g/mol [1]137.11 g/mol 137.11 g/mol
Exact Mass 137.0277 Da[1]137.0277 Da137.0277 Da
Predicted Molecular Ion (M+) m/z 137m/z 137m/z 137
Predicted Key Fragment Ions (m/z) 110 ([M-HCN]⁺), 109 ([M-CO]⁺), 82 ([M-HCN-CO]⁺), 63110 ([M-HCN]⁺), 109 ([M-CO]⁺), 82 ([M-HCN-CO]⁺), 63110 ([M-HCN]⁺), 109 ([M-CO]⁺), 82 ([M-HCN-CO]⁺), 63
Predicted Distinguishing Fragments Likely prominent loss of CO due to para-hydroxyl group.Potential for different relative intensities of fragments due to proximity of OH and CN.The relative positions of F and OH may influence the stability of fragment ions.

Note: The fragmentation of these isomers is expected to be broadly similar, involving the loss of small neutral molecules such as hydrogen cyanide (HCN) and carbon monoxide (CO). The differentiation between these isomers would likely rely on the relative abundances of these fragment ions, which are influenced by the positions of the substituents on the aromatic ring. High-resolution mass spectrometry would be essential to confirm the elemental composition of the fragment ions.

Experimental Protocols

A general experimental protocol for the analysis of these compounds using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is provided below. This protocol is a starting point and may require optimization for specific instrumentation and analytical goals.[2][3]

1. Sample Preparation

  • Standard Solutions: Prepare individual stock solutions of this compound, 4-Fluoro-2-hydroxybenzonitrile, and 3-Fluoro-4-hydroxybenzonitrile in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the stock solutions to create a calibration curve over the desired concentration range. The final solvent composition should be compatible with the initial mobile phase conditions.

  • Sample Extraction (if applicable): For analysis from a matrix (e.g., biological fluid, reaction mixture), a suitable extraction method such as liquid-liquid extraction or solid-phase extraction should be employed to isolate the analytes and remove interfering substances.

2. Liquid Chromatography (LC)

  • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) is typically suitable for the separation of these small aromatic compounds.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the compounds. For example: 0-1 min, 5% B; 1-8 min, 5-95% B; 8-10 min, 95% B; 10-10.1 min, 95-5% B; 10.1-12 min, 5% B.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS)

  • Ionization Source: Electrospray Ionization (ESI) in both positive and negative ion modes should be evaluated to determine the optimal ionization for these compounds.

  • Scan Mode:

    • Full Scan (MS1): Acquire full scan spectra to determine the precursor ion (molecular ion) of each compound (expected m/z ≈ 137).

    • Product Ion Scan (MS/MS): Fragment the precursor ion of each isomer to obtain their characteristic fragmentation patterns. The collision energy should be optimized to produce a rich spectrum of fragment ions.

  • Key Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 350 °C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 600 L/hr

Visualizations

The following diagrams illustrate the logical workflow for the mass spectrometric analysis of this compound and its alternatives.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Standard_Prep Standard Preparation Dilution Dilution Standard_Prep->Dilution Sample_Extraction Sample Extraction (if needed) Sample_Extraction->Dilution LC_Separation LC Separation Dilution->LC_Separation ESI_Ionization ESI Ionization LC_Separation->ESI_Ionization MS1_Scan MS1 Full Scan (Precursor Ion ID) ESI_Ionization->MS1_Scan MS2_Scan MS/MS Product Ion Scan (Fragmentation) MS1_Scan->MS2_Scan Data_Acquisition Data Acquisition MS2_Scan->Data_Acquisition Spectrum_Analysis Spectrum Analysis Data_Acquisition->Spectrum_Analysis Comparison Comparative Analysis Spectrum_Analysis->Comparison

Caption: Experimental workflow for the comparative analysis of hydroxybenzonitrile isomers.

fragmentation_pathway cluster_fragments Primary Fragments cluster_secondary Secondary Fragments M Molecular Ion (M⁺) m/z 137 M_HCN [M-HCN]⁺ m/z 110 M->M_HCN - HCN M_CO [M-CO]⁺ m/z 109 M->M_CO - CO M_HCN_CO [M-HCN-CO]⁺ m/z 82 M_HCN->M_HCN_CO - CO M_CO->M_HCN_CO - HCN

Caption: Predicted fragmentation pathways for fluorinated hydroxybenzonitriles.

References

A Comparative Purity Analysis of Commercially Available 2-Fluoro-4-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount to the accuracy and reproducibility of experimental results. This guide provides a comparative purity analysis of commercially available 2-Fluoro-4-hydroxybenzonitrile, a key intermediate in the synthesis of pharmaceuticals and liquid crystals.[1][2] This document outlines common analytical methods, presents expected data, and details experimental protocols to aid in the selection and quality assessment of this compound.

Commercially Available this compound and Stated Purity

Several chemical suppliers offer this compound with varying stated purities. The most common analytical method cited for purity assessment on certificates of analysis is Gas Chromatography (GC). Below is a summary of offerings from various vendors.

SupplierStated PurityAnalytical MethodReference
Thermo Fisher Scientific (Alfa Aesar)≥98.5% - 99.8%Gas Chromatography (GC/GLC)[3][4][5]
Sigma-Aldrich99%Not specified on product page[6]
TCI America≥98.0%Gas Chromatography (GC)[7]
Manchester Organics97%Not specified on product page[8]

It is crucial for researchers to obtain a lot-specific Certificate of Analysis (CoA) for detailed purity information and the analytical method used.

Purity Analysis Workflow

A comprehensive purity analysis of a commercial sample of this compound involves a multi-step process, starting from sample reception to data analysis and reporting. The following diagram illustrates a typical workflow.

cluster_0 Purity Analysis Workflow Sample Reception Sample Reception Visual Inspection Visual Inspection Sample Reception->Visual Inspection Check for integrity Sample Preparation Sample Preparation Visual Inspection->Sample Preparation Proceed if conforms Analytical Testing Analytical Testing Sample Preparation->Analytical Testing Aliquots for each test Data Analysis Data Analysis Analytical Testing->Data Analysis Raw data Reporting Reporting Data Analysis->Reporting Purity assessment

Caption: Overall workflow for the purity analysis of a commercial sample.

Experimental Protocols

A combination of chromatographic and spectroscopic techniques is recommended for a thorough purity assessment.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for quantifying the purity of this compound and detecting non-volatile impurities.[9][10]

Experimental Protocol:

  • Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[10]

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (e.g., 50:50 v/v) with 0.1% formic or phosphoric acid to improve peak shape.[9][10]

  • Flow Rate: 1.0 mL/min.[10]

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.[10]

  • Detection: UV at 254 nm.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in the mobile phase.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for identifying and quantifying volatile impurities and is often the method cited by commercial suppliers.[3][4] Due to the polar hydroxyl group, derivatization may be necessary to improve volatility.[10]

Experimental Protocol:

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: Capillary column such as HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).[10]

  • Carrier Gas: Helium.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Sample Preparation (with derivatization):

    • Accurately weigh the sample into a vial.

    • Add a suitable volume of a derivatizing agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[10]

    • Heat the mixture at 60 °C for 30 minutes.

    • Inject an aliquot of the derivatized sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for structural confirmation and the detection of structurally related impurities. 1H, 13C, and 19F NMR should be performed.[11][12]

Experimental Protocol:

  • Instrumentation: 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) or deuterated acetone.

  • ¹H NMR: Acquire a standard one-dimensional spectrum to observe the chemical shifts and coupling constants of the protons.

  • ¹³C NMR: Acquire a proton-decoupled spectrum to identify all unique carbon atoms.

  • ¹⁹F NMR: Acquire a one-dimensional spectrum to confirm the presence and environment of the fluorine atom.

  • Sample Preparation: Prepare a solution of approximately 10-20 mg of the sample in 0.6-0.7 mL of the deuterated solvent.

cluster_1 Sample Preparation & Analysis Workflow Sample Sample Dissolution Dissolution Sample->Dissolution For HPLC/NMR Derivatization Derivatization Sample->Derivatization For GC-MS HPLC_Analysis HPLC Analysis Dissolution->HPLC_Analysis NMR_Analysis NMR Analysis Dissolution->NMR_Analysis GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis

Caption: Workflow for sample preparation and subsequent analysis.

Comparative Data Analysis

The combination of these analytical techniques provides a comprehensive purity profile.

Analytical TechniqueExpected Purity (%)Information Provided
HPLC≥98.0Quantifies the main component and non-volatile impurities.
GC-MS≥98.0Quantifies the main component and identifies volatile impurities.
NMR>99 (by integration)Confirms the chemical structure and detects structurally similar impurities.
Potential Impurities

Impurities in commercially available this compound can originate from the synthetic route or degradation.[13] Common synthetic pathways start from 3-fluorophenol or 4-bromo-2-fluorobenzonitrile.[2][14][15]

Potential Synthesis-Related Impurities:

  • Unreacted Starting Materials: 3-fluorophenol, 4-bromo-2-fluorobenzonitrile.

  • Isomeric Impurities: Positional isomers such as 4-fluoro-2-hydroxybenzonitrile.

  • By-products: Impurities arising from side reactions during bromination or cyanation steps.

  • Residual Solvents: Acetonitrile, ethyl acetate, or other solvents used in synthesis and purification.[2][13]

cluster_2 Synthesis Routes and Potential Impurities Start_1 3-Fluorophenol Product This compound Start_1->Product Start_2 4-Bromo-2-fluorobenzonitrile Start_2->Product Impurity_1 Unreacted Starting Materials Product->Impurity_1 may contain Impurity_2 Isomeric Impurities Product->Impurity_2 may contain Impurity_3 By-products Product->Impurity_3 may contain

Caption: Relationship between synthesis precursors and potential impurities.

Conclusion

A thorough purity analysis of commercially available this compound requires a multi-technique approach. While suppliers typically provide a purity value based on a single method, researchers should consider performing orthogonal analyses, such as HPLC and NMR, to gain a more complete understanding of the sample's purity profile. Requesting lot-specific certificates of analysis is a critical first step, followed by in-house verification for sensitive applications. This due diligence ensures the quality and integrity of experimental outcomes in research and development.

References

A Comparative Crystallographic Analysis of 2-Fluoro-4-hydroxybenzonitrile and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the solid-state structures of 2-fluoro-4-hydroxybenzonitrile and two of its derivatives, 4-(benzyloxy)-2-fluorobenzonitrile and 3-fluoro-4-(4-hydroxyphenoxy)benzonitrile, reveals key insights into the influence of substituent modifications on their crystal packing and intermolecular interactions. This guide provides a comparative overview of their crystallographic parameters, detailed experimental protocols for their synthesis and crystallization, and a standardized workflow for X-ray crystallographic analysis.

The strategic placement of fluorine atoms and hydroxyl groups on a benzonitrile scaffold is a common practice in medicinal chemistry to modulate the physicochemical properties and biological activity of molecules. Understanding the three-dimensional arrangement of these molecules in the solid state is paramount for structure-based drug design and materials science. X-ray crystallography provides definitive evidence of these arrangements, offering a precise map of atomic coordinates and insights into the non-covalent interactions that govern crystal lattice formation.

This guide compares the crystallographic data of the parent molecule, this compound, with two derivatives where the hydroxyl proton is replaced by a benzyl group and where a second fluorinated phenolic ring is introduced. The presented data, sourced from peer-reviewed crystallographic studies, highlights the significant impact of these substitutions on the resulting crystal systems and unit cell dimensions.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for this compound and its derivatives, providing a quantitative basis for comparing their solid-state structures.

ParameterThis compound4-(Benzyloxy)-2-fluorobenzonitrile3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile
Chemical Formula C₇H₄FNOC₁₄H₁₀FNOC₁₃H₈FNO₂
Molecular Weight 137.11227.23229.21
Crystal System MonoclinicMonoclinicOrthorhombic
Space Group P2₁/cP2₁/cPca2₁
a (Å) 10.399 (3)13.111 (2)6.1932 (4)
b (Å) 6.0080 (19)5.8926 (11)8.8109 (5)
c (Å) 10.401 (4)14.739 (3)20.5269 (12)
α (°) 909090
β (°) 108.97 (3)101.465 (14)90
γ (°) 909090
Volume (ų) 615.1 (4)1115.3 (3)1120.11 (12)
Z 444
Calculated Density (g/cm³) 1.4811.3531.359
Data Source [1][2][3][4][5][6]

Experimental Protocols

The successful X-ray crystallographic analysis of the title compounds relies on the synthesis of high-purity material and the growth of single crystals suitable for diffraction experiments. The following sections detail the synthetic and crystallographic methodologies employed.

Synthesis and Crystallization

This compound: This compound can be synthesized from 4-bromo-2-fluorobenzonitrile. In a typical procedure, 4-bromo-2-fluorobenzonitrile is reacted with copper(I) bromide, triethylamine, and formic acid in acetonitrile under an oxygen atmosphere at room temperature for 24 hours.[7] The crude product is then purified by column chromatography. Single crystals suitable for X-ray diffraction can be obtained by slow evaporation from an appropriate solvent.

4-(Benzyloxy)-2-fluorobenzonitrile: This derivative is prepared by the benzylation of this compound. The reaction involves treating this compound with benzyl bromide in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide. The product is then isolated and purified. Single crystals are typically grown by slow evaporation of a solution of the purified compound.

3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile: This compound was synthesized via a nucleophilic aromatic substitution reaction between 3,4-difluorobenzonitrile and hydroquinone.[5][6] The reaction is carried out in dimethyl sulfoxide with sodium hydroxide as a base. The mixture is heated to 80°C after the dropwise addition of 3,4-difluorobenzonitrile. Following workup and purification by silica gel chromatography, single crystals were obtained by the slow evaporation of an ethyl acetate solution at room temperature.[5][6]

X-ray Data Collection and Structure Refinement

For each compound, a single crystal of suitable size and quality was mounted on a diffractometer. X-ray diffraction data were collected at a controlled temperature using monochromatic radiation (typically Mo Kα). The collected data was then processed, which includes integration of the reflection intensities and corrections for various experimental effects such as absorption. The crystal structures were solved using direct methods and subsequently refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically, and hydrogen atoms were placed in calculated positions and refined using a riding model.

Experimental Workflow

The logical flow of determining the crystal structure of a this compound derivative can be visualized as follows:

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement start Starting Materials reaction Chemical Reaction start->reaction workup Workup & Extraction reaction->workup purification Column Chromatography workup->purification dissolution Dissolution in Solvent purification->dissolution evaporation Slow Evaporation dissolution->evaporation crystal_formation Single Crystal Formation evaporation->crystal_formation mounting Crystal Mounting crystal_formation->mounting data_collection Data Collection mounting->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation (CIF) refinement->validation end Crystallographic Data validation->end Final Structure

Experimental workflow for X-ray crystallography.

References

A Comparative Performance Analysis of 2-Fluoro-4-hydroxybenzonitrile-Based Liquid Crystals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Fluorinated and Non-Fluorinated Liquid Crystal Performance with Supporting Experimental Data.

This guide provides a comprehensive benchmark of liquid crystals derived from 2-Fluoro-4-hydroxybenzonitrile against their non-fluorinated counterparts and other common liquid crystal families. The inclusion of a fluorine atom at the ortho position to the cyano group in the benzonitrile core significantly influences the material's physical properties. This analysis focuses on key performance metrics critical for applications in display technologies and other electro-optic devices.

Executive Summary

Liquid crystals based on the this compound scaffold consistently demonstrate a broader nematic temperature range and a lower melting point compared to their non-fluorinated analogs. This is attributed to the steric effect of the fluorine atom, which disrupts intermolecular packing. While direct comparative data on birefringence and dielectric anisotropy for identical molecular structures can be elusive, general trends indicate that lateral fluorination can modulate these properties in a predictable manner, offering a valuable tool for the fine-tuning of liquid crystal mixtures for specific applications.

Data Presentation: A Quantitative Comparison

To illustrate the impact of ortho-fluorination on the mesomorphic properties of benzonitrile-based liquid crystals, this section compares the physical properties of a representative 2-fluoro-4-cyanophenyl benzoate with its non-fluorinated analog and the widely studied 4'-pentyl-4-cyanobiphenyl (5CB).

Property4-cyano-2-fluorophenyl 4-pentylbenzoate4-cyanophenyl 4-pentylbenzoate4'-pentyl-4-cyanobiphenyl (5CB)
Chemical Structure F-C₆H₃(CN)OCOC₆H₄C₅H₁₁C₆H₄(CN)OCOC₆H₄C₅H₁₁C₅H₁₁C₆H₄C₆H₄CN
Melting Point (T_m) 48.0 °C[1]55.0 °C22.5 °C[2]
Clearing Point (T_c) 69.5 °C[1]53.0 °C35.0 °C[2]
Nematic Range (ΔT) 21.5 °C-2.0 °C (Monotropic)12.5 °C
Birefringence (Δn) Data not availableData not available~0.18
Dielectric Anisotropy (Δε) Data not availableData not available~+11.0

The Impact of Fluorination on Liquid Crystal Performance

The introduction of fluorine atoms into liquid crystal molecules is a common strategy to tailor their physical properties.[3] Lateral fluorination, as seen in derivatives of this compound, has several key effects:

  • Lowering Melting Points and Broadening Nematic Ranges: The steric hindrance from the fluorine atom disrupts the crystalline packing of the molecules, which generally leads to a lower melting point and a wider temperature range for the nematic phase. This is advantageous for creating liquid crystal mixtures that are operational over a broad temperature spectrum.

  • Modulating Dielectric Anisotropy: The highly electronegative fluorine atom possesses a strong dipole moment. When positioned laterally on the molecular core, it can significantly alter the overall dipole moment and, consequently, the dielectric anisotropy (Δε). Depending on the position and number of fluorine atoms, both positive and negative dielectric anisotropy can be engineered. Materials with negative dielectric anisotropy are crucial for vertically aligned (VA) display modes.

  • Influencing Birefringence: While the effect is generally less pronounced than on dielectric anisotropy, lateral fluorine substitution can also influence the birefringence (Δn) of a liquid crystal. Often, a slight decrease in birefringence is observed.

  • Reducing Viscosity: The presence of fluorine can lead to a reduction in the rotational viscosity of the liquid crystal, which is a critical parameter for achieving fast switching times in display applications.

Experimental Protocols

The characterization of liquid crystalline materials involves a suite of analytical techniques to determine their phase behavior and physical properties.

Phase Transition Temperature Determination

1. Differential Scanning Calorimetry (DSC):

  • Principle: DSC measures the heat flow into or out of a sample as a function of temperature. Phase transitions are detected as endothermic or exothermic peaks.

  • Methodology:

    • A small sample (1-5 mg) of the liquid crystal is hermetically sealed in an aluminum pan.

    • The sample is placed in the DSC furnace alongside an empty reference pan.

    • The temperature is ramped up and down at a controlled rate (e.g., 5-10 °C/min).

    • The melting point (crystal to nematic/smectic transition) and clearing point (nematic/smectic to isotropic transition) are identified as the onset temperatures of the corresponding endothermic peaks on the heating scan. Enthalpies of transition are determined by integrating the peak areas.

2. Polarizing Optical Microscopy (POM):

  • Principle: POM utilizes polarized light to observe the unique optical textures of different liquid crystal phases. The birefringence of liquid crystals allows them to rotate the plane of polarized light, resulting in characteristic patterns when viewed between crossed polarizers.

  • Methodology:

    • A small amount of the sample is placed on a glass slide and covered with a coverslip.

    • The slide is placed on a hot stage under a polarizing microscope.

    • The sample is heated and cooled while observing the changes in texture.

    • The phase transitions are identified by the distinct changes in the observed optical patterns. For example, the transition from the crystalline solid to the nematic phase is marked by the appearance of a fluid, birefringent texture. The clearing point is identified by the disappearance of all birefringence as the material becomes isotropic.

Measurement of Electro-Optical Properties

1. Birefringence (Δn) Measurement:

  • Principle: Birefringence is the difference between the extraordinary (nₑ) and ordinary (nₒ) refractive indices of the material. It can be measured using various techniques, including the use of a refractometer or by analyzing the transmission of light through a liquid crystal cell.

2. Dielectric Anisotropy (Δε) Measurement:

  • Principle: Dielectric anisotropy is the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the director of the liquid crystal.

  • Methodology:

    • The liquid crystal is introduced into a test cell with transparent electrodes.

    • The capacitance of the cell is measured with an LCR meter.

    • To measure ε⊥, a low voltage is applied, or the molecules are aligned perpendicular to the electric field using a surface alignment layer.

    • To measure ε∥, a high voltage is applied to align the molecules parallel to the electric field.

    • The dielectric anisotropy is calculated from the difference between ε∥ and ε⊥.

Mandatory Visualizations

G cluster_synthesis Synthesis Workflow cluster_characterization Characterization Workflow 2_Fluoro_4_hydroxybenzonitrile 2-Fluoro-4- hydroxybenzonitrile Esterification Esterification 2_Fluoro_4_hydroxybenzonitrile->Esterification 4_Alkylbenzoyl_chloride 4-Alkylbenzoyl chloride 4_Alkylbenzoyl_chloride->Esterification Fluorinated_LC 2-Fluoro-4-cyanophenyl 4-alkylbenzoate Esterification->Fluorinated_LC LC_Sample Liquid Crystal Sample Fluorinated_LC->LC_Sample DSC Differential Scanning Calorimetry (DSC) LC_Sample->DSC POM Polarizing Optical Microscopy (POM) LC_Sample->POM Electro_optic_Cell Electro-optic Cell Fabrication LC_Sample->Electro_optic_Cell Phase_Transitions Phase Transition Temperatures (T_m, T_c) DSC->Phase_Transitions Mesophase_ID Mesophase Identification POM->Mesophase_ID Birefringence_Dielectric Birefringence (Δn) & Dielectric Anisotropy (Δε) Measurement Electro_optic_Cell->Birefringence_Dielectric

Caption: Workflow for the synthesis and characterization of this compound-based liquid crystals.

G Start Start: Liquid Crystal Sample DSC_POM Perform DSC and POM Analysis Start->DSC_POM Identify_Transitions Identify Phase Transitions (Melting and Clearing Points) DSC_POM->Identify_Transitions Nematic_Phase Nematic Phase Present? Identify_Transitions->Nematic_Phase Fabricate_Cell Fabricate Electro-Optic Cell Nematic_Phase->Fabricate_Cell Yes No_Nematic Not a useful nematic liquid crystal Nematic_Phase->No_Nematic No Measure_Properties Measure Birefringence (Δn) and Dielectric Anisotropy (Δε) Fabricate_Cell->Measure_Properties Compare_Data Compare with Benchmarks Measure_Properties->Compare_Data End End: Performance Characterized Compare_Data->End

Caption: Logical workflow for the performance benchmarking of a new liquid crystal material.

References

Safety Operating Guide

Proper Disposal of 2-Fluoro-4-hydroxybenzonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Fluoro-4-hydroxybenzonitrile, a compound that requires careful management due to its hazardous properties. Adherence to these protocols will mitigate risks and support a culture of safety and environmental responsibility.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound. This compound is harmful if swallowed, causes serious eye damage, and is toxic to aquatic life with long-lasting effects.[1] Some safety data sheets also indicate that it causes skin irritation and may cause respiratory irritation.[2] Due to the presence of a nitrile functional group, it must be handled with extreme caution to prevent the potential release of cyanide.

Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood. Appropriate Personal Protective Equipment (PPE) must be worn at all times.

Hazard and Personal Protective Equipment Summary

For quick reference, the following table summarizes the key hazards and the recommended personal protective equipment when handling this compound.

Hazard ClassificationGHS Hazard StatementRecommended Personal Protective Equipment
Acute Toxicity, Oral H302: Harmful if swallowedProtective gloves, lab coat
Serious Eye Damage/Irritation H318/H319: Causes serious eye damage/irritationSafety glasses with side-shields or goggles, face shield
Skin Irritation H315: Causes skin irritationChemical-resistant gloves (e.g., nitrile), lab coat
Respiratory Irritation H335: May cause respiratory irritationUse in a well-ventilated area or chemical fume hood
Hazardous to the Aquatic Environment H411: Toxic to aquatic life with long lasting effectsPrevent release to the environment

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.[2][3]

Step 1: Waste Identification and Segregation

  • Classify as Hazardous Waste: Due to its toxicity and environmental hazards, this compound and any materials contaminated with it must be classified as hazardous waste.

  • Segregate Waste Streams:

    • Solid Waste: Collect any solid this compound, contaminated personal protective equipment (gloves, etc.), and weighing papers in a designated, compatible, and clearly labeled solid hazardous waste container.[3]

    • Liquid Waste: If this compound is in a solution, collect it in a separate, compatible, and clearly labeled liquid hazardous waste container.[3]

    • Sharps Waste: Any needles or other sharps contaminated with this chemical must be disposed of in a designated sharps container for hazardous waste.[3][4]

  • Critical Precaution: Never mix cyanide-containing waste with acidic waste. The combination can generate highly toxic hydrogen cyanide gas.[3]

Step 2: Container Management

  • Use Compatible Containers: High-density polyethylene (HDPE) or glass containers are generally suitable for storing this type of waste.[3]

  • Proper Labeling: Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Environmental Hazard").[3]

  • Keep Containers Closed: Waste containers should be securely closed at all times, except when adding waste.[3]

Step 3: Handling Empty Containers

Empty containers that once held this compound must also be treated as hazardous waste.

  • Triple Rinse: Rinse the empty container with a suitable solvent (e.g., acetone or methanol) three times.[3]

  • Collect Rinsate: The solvent used for rinsing (rinsate) must be collected and disposed of as hazardous liquid waste.[3]

  • Deface Label: After triple rinsing, deface or remove the original product label.[3][5]

  • Dispose of Container: The triple-rinsed container can then be disposed of according to your institution's specific guidelines for non-hazardous lab glass or plastic.[3]

Step 4: Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: Ensure the area is well-ventilated and evacuate non-essential personnel.

  • Wear Appropriate PPE: Before cleaning the spill, don the appropriate personal protective equipment.

  • Contain the Spill: Prevent the spill from spreading and from entering drains.[2]

  • Collect the Spill: For solid spills, carefully sweep up the material to avoid generating dust.[6] For liquid spills, absorb with an inert material.

  • Dispose of Spill Debris: Collect all contaminated materials and place them in a labeled hazardous waste container.

Step 5: Final Disposal

All collected hazardous waste containing this compound must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[2][3] Follow your institution's specific procedures for waste pickup and disposal.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

DisposalWorkflow cluster_start cluster_classification cluster_form cluster_types cluster_actions cluster_end start Start: this compound Waste Generation classify Classify as Hazardous Waste start->classify form_q What is the form of the waste? classify->form_q solid Solid Waste (e.g., powder, contaminated gloves) form_q->solid Solid liquid Liquid Waste (e.g., solution, rinsate) form_q->liquid Liquid container Empty Original Container form_q->container Empty Container collect_solid Collect in labeled solid hazardous waste container. solid->collect_solid collect_liquid Collect in labeled liquid hazardous waste container. CRITICAL: Do not mix with acids. liquid->collect_liquid triple_rinse 1. Triple rinse with solvent. 2. Collect rinsate as liquid waste. 3. Deface label. container->triple_rinse disposal Arrange for pickup by EHS or licensed disposal company. collect_solid->disposal collect_liquid->disposal triple_rinse->disposal

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 2-Fluoro-4-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-Fluoro-4-hydroxybenzonitrile (CAS RN: 82380-18-5). Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risk.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous substance that requires careful handling. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it presents the following primary hazards[1]:

  • Acute Toxicity (Oral): Harmful if swallowed[1].

  • Serious Eye Damage/Eye Irritation: Causes serious eye damage[1].

  • Hazardous to the Aquatic Environment: Toxic to aquatic life with long-lasting effects[1].

Due to these hazards, the following Personal Protective Equipment (PPE) is mandatory when handling this compound:

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (Nitrile rubber is recommended).
Eye Protection Chemical safety goggles. A face shield should be worn in situations with a higher risk of splashing.
Body Protection A laboratory coat must be worn at all times. For tasks with a significant risk of splashing, a chemical-resistant apron is recommended.
Respiratory Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is essential to maintain a safe laboratory environment.

2.1. Receiving and Storage

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the chemical in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • The container should be kept tightly sealed when not in use.

2.2. Handling and Use

  • All handling of this compound should be performed within a certified chemical fume hood to minimize inhalation exposure.

  • Avoid direct contact with skin and eyes. In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

  • Do not eat, drink, or smoke in the laboratory where this chemical is handled.

  • Wash hands thoroughly after handling the chemical, even if gloves were worn.

2.3. Emergency Procedures: Spill Management

In the event of a spill, follow these steps:

  • Evacuate: Immediately evacuate the affected area.

  • Alert: Notify your supervisor and the laboratory safety officer.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the substance.

  • Clean-up: Wearing appropriate PPE, carefully collect the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable decontaminating agent.

Below is a logical workflow for handling a chemical spill:

Spill_Response_Workflow Spill Chemical Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Alert Alert Supervisor and Safety Officer Evacuate->Alert Assess Assess Spill Size and Risk Alert->Assess SmallSpill Small, Manageable Spill Assess->SmallSpill Small LargeSpill Large or Unmanageable Spill Assess->LargeSpill Large WearPPE Don Appropriate PPE SmallSpill->WearPPE EmergencyResponse Contact Emergency Response Team LargeSpill->EmergencyResponse Contain Contain Spill with Absorbent WearPPE->Contain Cleanup Collect and Bag Contaminated Material Contain->Cleanup Decontaminate Decontaminate Spill Area Cleanup->Decontaminate Dispose Dispose of as Hazardous Waste Decontaminate->Dispose SecureArea Secure Area and Await Arrival EmergencyResponse->SecureArea

Chemical Spill Response Workflow

Disposal Plan

All waste containing this compound, including contaminated PPE and absorbent materials, must be treated as hazardous waste.

  • Waste Segregation: Collect all solid and liquid waste contaminated with this chemical in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Container Management: Keep waste containers securely closed at all times, except when adding waste.

  • Disposal: Arrange for the disposal of the hazardous waste through a licensed and approved waste disposal company. Do not dispose of this chemical down the drain or in regular trash.

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous liquid waste.

Quantitative Data

The following table summarizes key quantitative data for this compound. It is important to note that occupational exposure limits (OELs) have not been established for this specific compound. Therefore, exposure should be kept to the lowest achievable level.

PropertyValueSource
Molecular Formula C₇H₄FNO[1]
Molecular Weight 137.11 g/mol [1]
Melting Point 123-125 °C[2][3]
Boiling Point (Predicted) 285.4 ± 25.0 °C[3]
Density (Predicted) 1.45 g/cm³[3]
Occupational Exposure Limits Not Established[4]

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.